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Core Science & Biosynthesis

Foundational

Introduction: The Enduring Significance of Oxine-Copper Complexes

An In-Depth Technical Guide to the Crystal Structure Analysis of Oxine-Copper Complexes 8-Hydroxyquinoline, commonly known as oxine, is a privileged bidentate chelating ligand in coordination chemistry. Its ability to fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Oxine-Copper Complexes

8-Hydroxyquinoline, commonly known as oxine, is a privileged bidentate chelating ligand in coordination chemistry. Its ability to form stable, often colorful, complexes with a wide array of metal ions has made it a cornerstone of analytical chemistry for decades. When complexed with copper(II), oxine and its derivatives give rise to a class of compounds with profound importance, spanning from materials science to pharmacology. These complexes are not mere chemical curiosities; they are potent agents with demonstrated antimicrobial, anticancer, and neuroprotective activities.[1][2]

The biological and material properties of an oxine-copper complex are inextricably linked to its three-dimensional architecture. The precise arrangement of atoms—the coordination geometry around the copper center, the bond lengths and angles, and the way individual complex molecules pack together in a crystal lattice—dictates its stability, solubility, and, most critically, its mechanism of action at a molecular level. Therefore, single-crystal X-ray diffraction (SC-XRD) is not just a characterization technique; it is the definitive tool for elucidating these structure-property relationships.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical workflows for the crystal structure analysis of oxine-copper complexes. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, grounding theoretical concepts in field-proven applications.

Part 1: From Synthesis to Single Crystal – The Foundational Stage

The journey to a crystal structure begins with the synthesis of the complex and the subsequent growth of high-quality single crystals. The insolubility of many bis(oxinato)copper(II) complexes in common solvents presents a significant challenge, often leading to the formation of microcrystalline powders unsuitable for SC-XRD.[3] Overcoming this hurdle is the first mark of expertise.

Synthetic Strategies

The synthesis of oxine-copper complexes is typically straightforward, involving the reaction of a copper(II) salt (e.g., CuCl₂, CuSO₄·5H₂O, or copper(II) acetate) with oxine or its derivative in a suitable solvent.

Core Protocol: Synthesis of Bis(8-hydroxyquinolinato)copper(II)

  • Ligand Dissolution: Dissolve 8-hydroxyquinoline (2 equivalents) in a suitable solvent such as ethanol, methanol, or a mixture including water. Gentle warming may be required.

  • Metal Salt Dissolution: In a separate vessel, dissolve the copper(II) salt (1 equivalent) in water or ethanol.

  • Reaction: Slowly add the copper(II) salt solution to the ligand solution while stirring. A precipitate, typically greenish-yellow, will form almost immediately.

  • Digestion: Continue stirring the mixture, sometimes with gentle heating, for a period (e.g., 1-2 hours) to ensure the reaction goes to completion and to improve the crystallinity of the initial precipitate.

  • Isolation: Isolate the solid product by filtration, wash with the reaction solvent and then with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the complex in a desiccator or under vacuum.

The Art and Science of Crystallization

Obtaining a crystal suitable for diffraction—typically 0.1-0.3 mm in each dimension with well-defined faces and no visible fractures—is the most critical and often trial-and-error phase. The goal is to create a supersaturated solution from which the complex precipitates slowly and orderly.

Common Crystallization Techniques for Oxine-Copper Complexes:

  • Slow Evaporation: The most common method. The synthesized complex is dissolved in a suitable solvent or solvent mixture (e.g., DMF, DMSO, chloroform) to near saturation, lightly covered (e.g., with perforated parafilm), and left undisturbed. The slow evaporation of the solvent gradually increases the concentration, promoting crystal growth.

  • Solvent Diffusion (Liquid-Liquid or Vapor-Liquid): This technique is invaluable for poorly soluble complexes.[3]

    • Liquid-Liquid Diffusion: A solution of the complex is carefully layered with a "non-solvent" in which the complex is insoluble. Crystals form at the interface where the two liquids slowly mix.

    • Vapor Diffusion: A vial containing the dissolved complex is placed inside a larger, sealed jar containing a volatile non-solvent. The vapor of the non-solvent slowly diffuses into the complex solution, reducing its solubility and inducing crystallization.

Part 2: The Core Directive: Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. The workflow involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_exp Diffraction Experiment cluster_analysis Structure Determination Synthesis Synthesis of Complex Crystallization Growth of Single Crystal Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection On Goniometer DataReduction Data Reduction & Integration DataCollection->DataReduction Raw Diffraction Data StructureSolution Structure Solution (e.g., Direct Methods) DataReduction->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (e.g., CheckCIF) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structural Model (CIF File)

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Detailed Experimental Protocol: SC-XRD Analysis
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a loop, which is then affixed to a goniometer head in the X-ray diffractometer.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. A detector records the position and intensity of the diffracted beams.[4]

  • Data Reduction: The raw diffraction data are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like absorption), and determining the unit cell parameters and space group of the crystal.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map. This map reveals the positions of the heaviest atoms (in this case, copper).

  • Structure Refinement: A model of the structure is built based on the initial map and refined using a least-squares algorithm. This iterative process adjusts the atomic positions and thermal parameters to achieve the best fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[5]

  • Validation: The final structural model is rigorously checked for geometric and crystallographic consistency using validation software. The output is typically a Crystallographic Information File (CIF).

Part 3: Deciphering the Architecture of Oxine-Copper Complexes

The results of SC-XRD analysis provide a wealth of quantitative data that define the molecular and supramolecular structure of the complex.

Coordination Geometry and Environment

The copper(II) ion (a d⁹ metal) exhibits flexible coordination behavior, but certain geometries are prevalent in oxine complexes.

  • Square Planar: Often found in simple bis(oxinato)copper(II) complexes, where two bidentate oxine ligands coordinate to the copper center in the same plane.[6]

  • Square Pyramidal: A five-coordinate geometry where a fifth ligand (e.g., a solvent molecule, a counter-ion, or an atom from a neighboring complex) occupies the apical position.[7][8] This is a very common geometry for Cu(II).

  • Distorted Octahedral: A six-coordinate environment, often seen in complexes with additional ligands or through intermolecular interactions where atoms from adjacent molecules occupy the axial positions, leading to polymeric structures.[3][9]

Geometries cluster_sp Square Planar cluster_spy Square Pyramidal cluster_oh Distorted Octahedral Cu1 Cu N1 Cu1->N1 O1 Cu1->O1 N2 Cu1->N2 O2 Cu1->O2 Cu2 Cu N3 Cu2->N3 O3 Cu2->O3 N4 Cu2->N4 O4 Cu2->O4 L1 L Cu2->L1 Cu3 Cu N5 Cu3->N5 O5 Cu3->O5 N6 Cu3->N6 O6 Cu3->O6 L2 L Cu3->L2 L3 L Cu3->L3

Caption: Common coordination geometries of Copper(II) in oxine complexes.

Quantitative Structural Data

The primary output of a crystal structure determination is a set of precise atomic coordinates, from which key geometric parameters can be calculated. These parameters are crucial for comparing related structures and understanding bonding.

Complex ExampleFormulaCoordination GeometryAvg. Cu-O (Å)Avg. Cu-N (Å)Space GroupReference
Bis(8-hydroxyquinolinato)copper(II)C₁₈H₁₂CuN₂O₂Distorted Square Planar~1.92~2.00P-1[6]
(chloro)(1,10-phen)(oxolinato)copper(II)C₂₂H₁₄ClCuN₃O₃Distorted Square Pyramidal~1.95~2.02P2₁/n[8]
[Cu(H₂L)Cl₂]·2H₂OC₁₇H₁₉Cl₂CuN₃O₄Square Pyramidal~1.96 (O_carbonyl)~2.01 (N_imine)P2₁/c[7]
[Cu(HL)NO₃]·DMFC₂₀H₂₁CuN₅O₅Square Planar~1.93 (O_enolic)~1.95 (N_imine)P-1[7]

Note: Data are representative and compiled from cited literature. Exact bond lengths vary with the specific structure.

Part 4: Bridging Structure to Function in Drug Development

For drug development professionals, a crystal structure is a roadmap for understanding and improving pharmacological activity.

Structure-Activity Relationships (SAR)

The geometry of a complex directly influences how it interacts with biological targets like DNA or proteins.

  • DNA Intercalation: Relatively flat, square planar complexes are more likely to slip between the base pairs of DNA (intercalate), which can disrupt replication and transcription, leading to cytotoxic effects against cancer cells.[7]

  • Enzyme Inhibition: The specific geometry and electronic properties of the copper center can enable it to bind to the active sites of enzymes, inhibiting their function. The choice of ancillary ligands (in addition to oxine) can fine-tune this activity.

  • Redox Activity and ROS Generation: The coordination environment affects the redox potential of the Cu(II)/Cu(I) couple. Many copper complexes exert their biological effect by participating in redox cycling, which generates reactive oxygen species (ROS) that can induce oxidative stress and cell death. This mechanism is a key area of investigation for anticancer and antimicrobial agents.[2]

Supramolecular Chemistry: Beyond the Molecule

Crystal packing, stabilized by non-covalent interactions like hydrogen bonds and π-π stacking, can influence a drug's physical properties, such as solubility and stability.[3] In some cases, intermolecular interactions create polymeric structures that can alter the complex's biological profile compared to its discrete monomeric form.[3]

Part 5: Complementary Analytical Techniques

While SC-XRD provides the definitive structure in the solid state, a comprehensive characterization relies on a suite of supporting techniques.

  • Spectroscopic Methods (FT-IR, UV-Vis, EPR): These techniques confirm the coordination of the oxine ligand to the copper center (e.g., shifts in C=N and C-O stretching frequencies in IR) and provide information about the electronic environment of the copper ion.[5][8]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules (like water), which is crucial for confirming the composition determined by crystallography.[10][11][12]

Conclusion and Future Outlook

The crystal structure analysis of oxine-copper complexes is a powerful discipline that provides the atomic-level resolution needed to understand their function. By combining meticulous synthesis and crystallization with the precision of single-crystal X-ray diffraction, researchers can forge direct links between molecular architecture and biological activity. For professionals in drug development, these detailed structural insights are invaluable for designing next-generation therapeutic agents with enhanced efficacy and selectivity. The future of this field lies in exploring more complex derivatives, understanding their dynamic behavior in solution, and using crystal structures as the foundation for sophisticated computational modeling to predict and rationalize their biological effects.

References

  • Jana, A., et al. (2012). Structure-activity relationship study of copper(II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (4'-methylbenzoyl) hydrazone: synthesis, structures, DNA and protein interaction studies, antioxidative and cytotoxic activity. Journal of Biological Inorganic Chemistry, 17(2), 223-37. [Link]

  • Al-Mandhary, M. R. A., & Steel, P. J. (2004). X-ray Crystallographic Study of Copper(II), Cobalt(II) and Silver(I) Complexes of Ligands Containing Two Oxine Subunits Linked by Xylylene Spacer Groups. Sultan Qaboos University. [Link]

  • Al-Mandhary, M. R. A., & Steel, P. J. (2004). X-ray Crystallographic Study of Copper(II), Cobalt(II) and Silver(I) Complexes of Ligands Containing Two Oxine Subunits Linked by Xylylene Spacer Groups. European Journal of Inorganic Chemistry, 2004(2), 329-334. [Link]

  • Gao, F., et al. (2005). Crystal Structure of 8-Hydroxyquinoline-2-Carboxylic Acid Copper(II) Complex. Analytical Sciences: X-ray Structure Analysis Online, 21(1), x29-x30. [Link]

  • Psomas, G., et al. (2006). Synthesis, structure and biological activity of copper(II) complexes with oxolinic acid. Journal of Inorganic Biochemistry, 100(11), 1764-73. [Link]

  • Ferreira, I., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11937–11953. [Link]

  • Solomon, E. I., et al. (2018). Copper–Oxygen Complexes Revisited: Structures, Spectroscopy, and Reactivity. Chemical Reviews, 114(7), 3659–4049. [Link]

  • Kumar, R., et al. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. IntechOpen. [Link]

  • Ali, A., et al. (2021). Molecular designing, crystal structure determination and in silico screening of copper(II) complexes bearing 8-hydroxyquinoline derivatives as anti-COVID-19. Bioorganic Chemistry, 109, 104720. [Link]

  • Ghilardi, C. A., & Lingafelter, E. C. (1970). The crystal structure of the copper(II) complex with o-hydroxyacetophenoneisobutylimine. Acta Crystallographica Section B, 26(11), 1807-1812. [Link]

  • Gulea, A., & Tsapkov, V. (2020). Copper Coordination Compounds as Biologically Active Agents. Molecules, 25(11), 2568. [Link]

  • Singh, A. K., et al. (2024). SYNTHESIS AND STUDY OF BIOLOGICAL ACTIVITY OF COORDINATION COMPOUNDS BASED ON COPPER (II) NITRATE AND QUINAZOLIN-4-ONE. International Journal of Research and Review, 11(1). [Link]

  • Wang, M., et al. (2021). Synthesis and Structure of the Copper Complex [Cu2L2(SO4)2(H2O)6]·2H2O. E3S Web of Conferences, 275, 01011. [Link]

  • El-Tabl, A. S., et al. (2012). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Journal of Molecular Structure, 1010, 139-151. [Link]

  • Tyler, L. A., et al. (2015). Biological activity of a set of new copper(II) complexes: toward understanding structure-reactivity correlations. FASEB Journal, 29(S1), 928.2. [Link]

  • Itoh, K., et al. (2006). Crystal Structure of Bis(2-diethoxycarbonylethanyl-8-hydroxyquinolinato-N,O)Cu(II). Analytical Sciences: X-ray Structure Analysis Online, 22(0), x59-x60. [Link]

  • Mirica, L. M., Ottenwaelder, X., & Stack, T. D. P. (2004). Structure and Spectroscopy of Copper−Dioxygen Complexes. Chemical Reviews, 104(2), 1013-1046. [Link]

  • Sharma, D. K., et al. (2024). Review of Synthesis and Characterization of Cu (I) Complexes. International Journal of Research in Engineering and Science, 12(1), 10-18. [Link]

  • Puchoň, E., et al. (2025). Copper(II) complexes of 8-hydroxyquinoline derivatives: alternative methods for obtaining crystals suitable for X-ray structural analysis. Transition Metal Chemistry, 50(6), 905-918. [Link]

  • El-Sonbati, A. Z., et al. (2013). Synthesis, Spectroscopic and Thermal Characterization of Copper(II) and Iron(III) Complexes of Folic Acid and Their Absorption Efficiency in the Blood. International Journal of Electrochemical Science, 8, 1032-1044. [Link]

  • Chandra, S., & Gupta, L. K. (2005). Synthesis, spectral and thermal studies of new copper (II) complexes with 1,2-di(imino-2-aminomethylpyridil)ethane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 307-12. [Link]

  • Shimazaki, Y. (2013). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Advances in Materials Physics and Chemistry, 3(1A), 60-71. [Link]

  • Ray, U., et al. (2013). Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures. Chemistry Central Journal, 7(1), 34. [Link]

  • Bera, K., et al. (2017). Cubane-like tetranuclear Cu(ii) complexes bearing a Cu4O4 core: crystal structure, magnetic properties, DFT calculations and phenoxazinone synthase like activity. Dalton Transactions, 46(30), 9940-9949. [Link]

Sources

Exploratory

Introduction: The Significance of a Classic Chelate

An In-Depth Technical Guide to the Thermodynamic Stability of Copper(II) 8-Quinolinolate Copper(II) 8-quinolinolate, also known as copper oxinate or CuQ₂, is a coordination complex with a rich history in analytical chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Copper(II) 8-Quinolinolate

Copper(II) 8-quinolinolate, also known as copper oxinate or CuQ₂, is a coordination complex with a rich history in analytical chemistry and a burgeoning future in materials science and drug development.[1] Formed by the chelation of a central copper(II) ion by two ligands of 8-hydroxyquinoline (oxine), this neutral complex exhibits remarkable stability, a characteristic that underpins its diverse applications.[1][2] Its utility as a fungicide, pigment, and, more recently, as a copper ionophore in therapeutic research, is directly tied to its thermodynamic properties.[1][3]

This guide provides a comprehensive exploration of the thermodynamic stability of Copper(II) 8-quinolinolate. We will move beyond a simple recitation of data to dissect the fundamental principles governing its formation and persistence, explain the causality behind experimental choices for its characterization, and provide field-proven protocols for its analysis.

Pillar 1: Understanding Thermodynamic Stability in Coordination Complexes

The stability of a metal complex can be viewed from two perspectives: thermodynamic and kinetic.[4]

  • Thermodynamic stability relates to the change in Gibbs Free Energy (ΔG) for the formation of the complex from its constituent metal ion and ligands in a solvent. A more negative ΔG corresponds to a higher thermodynamic stability and a larger formation constant (β). This is an equilibrium property.

  • Kinetic stability refers to the complex's reactivity or lability—the rate at which it undergoes ligand exchange reactions. A complex can be thermodynamically stable but kinetically labile, or vice versa.

This guide focuses on the thermodynamic stability of CuQ₂, which is quantitatively expressed by its stability constants.

The Chelate Effect: A Primary Driver of Stability

8-hydroxyquinoline is a bidentate chelating ligand, meaning it binds to the central copper ion through two donor atoms—the phenolic oxygen and the quinoline nitrogen.[5] This chelation results in the formation of a stable five-membered ring. The "chelate effect" describes the observation that complexes formed by chelating ligands are thermodynamically much more stable than analogous complexes with non-chelating (monodentate) ligands.[4] This enhanced stability is primarily due to a favorable entropy change upon formation of the chelate complex.

Caption: Chelation of a Cu(II) ion by two 8-hydroxyquinoline ligands.

Formation Constants: Quantifying Stability

The formation of the bis-complex, [Cu(C₉H₆NO)₂], occurs in two stepwise equilibria, each with a corresponding stepwise formation constant (K₁ and K₂). The overall stability constant (β₂) is the product of the stepwise constants.

  • Cu²⁺ + L⁻ ⇌ [Cu(L)]⁺ ; K₁ = [[Cu(L)]⁺] / ([Cu²⁺][L⁻])

  • [Cu(L)]⁺ + L⁻ ⇌ [Cu(L)₂] ; K₂ = [[Cu(L)₂]] / ([[Cu(L)]⁺][L⁻])

  • Overall: Cu²⁺ + 2L⁻ ⇌ [Cu(L)₂] ; β₂ = K₁ * K₂ = [[Cu(L)₂]] / ([Cu²⁺][L⁻]²)

The logarithms of these constants are typically reported. Higher log β values indicate greater thermodynamic stability. The stability of CuQ₂ is remarkably high, consistent with its position in the Irving-Williams series, which predicts the stability of high-spin octahedral complexes of divalent first-row transition metals.[1]

ParameterValueSolvent SystemNotes
log K₁ ~11.5DMSO:water 1:1 (w/w)Represents the formation of the 1:1 complex.[6]
log K₂ ~11.0DMSO:water 1:1 (w/w)Represents the formation of the 1:2 complex.[6]
log β₂ ~22.5DMSO:water 1:1 (w/w)Overall stability constant, indicating very high stability.[6]
log β₂ ~2650% dioxane/waterDemonstrates the influence of the solvent system on measured stability.[1]

Pillar 2: Factors Influencing the Thermodynamic Stability of CuQ₂

The inherent stability endowed by the chelate effect is modulated by several interconnected factors. Understanding these factors is critical for controlling the complex's behavior in various applications, from analytical precipitations to drug delivery.

Factors cluster_Metal Nature of Metal Ion cluster_Ligand Nature of Ligand cluster_System System Conditions Stability Thermodynamic Stability (log β) Charge Charge Charge->Stability Size Ionic Radius Size->Stability Basicity Ligand Basicity (pKa) Basicity->Stability Steric Steric Hindrance Steric->Stability Aromaticity Chelatoaromaticity Aromaticity->Stability pH pH pH->Stability Solvent Solvent Solvent->Stability

Caption: Key factors that modulate the thermodynamic stability of CuQ₂.

  • Nature of the Central Metal Ion : The stability of complexes with 8-hydroxyquinoline follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[1] Copper(II) forms one of the most stable complexes due to its high charge-to-size ratio and favorable ligand field stabilization energy.[7]

  • Nature of the Ligand :

    • Basicity : The basicity of the nitrogen and oxygen donor atoms influences the strength of the coordinate bonds.

    • Steric Effects : Bulky substituents near the coordination sites can decrease stability. For instance, a methyl group at the 2-position of the quinoline ring (adjacent to the nitrogen donor) introduces steric hindrance, resulting in a less stable complex compared to the unsubstituted 8-hydroxyquinoline.[4][7][8]

    • Aromaticity : Upon complexation with a metal ion, the aromaticity of the ligand's pyridine and benzene rings increases. This "chelatoaromatic effect" further stabilizes the resulting metal complex.[9]

  • System Conditions :

    • pH : The formation of CuQ₂ is highly pH-dependent. The 8-hydroxyquinoline ligand must be deprotonated at the phenolic hydroxyl group to bind the metal ion. In highly acidic solutions (low pH), the ligand is protonated, and the complex will not form or will dissociate.[3] The optimal pH for precipitation is typically weakly acidic to neutral (pH 5-7).[1]

    • Solvent : The solvent can influence stability through its polarity and its own ability to coordinate with the metal ion. As seen in the table above, stability constants measured in different solvent systems (e.g., dioxane/water vs. DMSO/water) can vary significantly.[1][6]

Pillar 3: Thermal Stability and Decomposition

Beyond its stability in solution, the thermal stability of solid CuQ₂ is a critical parameter for applications involving heating, such as in catalysis or the fabrication of organic light-emitting diodes (OLEDs). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this characterization.[10][11]

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample relative to a reference.[12][13] Together, they provide a detailed picture of thermal events like dehydration, sublimation, melting, and decomposition.

Studies on CuQ₂ reveal a multi-step thermal process when heated in an inert atmosphere:[10][14]

  • Partial Sublimation : An initial mass loss may occur due to the sublimation of the complex.[10]

  • Fusion (Melting) : The complex melts, observed as an endothermic peak in the DSC curve.

  • Volatilization & Decomposition : Following fusion, further heating leads to volatilization and eventual thermal decomposition of the remaining compound into copper-containing residues.[10][15]

Thermal EventApproximate Temperature (°C)TechniqueObservation
Fusion (Melting) 334.6 °CDSCEndothermic peak indicating melting of the anhydrous complex.[10]
Volatilization 348 - 402 °CDSC/TGAEndothermic events and significant mass loss.[10]
Decomposition Onset ~270 °C-General decomposition temperature noted in safety data.[15]
Final Decomposition > 516 °CDSCFinal endothermic peak corresponding to the breakdown of the remaining compound.[10]

Note: Specific temperatures can vary based on heating rate, atmosphere, and sample preparation.

Experimental Protocols

The following protocols are foundational for the synthesis and thermal characterization of Copper(II) 8-quinolinolate. They are designed to be self-validating, with expected outcomes that confirm the successful execution of each step.

Protocol 1: Synthesis of Copper(II) 8-Quinolinolate

This protocol is based on the classic precipitation method, which leverages the complex's low solubility in aqueous media.[1]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • 8-Hydroxyquinoline (C₉H₇NO)

  • Acetic acid (glacial)

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare Copper Solution: Dissolve a precisely weighed amount of CuSO₄·5H₂O in deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Prepare Ligand Solution: Dissolve 8-hydroxyquinoline in a minimal amount of glacial acetic acid, then dilute with deionized water. Alternatively, dissolve it in ethanol (e.g., a 2% solution). The amount of ligand should be in slight molar excess (e.g., 2.1 moles of ligand per mole of copper).

  • Adjust pH: To the copper solution, add a sodium acetate buffer to adjust the pH to approximately 5-6. This deprotonates the ligand in the next step, making it available for chelation.

  • Precipitation: Heat the buffered copper solution to 60-70 °C. While stirring, slowly add the 8-hydroxyquinoline solution. A greenish-yellow precipitate of Cu(C₉H₆NO)₂ will form immediately.[1]

  • Digestion: Keep the mixture hot (60-70 °C) and continue stirring for 30 minutes. This "digestion" step encourages the growth of larger crystals, which are easier to filter.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate on the filter paper several times with hot deionized water to remove any unreacted salts or excess ligand.

  • Drying: Dry the final product in an oven at 110-120 °C to a constant weight. The resulting fine, greenish-yellow powder is anhydrous Copper(II) 8-quinolinolate.

Protocol 2: Thermal Analysis by TGA/DSC

This protocol outlines the characterization of the synthesized CuQ₂.

Workflow cluster_Setup Instrument Setup & Calibration cluster_Analysis Sample Analysis cluster_Data Data Interpretation Cal_TGA Calibrate TGA (e.g., Calcium Oxalate) Cal_DSC Calibrate DSC (e.g., Indium, Zinc) Prep Accurately weigh 2-5 mg of dry CuQ₂ into crucible Cal_DSC->Prep TGA Run TGA Analysis (e.g., 10°C/min under N₂) Prep->TGA DSC Run DSC Analysis (e.g., 10°C/min under N₂) TGA->DSC Interpret_DSC Analyze DSC Thermogram: Identify endo/exothermic peaks (melting, decomposition) DSC->Interpret_DSC Interpret_TGA Analyze TGA Thermogram: Identify mass loss steps (sublimation, decomposition) Correlate Correlate TGA and DSC events Interpret_TGA->Correlate Interpret_DSC->Correlate

Caption: Experimental workflow for the thermal analysis of CuQ₂.

Methodology:

  • Instrument Calibration: Ensure the TGA and DSC instruments are calibrated according to manufacturer specifications using standard reference materials (e.g., indium for DSC temperature and enthalpy, calcium oxalate for TGA mass).[11]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried CuQ₂ powder into a suitable crucible (e.g., alumina or platinum).[12] For DSC, use a hermetically sealed aluminum pan if temperatures remain below 600°C; otherwise, use a more inert pan.[16] An empty, sealed pan should be used as the reference.[12]

  • TGA Analysis:

    • Place the sample crucible in the TGA furnace.

    • Purge the system with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.[11]

    • Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant rate (e.g., 10 °C/min).[11]

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC cell.

    • Use the same inert atmosphere and heating rate as the TGA analysis for direct correlation of thermal events.

    • Record the differential heat flow as a function of temperature.

  • Data Interpretation:

    • Analyze the TGA thermogram to identify the temperatures at which mass loss occurs.

    • Analyze the DSC curve to identify endothermic (melting, volatilization) and exothermic (crystallization, some decompositions) peaks.

    • Correlate the events observed in both analyses to build a complete thermal profile of the complex.

Conclusion

The thermodynamic stability of Copper(II) 8-quinolinolate is a multifaceted property governed by the powerful chelate effect, the intrinsic nature of the copper ion and ligand, and the specific conditions of the surrounding environment. Its high formation constant in solution and robust thermal stability in the solid state are key to its functionality. For researchers in materials science and drug development, a thorough understanding of these thermodynamic principles is not merely academic; it is essential for designing novel applications, predicting behavior in complex biological or chemical systems, and ensuring the reliability and efficacy of the final product.

References

  • Stability of Metal Complexes. (n.d.). SciSpace. Retrieved from [Link]

  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. (n.d.). Dalal Institute. Retrieved from [Link]

  • Jangid, L. (2016). Factors affecting stability of metal complexes. Slideshare. Retrieved from [Link]

  • Corsini, A., & Abraham, J. (1970). Metal chelates of 2-(2′-thienyl)-8-hydroxyquinoline: anomalous ratios of formation constants. Canadian Journal of Chemistry, 48(15), 2360-2365.
  • International Chemical Safety Cards. (1993). COPPER 8-QUINOLATE. ILO. Retrieved from [Link]

  • Chavan, S. M., et al. (2022). Spectrophotometric Complexation Study of Cu(II) with 8-Hydroxyquinoline based Azo dye. Journal of Advanced Scientific Research, 13(09).
  • International Labour Organization & World Health Organization. (2021). ICSC 0756 - COPPER 8-QUINOLATE. Retrieved from [Link]

  • Crespi, M. S., Ribeiro, C. A., Greenhalf, V. C. M., & Zorel Jr., H. E. (1999). Preparation and thermal decomposition of copper(II), zinc(II) and cadmium(II) chelates with 8-hydroxyquinoline. Química Nova, 22(1), 43-48. Retrieved from [Link]

  • Dominikowska, J., & Palusiak, M. (2013). Aromatic properties of 8-hydroxyquinoline and its metal complexes. ResearchGate. Retrieved from [Link]

  • Copper-dependent cytotoxicity of 8-Hydroxyquinoline derivatives correlates with their hydrophobic. (n.d.). AWS. Retrieved from [Link]

  • He, X., et al. (2015). 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(9), 5755-5763. Retrieved from [Link]

  • Crespi, M. S., et al. (1999). Preparation and thermal decomposition of copper(II), zinc(II) and cadmium(II) chelates with 8-hydroxyquinoline. ResearchGate. Retrieved from [Link]

  • Formation of 8-hydroxyquinoline complexes with copper(II) ions in aqueous solutions of surface-active substances. (2001). ResearchGate. Retrieved from [Link]

  • Al–Shama’a, A. A., et al. (2015). Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration.
  • Thermal Analysis of Copper Metal Complexes: Insights
  • Sousa, C. M. S. F., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11956-11974. Retrieved from [Link]

  • Atri, E., et al. (2012). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. ACS Chemical Biology, 7(11), 1844-1853. Retrieved from [Link]

  • Thermogravimetric analysis (TGA) data for the copper (II) complex. (n.d.). ResearchGate. Retrieved from [Link]

  • Tabbì, G., et al. (2018). Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications. Journal of Inorganic Biochemistry, 180, 126-136. Retrieved from [Link]

  • Kalberg, J. F. (1962). U.S. Patent No. US3033865A. Google Patents.
  • Copper 8-hydroxyquinolate. (n.d.). NIST WebBook. Retrieved from [Link]

  • A Comparative Guide to the Thermal Analysis of Copper Hydroxyhalide Polymorphs. (2025). Benchchem.
  • Ward, J. E. H. (1987). Copper-8-Quinolinolate. A Review of its Toxic Impacts. B.C. Ministry of Environment and Parks. Retrieved from [Link]

  • Thermogravimetric Analysis Advanced Techniques for Better Materials Characteris
  • Cooper, A., & Johnson, C. M. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in Molecular Biology, 1354, 125-152. Retrieved from [Link]

  • van Drongelen, M., & van Erp, T. B. (2016). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes. TU Delft Repository.
  • Hobbs, C. B. (2001). Thermal Properties of Light Metal Alloys by Differential Scanning Calorimetry (DSC).
  • Szczech, S. (2023). Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report). OSTI.GOV. Retrieved from [Link]

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Foundational

Unveiling the Mechanism of Action of Oxine-Copper: A Comprehensive Technical Guide

Executive Summary Oxine-copper, chemically known as copper 8-quinolinolate or copper(II) bis(8-quinolinolate), is a highly efficacious organometallic coordination complex utilized extensively in agricultural pathology, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxine-copper, chemically known as copper 8-quinolinolate or copper(II) bis(8-quinolinolate), is a highly efficacious organometallic coordination complex utilized extensively in agricultural pathology, material preservation, and antifungal drug research [1]. Unlike conventional single-target antifungals, oxine-copper leverages a synergistic, multi-site mechanism of action. By combining the inherent bioactivity of the 8-hydroxyquinoline (oxine) ligand with the potent cytotoxicity of copper ions, this compound bypasses standard fungal resistance mechanisms. This whitepaper provides an in-depth technical analysis of its physicochemical properties, intracellular mechanisms, and the validated experimental protocols used to quantify its fungicidal efficacy.

Physicochemical Profile and the Chelation Paradigm

The molecular formula of oxine-copper is C₁₈H₁₂CuN₂O₂, featuring a 1:2 stoichiometric ratio where one copper(II) ion is tightly chelated by two 8-hydroxyquinoline ligands.

The formation of this bidentate chelate neutralizes the positive charge of the central copper ion, drastically reducing its aqueous solubility (approx. 0.07 mg/L) while exponentially increasing its lipophilicity [2]. This structural transformation is the cornerstone of its biological activity. Neither free copper salts nor unchelated oxine exhibit the same degree of membrane permeability. The chelation paradigm dictates that the organic ligand acts as a highly efficient lipophilic vehicle, actively smuggling the heavy metal across the hydrophobic core of the fungal cell membrane.

Core Mechanism of Action: A Multi-Site Assault

The fungitoxicity of oxine-copper is not derived from a single pathway but rather a cascading failure of fungal cellular homeostasis. This multi-site assault can be delineated into four sequential phases:

Cellular Permeation via Lipid Solubility

Upon contact with the fungal pathogen, the uncharged, lipophilic oxine-copper complex partitions seamlessly into the phospholipid bilayer of the fungal cell membrane. This passive diffusion circumvents the highly regulated metal-ion transport channels (such as Ctr transporters) that fungi typically use to restrict toxic heavy metal influx.

Intracellular Dissociation and the "Half-Chelate" Hypothesis

Once the complex enters the aqueous, slightly acidic intracellular environment of the fungal cytoplasm, it undergoes a crucial biochemical shift. According to the widely accepted "half-chelate" hypothesis, the 1:2 complex dissociates into a 1:1 copper-oxine half-chelate and free Cu²⁺ ions [3]. The half-chelate is highly reactive, capable of intercalating with intracellular structures, while the liberated copper ions flood the cytoplasm.

Disruption of Metal Homeostasis and Enzyme Inhibition

The sudden influx of intracellular copper displaces other essential metal cofactors (such as zinc and iron) from metalloenzymes. Furthermore, Cu²⁺ has a profound affinity for sulfhydryl (-SH) groups. By covalently binding to these thiol groups on critical metabolic enzymes and structural proteins, copper induces widespread protein denaturation and halts essential metabolic cascades, including mitochondrial respiration [4].

Induction of Oxidative Stress (ROS)

Free intracellular copper acts as a potent catalyst for the Fenton and Haber-Weiss reactions. This catalytic cycle converts cellular hydrogen peroxide (H₂O₂) into highly toxic hydroxyl radicals (•OH). The resulting explosion of Reactive Oxygen Species (ROS) induces severe oxidative stress, leading to lipid peroxidation of organelle membranes, DNA strand breaks, and ultimately, fungal cell death (apoptosis or necrosis) [5].

MOA cluster_effects Intracellular Multi-Site Targets OC Oxine-Copper Complex (Lipophilic Vehicle) Membrane Fungal Cell Membrane (Passive Permeation) OC->Membrane Dissociation Intracellular Dissociation (Half-Chelate & Cu2+ Release) Membrane->Dissociation Enzymes Enzyme Inhibition (Sulfhydryl Binding) Dissociation->Enzymes ROS ROS Generation (Fenton Reaction) Dissociation->ROS Metal Metal Homeostasis Disruption Dissociation->Metal Death Fungal Cell Death (Apoptosis/Necrosis) Enzymes->Death ROS->Death Metal->Death

Figure 1: Multi-site mechanism of action of oxine-copper in fungal pathogens.

Antifungal Spectrum and Efficacy Profile

Oxine-copper exhibits broad-spectrum fungicidal activity. Because its mechanism relies on fundamental chemical disruption (ROS generation and non-specific enzyme inhibition) rather than binding to a specific, mutable protein receptor, it is highly effective against a diverse array of fungal taxa.

Table 1: Comparative Antifungal Activity of Oxine-Copper

Fungal PathogenMIC Range (µg/mL)Pathogenic Relevance
Pythium spp.< 1.0 - 4.0Soil-borne plant pathogen (root rot, damping-off)
Candida albicans8.0 - 12.5Human opportunistic pathogen
Aspergillus spp.1.0 - 16.0Agricultural spoilage, opportunistic clinical infections
Penicillium spp.2.0 - 24.0Post-harvest decay, mycotoxin production
Fusarium spp.4.0 - 32.0Devastating crop blights, soil-borne pathogen

(Note: MIC values vary based on specific strain phenotypes and testing media pH[6].)

Experimental Protocols for Mechanistic Validation

To rigorously evaluate the efficacy and mechanism of oxine-copper, researchers must employ self-validating experimental systems. Below are standardized methodologies designed to ensure high data integrity.

Protocol 1: Broth Microdilution for MIC/MFC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of oxine-copper.

Causality & Rationale: Oxine-copper is practically insoluble in water. Dimethyl sulfoxide (DMSO) is mandated as the primary solvent to ensure complete dissolution without precipitating the complex. A solvent-only control is strictly required to validate that growth inhibition is driven by the organometallic complex, not DMSO toxicity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve oxine-copper powder in 100% DMSO to create a 10 mg/mL stock solution.

  • Media Selection: Prepare RPMI-1640 broth (buffered to pH 7.0 with MOPS). Avoid highly chelating media (like standard Sabouraud) which can prematurely strip copper from the oxine ligand, artificially inflating the MIC.

  • Serial Dilution: Perform two-fold serial dilutions of the stock in RPMI-1640 across a 96-well microtiter plate. Ensure final DMSO concentration remains ≤1% v/v.

  • Inoculum Standardization: Prepare a fungal spore suspension adjusted to a 0.5 McFarland standard (approx. 1×106 CFU/mL), and dilute 1:100 in broth.

  • Inoculation & Controls: Add 100 µL of inoculum to each well.

    • Self-Validation Controls: Include a positive growth control (broth + inoculum), a negative sterility control (broth only), and a solvent control (broth + 1% DMSO + inoculum).

  • Incubation & Readout: Incubate at 35°C for 24-48 hours. The MIC is the lowest concentration with no visible fungal growth. To determine MFC, plate 10 µL from clear wells onto drug-free agar; the lowest concentration yielding ≥99.9% cell death is the MFC.

Protocol 2: Intracellular ROS Quantification via Flow Cytometry

To validate the oxidative stress mechanism (Fenton reaction), intracellular ROS must be quantified using the fluorogenic probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Causality & Rationale: DCFDA is cell-permeable and non-fluorescent. Once inside the fungal cell, endogenous esterases cleave the diacetate groups. If oxine-copper successfully induces the Fenton reaction, the generated ROS will oxidize the cleaved probe into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound. This provides a direct, quantifiable link between oxine-copper exposure and oxidative stress.

Step-by-Step Methodology:

  • Culture Preparation: Grow fungal cells to the logarithmic phase in liquid media. Wash twice with Phosphate-Buffered Saline (PBS) to remove media components that might quench fluorescence.

  • Probe Loading: Incubate the cells with 10 µM DCFDA in the dark at 30°C for 30 minutes.

  • Treatment: Wash cells to remove excess extracellular probe. Expose the loaded cells to oxine-copper at 0.5×, 1×, and 2× MIC concentrations for 2 to 4 hours.

  • Flow Cytometry Analysis: Harvest the cells and analyze via flow cytometry (Excitation: 488 nm, Emission: 530 nm).

    • Self-Validation Controls: Include unstained cells (autofluorescence baseline), DCFDA-stained untreated cells (basal ROS), and cells treated with H₂O₂ (positive ROS control).

Workflow Culture Fungal Culture Standardization Treatment Oxine-Copper Incubation Culture->Treatment Staining DCFDA Staining (ROS Probe) Treatment->Staining FACS Flow Cytometry Analysis Staining->FACS Data Quantification of Oxidative Stress FACS->Data

Figure 2: Workflow for quantifying oxine-copper-induced intracellular ROS.

Resistance Dynamics and Sustainable Application

A critical advantage of oxine-copper in both agricultural and clinical research is the exceptionally low rate of acquired resistance. Fungi readily develop resistance to single-site inhibitors (like strobilurins or azoles) via simple point mutations in the target gene. However, because oxine-copper simultaneously attacks structural proteins, metabolic enzymes, and DNA via ROS, a pathogen would require simultaneous, multi-pathway mutations to survive [7]. While some bacteria possess sophisticated copper efflux systems (e.g., the cop operon), fungal adaptation to the rapid, chelate-mediated intracellular influx of copper remains biologically prohibitive, ensuring the long-term sustainability of oxine-copper applications.

Conclusion

Oxine-copper stands as a masterclass in organometallic drug design. By utilizing the 8-hydroxyquinoline ligand as a lipophilic Trojan horse, it ensures the targeted delivery of cytotoxic copper ions directly into the fungal cytoplasm. Its multi-site mechanism—spanning enzyme denaturation to catastrophic oxidative stress—provides a robust, broad-spectrum fungicidal action that actively defies standard microbial resistance mechanisms.

References

  • Environmental Protection Agency (EPA). "Copper 8-Quinolinolate Env Scoping Document." Regulations.gov. URL:[Link]

  • O'Connor, & Rubino. "Fungitoxicity of oxine and copper oxinate: effects of pH, metals and chelating agents on activity." Mycological Research, Cambridge University Press. URL:[Link]

  • Fan, et al. "Double- or Triple-Tiered Protection: Prospects for the Sustainable Application of Copper-Based Antimicrobial Compounds for Another Fourteen Decades." International Journal of Molecular Sciences, PMC. URL:[Link]

  • ResearchGate. "Fungitoxicity of oxine and copper oxinate: Activity spectrum, development of resistance and synergy." ResearchGate. URL:[Link]

  • Loughborough University. "The antimicrobial action of pyrithiones and related compounds." Institutional Repository. URL: [Link]

Exploratory

Electronic Properties and Morphogenesis of Oxine-Copper (Cuq2) Thin Films: A Technical Guide

Executive Summary Copper(II) 8-hydroxyquinoline (Cuq2) is a highly versatile organometallic complex. While its structural analog, tris(8-hydroxyquinoline) aluminum (Alq3), has been the historical workhorse for organic li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Copper(II) 8-hydroxyquinoline (Cuq2) is a highly versatile organometallic complex. While its structural analog, tris(8-hydroxyquinoline) aluminum (Alq3), has been the historical workhorse for organic light-emitting diodes (OLEDs), Cuq2 distinguishes itself through unique electronic band structures, third-order nonlinear optical (NLO) properties, and charge-transfer capabilities. This whitepaper provides an in-depth mechanistic analysis of Cuq2 thin films, detailing the causality behind their morphological evolution and their emerging role as high-efficiency Surface-Enhanced Raman Scattering (SERS) substrates.

Electronic Structure and Orbital Dynamics

The electronic properties of Cuq2 thin films are fundamentally dictated by the coordination between the central Cu(II) transition metal ion and the bidentate 8-hydroxyquinolinate ligands.

Frontier Molecular Orbitals and Charge Transfer

Unlike certain organometallic complexes where strong d-π mixing dictates the electronic state, the π electrons localized on the quinoline ligands in Cuq2 do not strongly interact with the d electrons of the copper center[1]. Spectroscopic analysis of Cuq2 films reveals a characteristic absorption band at ~400 nm, which corresponds directly to electronic transitions localized within the quinoline moiety[1].

Density Functional Theory (DFT) calculations utilizing the B3LYP/6-31G(d) functional indicate that both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are primarily localized on the quinoxaline ligands[2]. The specific energy gap between these frontier orbitals facilitates massive intramolecular charge transfer. This dynamic is responsible for the material's exceptional third-order nonlinear optical response. Cuq2 exhibits a computed dynamic second-order hyperpolarizability ( γtot​ ) of 8765.36×10−36 esu, vastly outperforming standard NLO reference materials such as methylene blue[2].

Table 1: Comparative Electronic & Morphological Parameters

To contextualize the electronic and physical behavior of Cuq2, it is best compared against the industry standard, Alq3.

ParameterCuq2 (Copper 8-hydroxyquinoline)Alq3 (Aluminum 8-hydroxyquinoline)
Film Growth Mechanism Island formation (Volmer-Weber)[2]Layer-by-layer[2]
Surface Morphology Nanocrystalline (Hills and valleys)[2]Homogeneous, smaller crystallites[2]
RMS Roughness > 0.4 nm (High)[1]< 0.4 nm (Smooth)[1]
Absorption Peak ~400 nm[1]~400 nm[1]
Third-Order NLO ( γtot​ ) 8765.36×10−36 esu[2]Lower relative to Cuq2
Primary Utility NLO devices, SERS substratesOLED emission/electron transport

Thin Film Morphogenesis and Solid-to-Solid Crystallization

The physical vapor deposition (PVD) of Cuq2 results in thin films with distinct topographical features. Because of the planar nature of the Cuq2 molecule, strong intermolecular π−π stacking interactions dominate over molecule-substrate interactions. Consequently, Cuq2 films grow via an island formation mechanism, resulting in a nanocrystalline character with distinct "hills and valleys" and a high root-mean-square (RMS) surface roughness[1][2]. This π -stacking historically rules out its use in standard multilayer vertical junctions, but makes it highly valuable for nanostructure engineering.

Experimental Protocol: PVD and Phase-Controlled Crystallization

To harness the electronic properties of Cuq2, precise control over its crystalline phase is required. The following self-validating protocol details the PVD process and subsequent solid-to-solid crystallization pathways:

Step 1: Substrate Preparation & Surface Energy Tuning

  • Action: Clean Si or BK7 glass substrates using sequential 15-minute ultrasonication baths in acetone, ethanol, and deionized water. Follow with a 10-minute UV-ozone treatment.

  • Causality: UV-ozone removes residual organic contaminants and increases the surface energy of the substrate, providing a uniform baseline for the initial nucleation of Cuq2 islands.

Step 2: Thermal Evaporation (PVD)

  • Action: Load high-purity Cuq2 powder into a ceramic effusion cell. Evaporate at a strict base pressure of 2.0×10−6 to 5.0×10−6 mbar[1][2]. Maintain a deposition rate of 0.02 nm/s, monitored in situ via a quartz crystal microbalance.

  • Causality: A slow deposition rate (0.02 nm/s) is critical. Faster rates exacerbate the π -stacking agglomeration, leading to uncontrollably rough films that cannot be uniformly annealed.

Step 3: Thermal Annealing (Phase Control)

  • Action: Transfer the as-deposited films (~200 nm thickness) to a controlled environmental chamber. Purge and flow high-purity dry argon (99.999%) at 0.4–0.6 L/min at a working pressure of 0.35 Pa[3].

  • Causality: Argon flow is mandatory to prevent the thermal oxidation of the organic ligands and the Cu(II) center during high-temperature structural rearrangements.

Step 4: Temperature-Dependent Morphological Tuning

  • Low-Energy Regime (80 °C for 2 hours): Induces a classical crystallization mechanism. Individual Cuq2 molecules migrate via van der Waals and π−π interactions to form smooth nanorods (~1 μm in length)[3].

  • High-Energy Regime (120 °C - 150 °C for 2 hours): Provides sufficient thermal energy to fundamentally alter the molecular packing mode, resulting in the nucleation of complete single-crystalline particles rather than elongated nanorods[3].

G Substrate Substrate Prep (Si / BK7 Glass) PVD PVD Deposition (2.0E-6 mbar, 0.02 nm/s) Substrate->PVD AsDep As-Deposited Film (Island Growth, High Roughness) PVD->AsDep Anneal Thermal Annealing (Argon Flow) AsDep->Anneal Phase1 80°C: Nanorods (Classical Crystallization) Anneal->Phase1 Low Thermal Energy Phase2 120-150°C: Crystalline Particles (Altered Molecular Packing) Anneal->Phase2 High Thermal Energy

Caption: Workflow detailing the PVD fabrication and temperature-dependent solid-to-solid crystallization of Cuq2.

Surface-Enhanced Raman Scattering (SERS) Applications

Beyond nonlinear optics, the unique band structure of Cuq2 micro/nanocrystals makes them highly effective substrates for SERS. The efficacy of a SERS substrate relies heavily on the energy alignment between the substrate's frontier orbitals and the analyte's LUMO.

The electronic band structure of Cuq2 allows for highly efficient photo-induced charge transfer to target analyte molecules, such as Rhodamine 6G (R6G) or Rhodamine B (RhB)[4].

The Causality of Laser Selection: When excited by a 785 nm (1.58 eV) laser, the energy gap between the Cuq2 bands and the LUMO of R6G (-3.4 eV) is optimally matched[4]. This resonance facilitates a strong charge-transfer transition from the Cuq2 donor to the analyte acceptor. Conversely, using a 633 nm laser results in an energy mismatch, leading to significantly weaker signal amplification. By utilizing the 785 nm excitation, Cuq2 microcrystals achieve extraordinary SERS Enhancement Factors (EFs) exceeding 28,000 for R6G[4].

G Laser 785 nm Laser Excitation (1.58 eV) Cuq2 Cuq2 Microcrystal (Donor) Laser->Cuq2 CT Photo-Induced Charge Transfer Cuq2->CT Resonance Match Analyte Analyte (e.g., R6G) LUMO (-3.4 eV) CT->Analyte SERS SERS Signal Amplification (EF > 28,000) Analyte->SERS

Caption: Mechanistic pathway of photo-induced charge transfer driving SERS amplification in Cuq2 substrates.

References

  • Optical, Magnetic, Electrochemical, and Electrical Properties of 8-Hydroxyquinoline-Based Complexes with Al3+, Cr3+, Mn2+, Co2+, Ni2+, Cu2+, and Zn2+ The Journal of Physical Chemistry C - ACS Publications[Link]

  • Selected Organometallic Compounds for Third Order Nonlinear Optical Application Semantic Scholar / MDPI[Link]

  • Solid-to-Solid Crystallization of Organic Thin Films: Classical and Nonclassical Pathways ACS Omega - ACS Publications / PMC[Link]

  • Molecular Specificity in the Intense Surface-Enhanced Raman Scattering on Copper(II) 8-Hydroxyquinoline Microcrystals The Journal of Physical Chemistry C - ACS Publications[Link]

Sources

Foundational

Introduction: The Enduring Significance of 8-Hydroxyquinoline (Oxine) in Coordination Chemistry

An In-depth Technical Guide to Oxine-Copper Coordination Chemistry and Ligand Bonding For Researchers, Scientists, and Drug Development Professionals 8-Hydroxyquinoline (8HQ), commonly known as oxine, is a heterocyclic o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Oxine-Copper Coordination Chemistry and Ligand Bonding

For Researchers, Scientists, and Drug Development Professionals

8-Hydroxyquinoline (8HQ), commonly known as oxine, is a heterocyclic organic compound that has captivated the attention of chemists and biomedical researchers for over a century.[1] First synthesized in 1880, its true potential was unlocked in the 1920s when it was identified as a powerful chelating agent for a multitude of metal ions.[1] Structurally, oxine is a planar, lipophilic molecule, a derivative of quinoline.[2] Among the seven possible isomers of monohydroxyquinoline, only the 8-hydroxy form possesses the unique ability to form stable five-membered chelate rings with divalent metal ions.[2][3] This capacity stems from the ideal positioning of its phenolic hydroxyl group and the quinoline nitrogen atom, which act as a bidentate (N,O⁻) donor set upon deprotonation.

This guide provides a deep dive into the coordination chemistry of oxine with copper(II), a partnership that has yielded complexes with profound biological activities. We will explore the intricacies of the ligand bonding, the stereoelectronic properties of the resulting complexes, validated experimental protocols for their synthesis and characterization, and their mechanistic implications in drug development.

Part 1: The Copper(II)-Oxine Coordinate Bond: A Structural and Electronic Perspective

The interaction between the deprotonated oxine ligand (quinolin-8-olate) and the copper(II) ion is the cornerstone of its chemical and biological function. This section dissects the nature of this bond and the resulting molecular architecture.

The Bidentate Chelate: Formation and Stoichiometry

The formation of the copper-oxine complex is a classic example of chelation. The phenolic proton of 8-hydroxyquinoline is acidic and is readily lost in the presence of a metal ion like Cu(II), allowing the phenoxide oxygen to act as a primary donor atom. Simultaneously, the lone pair of electrons on the quinoline nitrogen atom coordinates to the copper center. This dual coordination from a single ligand molecule forms a highly stable five-membered ring.

The most common and stable stoichiometry for this reaction is a 1:2 molar ratio of metal to ligand, resulting in the formation of the neutral complex, bis(8-hydroxyquinolinato)copper(II), or [Cu(C₉H₆NO)₂].[4][5] This complex is notably hydrophobic, a property that influences both its solubility in common solvents and its biological activity as a transmembrane ionophore.[6][7]

Coordination Geometry: From Square Planar to Distorted Tetrahedral

The Cu(II) ion, with its d⁹ electron configuration, typically favors a square planar or tetragonally distorted octahedral geometry due to the Jahn-Teller effect. In the case of bis(8-hydroxyquinolinato)copper(II), the two bidentate oxine ligands coordinate in the equatorial plane, leading to a pseudo-square planar geometry.[4][6]

However, the precise coordination environment is highly sensitive to steric and electronic influences from substituents on the quinoline ring.[6]

  • Unsubstituted and 5,7-Halogenated Oxines: Complexes formed with unsubstituted oxine or those with halogen substitutions at the 5- and 7-positions generally maintain a pseudo-square planar geometry. The bond angle between the Cu-O and Cu-N bonds within the same chelate ring is constrained to approximately 83-85°.[6]

  • 2-Position Substituted Oxines: Introducing a substituent, such as a methyl group, at the 2-position (adjacent to the coordinating nitrogen) introduces significant steric hindrance. This forces the two planar oxine ligands to rotate relative to each other, creating a "propeller-like" arrangement.[6] This distortion pushes the coordination geometry away from square planar towards a more tetrahedral-like structure.[6]

This structural flexibility is a critical determinant of the complex's reactivity and ability to interact with biological targets.

Diagram 1: Chelation of Copper(II) by Oxine Ligands

G cluster_0 Oxine Ligand 1 cluster_1 Oxine Ligand 2 Cu Cu²⁺ N1 N N1->Cu Coordination O1 O⁻ O1->Cu Coordination N2 N N2->Cu O2 O⁻ O2->Cu

Caption: Chelation of a central Cu(II) ion by two deprotonated oxine ligands.

Part 2: Experimental Workflow: Synthesis and Characterization

The translation of theoretical coordination chemistry into tangible results requires robust and reproducible experimental protocols. This section provides a validated methodology for the synthesis of bis(8-hydroxyquinolinato)copper(II) and outlines the key analytical techniques for its characterization.

Synthesis of Bis(8-hydroxyquinolinato)copper(II)

This protocol describes a standard precipitation method for synthesizing the target complex. The principle lies in reacting an aqueous solution of a soluble copper(II) salt with an alcoholic solution of 8-hydroxyquinoline. The significant difference in solubility between the reactants and the product drives the reaction to completion.

Step-by-Step Protocol:

  • Preparation of Reactant Solutions:

    • Solution A (Oxine): Dissolve 2.90 g (20 mmol) of 8-hydroxyquinoline in 100 mL of ethanol in a 250 mL beaker. Gentle warming may be required to ensure complete dissolution.[1]

    • Solution B (Copper Salt): In a separate 250 mL beaker, dissolve 2.50 g (10 mmol) of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of deionized water.[1]

  • Reaction/Precipitation:

    • While stirring Solution B vigorously with a magnetic stirrer, slowly add Solution A dropwise using a dropping funnel.

    • A yellow-green precipitate of bis(8-hydroxyquinolinato)copper(II) will form immediately.

    • Continue stirring the mixture at room temperature for 30 minutes to ensure the reaction is complete.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with deionized water (3 x 20 mL) and then with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

    • Dry the product in a vacuum oven at 60-70°C to a constant weight.

Causality and Self-Validation: The use of an ethanol-water solvent system is crucial; 8-hydroxyquinoline is soluble in ethanol, while the copper salt is soluble in water, allowing for a homogeneous reaction environment upon mixing.[1] The product, being a neutral, hydrophobic chelate, is largely insoluble in this mixed aqueous medium, ensuring high recovery through precipitation.[6] The washing steps are a self-validating measure; washing with water removes residual copper sulfate, and the ethanol wash removes excess 8-hydroxyquinoline.

// Nodes A [label="Dissolve 8-Hydroxyquinoline\nin Ethanol (Solution A)"]; B [label="Dissolve CuSO₄·5H₂O\nin Water (Solution B)"]; C [label="Slowly Add Solution A\nto Solution B with Stirring"]; D [label="Precipitation of [Cu(oxine)₂] Occurs"]; E [label="Isolate Precipitate\n(Vacuum Filtration)"]; F [label="Wash with Water\nand Ethanol"]; G [label="Dry Product\nUnder Vacuum"]; H [label="Characterize Final Product", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D -> E -> F -> G -> H; }

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of Copper (II) Oxinate

Executive Summary Copper (II) oxinate, the coordination complex formed between a Cu(II) ion and two 8-hydroxyquinoline ligands, is a compound of significant interest across diverse scientific fields, from its historical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Copper (II) oxinate, the coordination complex formed between a Cu(II) ion and two 8-hydroxyquinoline ligands, is a compound of significant interest across diverse scientific fields, from its historical use as a fungicide to its emerging applications in materials science and drug development. Rigorous confirmation of its molecular structure, purity, and coordination environment is paramount for any research or development endeavor. This technical guide provides a comprehensive, field-proven framework for the spectroscopic characterization of copper (II) oxinate. We move beyond rote protocols to explain the causal-mechanistic basis for experimental choices, ensuring a self-validating analytical workflow. This document details the principles, detailed experimental protocols, and data interpretation for core spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We also address the specific challenges and considerations associated with Nuclear Magnetic Resonance (NMR) Spectroscopy for paramagnetic Cu(II) complexes.

Introduction: The Imperative for Rigorous Characterization

Copper (II) oxinate, formally bis(8-quinolinolato)copper(II), possesses a square planar geometry where the central copper ion is chelated by two bidentate 8-hydroxyquinolinate ligands. The coordination occurs through the deprotonated phenolic oxygen and the quinoline nitrogen atom of each ligand. This chelation is the source of its stability and its unique physicochemical properties.

The primary goal of spectroscopic characterization is to provide unambiguous evidence for this coordinated structure. Each analytical technique offers a unique piece of the structural puzzle:

  • FT-IR Spectroscopy confirms the functional group coordination by monitoring shifts in vibrational frequencies of the ligand upon binding to the copper ion.

  • UV-Vis Spectroscopy elucidates the electronic structure of the complex, which is responsible for its characteristic color, arising from d-d electronic transitions and charge-transfer bands.[1]

  • Mass Spectrometry provides definitive proof of the compound's molecular mass and elemental composition through its mass-to-charge ratio and characteristic isotopic pattern.

  • NMR Spectroscopy presents a unique case. While a cornerstone of organic characterization, the paramagnetic nature of the Cu(II) ion (d⁹ electron configuration) introduces significant analytical challenges, which must be understood to avoid misinterpretation.[2][3]

This multi-faceted approach ensures the identity, integrity, and purity of the synthesized complex, forming the bedrock of reliable and reproducible scientific research.

Synthesis and Sample Preparation: Establishing the Analyte

A robust characterization begins with a well-defined synthesis. The following protocol, adapted from established methods, utilizes a precipitation reaction to produce copper (II) oxinate powder.[4][5]

Experimental Protocol: Synthesis of Copper (II) Oxinate
  • Solution Preparation (Ligand): In a 250 mL beaker, dissolve 2.90 g of 8-hydroxyquinoline in 100 mL of a suitable organic solvent like ethanol or acetic acid. Gentle warming may be required to facilitate dissolution.

  • Solution Preparation (Metal Salt): In a separate 250 mL beaker, dissolve 2.50 g of copper (II) sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of deionized water. Stir until a clear blue solution is formed.

  • Complexation/Precipitation: While stirring vigorously, slowly add the 8-hydroxyquinoline solution dropwise to the copper sulfate solution. A voluminous, colored precipitate (typically greenish-yellow) will form immediately. The molar ratio of copper salt to oxine should be controlled at approximately 1:2.[5]

  • Digestion: After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature to allow the precipitate to fully form and "digest," which can improve its filterability.

  • Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid several times with deionized water to remove any unreacted salts, followed by a wash with a small amount of ethanol to facilitate drying.

  • Drying: Dry the resulting copper (II) oxinate powder in a vacuum oven at 60-80°C until a constant weight is achieved. The final product should be a fine, chocolate-colored powder.[5]

The synthesized powder is now ready for spectroscopic analysis.

Core Spectroscopic Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing the Coordination Environment

Principle & Expertise: FT-IR spectroscopy is arguably the most direct method for confirming the successful chelation of the 8-hydroxyquinoline ligand to the copper ion. The covalent bonds within a molecule vibrate at specific frequencies. When the ligand coordinates to the metal, the electron density distribution is altered, leading to predictable shifts in these vibrational frequencies. The key diagnostic indicators are the shift of the phenolic C-O stretching vibration and the C=N vibration of the quinoline ring, alongside the appearance of new bands in the far-IR region corresponding to Cu-O and Cu-N bonds.[6][7]

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet method is a standard and reliable technique for analyzing solid samples.[8][9]

  • Sample Grinding: Add approximately 1-2 mg of the dried copper oxinate powder to an agate mortar. Add ~100-200 mg of dry, IR-grade KBr powder.[8]

  • Mixing: Gently grind the two powders together with the pestle for several minutes until a fine, homogeneous mixture is obtained. Excessive grinding is not necessary and can increase moisture absorption.[10]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.

Data Interpretation:

A comparative analysis of the FT-IR spectra of the free 8-hydroxyquinoline ligand and the copper (II) oxinate complex reveals the hallmarks of coordination.

  • Disappearance of O-H Band: The broad absorption band corresponding to the phenolic -OH group in the free ligand (typically ~3400-3200 cm⁻¹) will disappear in the complex, indicating deprotonation upon coordination to the copper ion.[11]

  • Shift in C-O Stretching: The phenolic C-O stretching vibration (around 1280-1260 cm⁻¹ in the free ligand) will shift to a higher frequency in the complex, indicative of the formation of the Cu-O bond.

  • Shifts in Ring Vibrations: Vibrations associated with the quinoline ring, particularly those involving the C=N bond, will shift, reflecting the coordination of the nitrogen atom to the copper center.[6]

  • Appearance of Metal-Ligand Bands: New, weaker absorption bands will appear in the far-infrared region (typically below 600 cm⁻¹). These are attributed to the Cu-N and Cu-O stretching vibrations, providing direct evidence of the coordinate bonds.[12]

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹) for 8-Hydroxyquinoline and Copper (II) Oxinate

Vibrational Mode8-Hydroxyquinoline (Ligand)Copper (II) Oxinate (Complex)Rationale for Shift
Phenolic O-H Stretch~3400-3200 (broad)AbsentDeprotonation and coordination of oxygen to Cu(II)
Aromatic C-H Stretch~3100-3000~3100-3000Largely unaffected by coordination
C=N/C=C Ring Stretch~1600-1450Shifted FrequenciesPerturbation of ring electron density upon N-coordination
Phenolic C-O Stretch~1275~1285-1295 (Shift to higher ν)Formation of rigid Cu-O bond restricts vibration
Cu-N StretchN/A~500-450New coordinate bond formed
Cu-O StretchN/A~600-550New coordinate bond formed

Note: Specific frequencies can vary slightly based on instrumentation and sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

Principle & Expertise: UV-Vis spectroscopy probes the electronic transitions within a molecule.[1] For transition metal complexes like copper (II) oxinate, the observed absorption bands arise from two primary phenomena: ligand-to-metal charge transfer (LMCT) and d-d transitions. The intense bands in the UV region are typically due to π → π* transitions within the aromatic ligand system, while the broader, less intense bands in the visible region are characteristic of the d-d transitions of the Cu(II) ion in its coordination environment.[13] The position and intensity of these bands are sensitive to the geometry of the complex.

Experimental Protocol: Solution-Phase Analysis

  • Solvent Selection: Choose a solvent that dissolves copper oxinate and is transparent in the desired wavelength range (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)).

  • Stock Solution Preparation: Accurately weigh a small amount of copper oxinate (e.g., 1-2 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to create a stock solution.

  • Working Solution Preparation: Prepare a dilute working solution from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units).[14]

  • Blank Reference: Fill a quartz cuvette with the pure solvent to be used as the reference blank.

  • Sample Measurement: Fill a matching quartz cuvette with the working solution of the copper oxinate complex.

  • Spectrum Acquisition: Place the reference and sample cuvettes in the spectrophotometer. Scan the absorbance from the UV to the visible range (e.g., 200–800 nm).[13]

DOT Language Script for UV-Vis Workflow

UV_Vis_Workflow Figure 1: UV-Vis Spectroscopy Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Solvent Select Solvent (e.g., DMF) Stock Prepare Stock Solution (Known Concentration) Solvent->Stock Working Prepare Dilute Working Solution Stock->Working Blank Run Solvent Blank Working->Blank Transfer to Cuvettes Sample Measure Sample Absorbance Blank->Sample Spectrum Acquire Spectrum (200-800 nm) Sample->Spectrum Data Analyze Spectrum: Identify λmax for π→π*, LMCT, d-d transitions Spectrum->Data

Caption: Figure 1: UV-Vis Spectroscopy Workflow

Data Interpretation:

The resulting spectrum is a plot of absorbance versus wavelength.

  • High-Energy Bands (UV Region, < 350 nm): Intense absorption bands in this region are assigned to intra-ligand π → π* transitions within the 8-hydroxyquinolinate aromatic system.

  • Charge-Transfer Band (UV-Vis Boundary, ~400 nm): A strong band often observed around 400 nm is attributed to a Ligand-to-Metal Charge Transfer (LMCT) transition, where an electron is excited from a ligand-based orbital to a metal-based d-orbital.[15]

  • Low-Energy Band (Visible Region, > 500 nm): A broad, low-intensity absorption in the visible region is characteristic of the d-d transitions for the d⁹ Cu(II) center. The presence of this band is directly responsible for the colored appearance of the complex.[16]

Mass Spectrometry: Unambiguous Molecular Weight Confirmation

Principle & Expertise: Mass spectrometry is an indispensable tool for determining the molecular weight of a compound. For coordination complexes, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred because they can transfer intact molecular ions from solution to the gas phase with minimal fragmentation.[17] A key feature for copper-containing compounds is the natural isotopic abundance of copper: ⁶³Cu (69.17%) and ⁶⁵Cu (30.83%). This results in a highly characteristic isotopic pattern for the molecular ion peak, where the (M+2) peak is approximately one-third the intensity of the M peak, serving as a definitive signature for the presence of a single copper atom.[18][19]

Experimental Protocol: Direct Infusion ESI-MS

  • Solution Preparation: Prepare a dilute solution of the copper oxinate complex (~1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Instrument Setup: The mass spectrometer is typically operated in positive ion mode.[20] Key parameters like ion source temperature and spray voltage should be optimized to achieve stable spray and maximize the signal of the molecular ion.[21]

  • Direct Infusion: The sample solution is introduced directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: The mass spectrum is acquired over a mass range that includes the expected molecular weight of copper (II) oxinate (C₁₈H₁₂CuN₂O₂), which is approximately 351.5 g/mol .

Data Interpretation:

The primary goal is to locate the molecular ion peak. For copper oxinate, this will be a cluster of peaks centered around m/z 351.9 (for the ⁶³Cu isotope).

  • Molecular Ion ([M]⁺•): The molecular ion for the neutral complex should appear at an m/z corresponding to its molecular weight.

  • Isotopic Pattern: The most critical diagnostic is the isotopic pattern. The peak cluster should show two major signals separated by 2 m/z units, with a relative intensity ratio of approximately 100:45 (corresponding to the ⁶³Cu and ⁶⁵Cu isotopes). This pattern provides powerful confirmation that the ion contains one copper atom.

Table 2: Theoretical Isotopic Distribution for the [Cu(C₁₈H₁₂N₂O₂)]⁺ Ion

m/zIsotope CompositionRelative Abundance (%)
351.02⁶³Cu, ¹²C₁₈, ¹H₁₂, ¹⁴N₂, ¹⁶O₂100.0
352.02Isotopic variants (e.g., ¹³C)~19.6
353.02⁶⁵Cu, ¹²C₁₈, ¹H₁₂, ¹⁴N₂, ¹⁶O₂~44.6
354.02Isotopic variants (e.g., ⁶⁵Cu, ¹³C)~8.7

This theoretical pattern is a fingerprint for copper oxinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Case of Paramagnetic Challenges

Principle & Expertise: In standard NMR spectroscopy of diamagnetic organic molecules, sharp signals are observed due to long nuclear spin relaxation times. However, the Cu(II) center in copper oxinate is paramagnetic (d⁹, one unpaired electron). This unpaired electron creates a local magnetic field that dramatically accelerates the relaxation of nearby nuclei (¹H, ¹³C). The consequence is extreme broadening of the NMR signals, often to the point where they become indistinguishable from the baseline.[2][3] Therefore, high-resolution ¹H or ¹³C NMR is generally not a viable technique for the primary characterization of copper (II) oxinate.

Authoritative Insight: This is not a failure of the technique, but a predictable physical phenomenon. Attempting to characterize a stable paramagnetic Cu(II) complex with standard NMR will be fruitless. However, it is important to note two exceptions:

  • Diamagnetic Analogues: If the complex is reduced to its Cu(I) state (d¹⁰, no unpaired electrons), it becomes diamagnetic and will yield a sharp, interpretable NMR spectrum.[22] This can be a useful derivative analysis.

  • Specialized Paramagnetic NMR: In some research contexts, particularly for dicopper(II) systems with spin-coupling, specialized NMR techniques can provide useful information, but these are non-routine and require significant expertise in interpreting hyperfine-shifted signals.[23]

For the purposes of this guide, we conclude that NMR is not a primary tool for confirming the structure of copper (II) oxinate itself. Its utility lies in the characterization of its diamagnetic Cu(I) counterpart.

Summary and Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple, orthogonal methods. The workflow below illustrates how these techniques synergize to build a comprehensive and irrefutable structural assignment for copper (II) oxinate.

DOT Language Script for Integrated Analysis

Integrated_Analysis Figure 2: Integrated Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Synthesized Copper Oxinate Powder FTIR FT-IR Spectroscopy Start->FTIR UVVIS UV-Vis Spectroscopy Start->UVVIS MS Mass Spectrometry Start->MS FTIR_Data Evidence of Coordination: - Disappearance of O-H band - Shifts in C-O, C=N bands - Appearance of Cu-O, Cu-N bands FTIR->FTIR_Data UVVIS_Data Electronic Structure: - Ligand π→π* transitions - LMCT band - d-d transition band (color) UVVIS->UVVIS_Data MS_Data Molecular Identity: - Correct Molecular Weight - Characteristic Cu Isotopic Pattern MS->MS_Data Conclusion Structure Confirmed: Bis(8-quinolinolato)copper(II) FTIR_Data->Conclusion UVVIS_Data->Conclusion MS_Data->Conclusion

Caption: Figure 2: Integrated Spectroscopic Analysis Workflow

Concluding Remarks: The successful characterization of copper (II) oxinate is achieved by logically combining the evidence from these core techniques. FT-IR confirms the ligand has chelated to the metal center. UV-Vis spectroscopy validates the expected electronic structure of the d⁹ complex. Finally, ESI-Mass Spectrometry provides definitive proof of the molecular formula and the presence of copper through its unique isotopic signature. This integrated, self-validating workflow provides the highest degree of scientific confidence in the identity and structure of the target compound, enabling robust and reliable downstream research and development.

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Foundational

An In-depth Technical Guide to the Thermal Degradation Kinetics of Oxine-Copper (Bis(8-hydroxyquinolinato)copper(II))

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and interpretations essential for studying the thermal degradation kinetics of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and interpretations essential for studying the thermal degradation kinetics of oxine-copper (bis(8-hydroxyquinolinato)copper(II), CuQ₂). We will move beyond procedural steps to explore the underlying scientific principles, ensuring a robust and well-validated approach to kinetic analysis.

Introduction: The Significance of Oxine-Copper and its Thermal Stability

Oxine-copper, a coordination complex of copper(II) with 8-hydroxyquinoline, is a compound of significant interest due to its broad-spectrum antifungal and antibacterial properties. It is commercially produced through an aqueous precipitation reaction between a copper(II) salt and 8-hydroxyquinoline in a 1:2 molar ratio[1]. The efficacy and safety of such active pharmaceutical ingredients (APIs) and materials are intrinsically linked to their stability under various environmental conditions, including temperature.

The study of thermal degradation kinetics is not merely an academic exercise; it is critical for:

  • Predicting Shelf-Life: Understanding how the material degrades over time at different temperatures allows for the accurate prediction of its stability and shelf-life.

  • Safe Handling and Processing: Knowledge of decomposition temperatures and the nature of evolved gases is paramount for ensuring safety during manufacturing, storage, and formulation.

  • Formulation Development: The thermal stability of oxine-copper influences the choice of excipients and manufacturing processes (e.g., drying, melt-extrusion) in drug product development.

This guide will focus on non-isothermal kinetic analysis, a powerful technique for elucidating the complex mechanisms of solid-state decomposition.

Theoretical Foundations of Solid-State Kinetics

The thermal decomposition of a solid like oxine-copper is a complex process governed by the fundamental kinetic equation:

dα/dt = k(T)f(α)

where:

  • α is the extent of conversion (fraction of material decomposed).

  • t is time.

  • k(T) is the temperature-dependent rate constant, typically described by the Arrhenius equation: k(T) = A * exp(-Ea / RT).

  • f(α) is the reaction model, a function describing the physical-geometric mechanism of the reaction.

The goal of a kinetic study is to determine the "kinetic triplet": the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α)).

Why Isoconversional Methods?

Traditional model-fitting methods involve fitting various f(α) models to the experimental data, which can lead to ambiguity and erroneous results. Isoconversional (or "model-free") methods, recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC), circumvent this by calculating the activation energy at different extents of conversion (Eα) without assuming a specific reaction model[2][3]. A significant variation of Eα with α is a clear indicator of a multi-step, complex reaction mechanism[2].

Experimental Protocol: A Self-Validating Workflow

A robust kinetic analysis relies on high-quality, reproducible data. The following protocol outlines the key steps for thermogravimetric analysis (TGA) of oxine-copper.

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC) is ideal.

  • Calibration: Temperature calibration should be performed using certified standards (e.g., Indium, Tin, Zinc) across the relevant temperature range. Mass calibration should be verified with standard weights[4].

Sample Preparation
  • Material: Use analytical grade oxine-copper powder.

  • Mass: Accurately weigh approximately 3-5 mg of the sample into a standard alumina or platinum crucible. A smaller mass minimizes thermal gradients within the sample.

  • Atmosphere: Conduct experiments under a dynamic inert atmosphere (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition and ensure evolved products are efficiently removed.

Non-Isothermal TGA Experiments
  • Heating Rates (β): Perform a series of experiments at different linear heating rates. A minimum of three to four rates (e.g., 5, 10, 15, and 20 K/min) is required for reliable isoconversional analysis[5].

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature where the decomposition is complete (e.g., 700°C).

  • Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

The following diagram illustrates the overall experimental and analytical workflow.

G cluster_exp Experimental Phase cluster_params TGA Parameters cluster_analysis Data Analysis Phase sample Sample Preparation (3-5 mg Oxine-Copper) tga_run TGA/DSC Analysis sample->tga_run Place in crucible raw_data Acquire Mass Loss vs. Temperature Data for each β tga_run->raw_data Generate Data params Heating Rates (β): 5, 10, 15, 20 K/min Atmosphere: Nitrogen (50 mL/min) Temp Range: 30-700°C conversion Calculate α vs. T (α = (m₀-mₜ)/(m₀-m₟)) raw_data->conversion iso_methods Apply Isoconversional Methods (e.g., Flynn-Wall-Ozawa, KAS) conversion->iso_methods kinetic_triplet Determine Kinetic Triplet (Eα, Aα, f(α)) iso_methods->kinetic_triplet mechanism Elucidate Reaction Mechanism kinetic_triplet->mechanism

Caption: Experimental and analytical workflow for kinetic analysis.

Kinetic Data Analysis and Interpretation

Isoconversional Calculation

The Flynn-Wall-Ozawa (FWO) method is a robust integral isoconversional method. It is based on the following equation:

ln(β) = ln(AαEα / R g(α)) - 5.331 - 1.052 (Eα / RTα)

For a given conversion (α), a plot of ln(β) versus 1/Tα (where Tα is the temperature at which α is reached for each heating rate) yields a straight line. The activation energy (Eα) can be determined from the slope (-1.052 Eα / R). This calculation is repeated for various values of α (typically from 0.05 to 0.95).

G cluster_input Input Data cluster_process Isoconversional Principle cluster_output Output Result data TGA curves at multiple heating rates (β) step1 Select a conversion value, α (e.g., α = 0.1) data->step1 step2 Find the temperature (Tα) at which α is reached for each heating rate β step1->step2 step3 Plot ln(β) vs. 1/Tα step2->step3 step4 Calculate slope of the line step3->step4 step5 Repeat for different α values (0.1, 0.2, ... 0.9) step4->step5 output Eα vs. α plot step4->output Slope ∝ Eα

Caption: Logical diagram of the isoconversional calculation method.

Results for Oxine-Copper

Thermogravimetric analysis of bis(8-hydroxyquinolinato)copper(II) typically reveals a multi-step degradation process in an inert atmosphere. While hydrated forms will first show a mass loss due to dehydration, the anhydrous complex decomposition is of primary kinetic interest.

Studies on similar copper complexes often show two or more overlapping degradation steps following dehydration[6]. For anhydrous oxine-copper, the decomposition initiates at temperatures around 270-300°C[1][7]. The process in an inert atmosphere involves partial sublimation, fusion, and subsequent decomposition[7]. In contrast, decomposition in an oxidizing atmosphere leads to the formation of copper oxide (CuO) as the final residue[5][8].

The kinetic parameters derived from isoconversional analysis provide deeper insight.

Decomposition StageConversion (α)Avg. Activation Energy (Ea) (kJ/mol)Interpretation
Stage I 0.1 - 0.4150 - 180Initial decomposition of the chelate structure. The relatively constant Ea suggests a single dominant process.
Stage II 0.5 - 0.9180 - 220Fragmentation and volatilization of organic ligands. The increasing Ea with α indicates a more complex process, possibly involving competitive reactions or diffusion limitations as a char-like residue begins to form.

Note: The values in this table are representative and synthesized from typical data for metal chelates. Actual experimental values may vary based on synthesis method and purity.

A plot of Eα versus α is the most telling result. A near-constant Eα suggests a single-step process. For oxine-copper, a multi-step decomposition is expected, which would be reflected in a variable Eα plot. The initial phase of decomposition likely involves the cleavage of the copper-nitrogen and copper-oxygen bonds. This is followed by the breakdown of the quinoline rings. The increasing activation energy at higher conversions suggests that as the structure breaks down, the remaining fragments may form more stable intermediates or that the diffusion of volatile products through the forming residue becomes the rate-limiting step[2].

Mechanistic Elucidation

The kinetic data, when combined with other analytical techniques, allows for the postulation of a degradation mechanism. Hyphenated techniques like TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) are invaluable for identifying the gaseous products evolved at each decomposition stage. For oxine-copper, one would expect to detect fragments of the 8-hydroxyquinoline ligand in the mass spectrometer during the main decomposition steps.

In an inert atmosphere, the final solid product is often metallic copper, whereas in an oxidative atmosphere, it is copper(II) oxide[8]. This fundamental difference underscores the critical importance of controlling the experimental atmosphere.

Conclusion

The thermal degradation of oxine-copper is a complex, multi-step process that cannot be adequately described by a single kinetic model. This guide has detailed a robust, self-validating workflow centered on the use of non-isothermal thermogravimetric analysis and model-free isoconversional kinetic methods.

By carefully controlling experimental parameters and applying appropriate analytical techniques, researchers can determine the kinetic parameters (Eα, Aα) that govern the decomposition. The dependence of the activation energy on the extent of conversion (the Eα vs. α plot) serves as a powerful diagnostic tool to reveal the complexity of the degradation mechanism. This information is crucial for ensuring the safety, efficacy, and stability of products containing oxine-copper.

References

  • Hassan, R. M. (2019). Degradation Kinetics of Some Coordination Biopolymers of Transition Metal Complexes of Alginates: Influence of Geometrical Structure and Strength of Chelation on the Thermal Stability. Material Science. [Link]

  • Hassan, R. M., & El-Gahami, M. A. (1991). KINETICS AND MECHANISM OF THE NON-ISOTHERMAL DECOMPOSITION I. Some divalent cross-linked metal-alginate ionotropic gels. Journal of Thermal Analysis, 37(1), 49-60. [Link]

  • Singh, B., & Singh, U. (2004). Non-isothermal degradation and kinetic parameters of bidentate Schiff base complexes. Indian Journal of Chemistry, 43A, 764-770. [Link]

  • Hassan, R. M. (2012). Kinetics and Mechanism of Non-Isothermal Decomposition of Some Cross-Linked Metal-Alginate Complexes Especially Trivalent Metal. International Journal of Polymeric Materials and Polymeric Biomaterials, 61(14), 1124-1137. [Link]

  • Ahamad, T., et al. (2022). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Pharmaceutical Negative Results, 13(S01), 22-29. [Link]

  • Hassan, R. M. (2012). Kinetics and Mechanism of Non-Isothermal Decomposition of Ca(II)-, Sr(II)- and Ba(II)- Cross-Linked Metal–Alginate Biopolymeric Complexes as Biocatalysts. Journal of Chemistry. [Link]

  • IAEA. (2009). Thermogravimetric and morphologic characterization of Copper (II) Hydroxide gels synthesized by simple aqueous solution routes. INIS. [Link]

  • NETZSCH Analyzing & Testing. (2025). Thermogravimetric Analysis of Redox Reaction of CuO and Cu by Means of the H2Secure Box. [Link]

  • Naterer, G. F., et al. (2010). Thermodynamics and kinetics of the thermal decomposition of cupric chloride in its hydrolysis reaction. International Journal of Hydrogen Energy, 35(15), 7935-7945. [Link]

  • Caires, F. J., et al. (1999). Preparation and thermal decomposition of copper(II), zinc(II) and cadmium(II) chelates with 8-hydroxyquinoline. Química Nova, 22(1), 40-45. [Link]

  • Prasad, R. (2003). Mechanism and kinetics of thermal decomposition of ammoniacal complex of copper oxalate. Thermochimica Acta, 406(1-2), 173-182. [Link]

  • House, J. E. (2010). The thermal decomposition of copper(II) oxalate revisited. ResearchGate. [Link]

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. [Link]

  • Dehri, I., & Dincer, A. (2018). Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 965-978. [Link]

  • Sbirrazzuoli, N. (2013). Advanced Isoconversional Kinetic Analysis for the Elucidation of Complex Reaction Mechanisms: A New Method for the Identification of Rate-Limiting Steps. Molecules, 18(3), 3209-3232. [Link]

  • Perifanis, K., et al. (2010). Kinetic analysis of the thermal decomposition of copper (I) complexes with heterocyclic thiones. ResearchGate. [Link]

  • AERU, University of Hertfordshire. (2026). Oxine-copper. [Link]

  • Koga, N., & Vyazovkin, S. (2019). Kinetics and Mechanisms of the Thermal Decomposition of Copper(II) Hydroxide: A Consecutive Process Comprising Induction, Avrami–Erofe’ev, and Reaction-Order Models. Inorganic Chemistry, 58(15), 9896-9907. [Link]

  • Dollimore, D., & Tong, P. (1977). Kinetic study on the thermal decomposition of copper(II) oxalate. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 73, 1370-1380. [Link]

  • Akaiwa, H., & Kawamoto, H. (1990). Determination of Dissociation Rate Constant of Oxine-Copper Complex Using High-Performance Liquid Chromatography. Analytical Sciences, 6(5), 757-760. [Link]

  • Karlin, K. D., & Tolman, W. B. (2015). Synthetic Copper-(Di)oxygen Complex Generation and Reactivity Relevant to Copper Protein O2-Processing. Comprehensive Inorganic Chemistry II, 8, 433-473. [Link]

  • Zdravković, J. D., et al. (2014). Thermal Degradation and Kinetics of 0D Copper (II) Complex. Scribd. [Link]

  • Kálmán, F. K., et al. (2013). Formation and decomplexation kinetics of copper(ii) complexes with cyclen derivatives having mixed carboxylate and phosphonate pendant arms. Dalton Transactions, 42(4), 1309-1321. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing high-purity oxine-copper complexes

An Application Note and Protocol for the Synthesis of High-Purity Bis(8-hydroxyquinolinato)copper(II) Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, field-proven guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of High-Purity Bis(8-hydroxyquinolinato)copper(II)

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of high-purity bis(8-hydroxyquinolinato)copper(II), also known as oxine-copper or CuQ₂. This organometallic complex is of significant interest across various fields, including analytical chemistry, materials science for organic electronics, and as an active agent in fungicides and wood preservatives.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and high-quality outcomes. The synthesis is based on a robust precipitation reaction, followed by rigorous purification and validation steps.

Introduction and Scientific Background

Bis(8-hydroxyquinolinato)copper(II) (CuQ₂) is a coordination complex formed between a central copper(II) ion and two bidentate 8-hydroxyquinoline (oxine) ligands.[2] The oxine ligand chelates the copper ion through its phenolic oxygen and quinoline nitrogen atoms, forming a stable, neutral complex.[4] This structure results in a characteristically olive-green, crystalline powder that is notably insoluble in water but soluble in certain organic solvents.[3]

The significance of CuQ₂ stems from its diverse applications. It is a potent fungicide and biocide, leveraging the toxicity of copper ions which, when released, can disrupt the metabolic enzyme systems of fungi and other microorganisms.[5][6] In materials science, CuQ₂ has been investigated as an organic semiconductor for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2] Its formation is also the basis for the classical gravimetric and spectrophotometric determination of copper in analytical chemistry.[7][8]

Achieving high purity is critical for all these applications. Impurities, such as unreacted starting materials or side products, can detrimentally affect the electronic properties in semiconductor applications and alter the toxicological profile in biocidal formulations. This guide therefore provides a self-validating workflow to synthesize CuQ₂ with a purity of ≥99.5%.

Core Chemical Principle

The synthesis relies on a straightforward precipitation reaction in an aqueous/ethanolic solution. 8-hydroxyquinoline is first dissolved in ethanol. A solution of a soluble copper(II) salt, such as copper(II) sulfate pentahydrate, is prepared in water. Upon mixing, the deprotonated hydroxyl group and the nitrogen atom of the 8-hydroxyquinoline ligand coordinate with the Cu²⁺ ion. This reaction is highly favorable and leads to the immediate precipitation of the neutral CuQ₂ complex due to its low solubility in the reaction medium.[7]

cluster_reactants Reactants cluster_product Product Cu2+ Copper(II) Ion (from CuSO₄•5H₂O) CuQ2 Bis(8-hydroxyquinolinato)copper(II) (Precipitate) Cu2+->CuQ2 + Oxine 2x 8-Hydroxyquinoline (in Ethanol) Oxine->CuQ2

Caption: Reaction scheme for the formation of CuQ₂.

Materials and Reagents

Proper preparation and quality of reagents are paramount for achieving high purity.

ReagentGradeSupplier ExampleNotes
8-Hydroxyquinoline (C₉H₇NO)ACS Reagent, ≥99%Sigma-AldrichThe primary ligand source. Ensure it is a fine, pale-yellow powder.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent, ≥98%Fisher ScientificSource of Cu²⁺ ions. Should be blue, crystalline.
Ethanol (C₂H₅OH)200 Proof, AnhydrousDecon LabsUsed to dissolve the 8-hydroxyquinoline ligand.
Deionized Water (H₂O)Type II or betterMillipore SystemUsed for preparing the copper salt solution and for washing.
N,N-Dimethylformamide (DMF)ACS Reagent, ≥99.8%Sigma-AldrichSolvent for recrystallization. Should be handled in a fume hood.

Experimental Protocols

This section details the step-by-step methodologies for synthesis, purification, and characterization.

Synthesis Workflow Overview

The entire process from starting materials to the final, validated product follows a logical sequence designed to maximize yield and purity.

prep 1. Reagent Preparation synth 2. Synthesis (Precipitation) prep->synth Dissolve reagents separately iso 3. Isolation & Washing synth->iso Precipitate forms purify 4. Purification (Recrystallization) iso->purify Crude product dry 5. Drying purify->dry Purified crystals char 6. Characterization (QC) dry->char Dried product final High-Purity CuQ₂ Product char->final Validation

Caption: Overall workflow for high-purity CuQ₂ synthesis.

Protocol 1: Synthesis of Crude CuQ₂

This protocol is designed for a laboratory scale synthesis yielding approximately 3-3.5 grams of crude product.

Causality Note: Using a slight excess of the 8-hydroxyquinoline ligand ensures the complete consumption of the copper(II) salt, which is generally easier to remove during the washing phase than excess ligand.

  • Ligand Solution Preparation: In a 250 mL beaker, dissolve 2.95 g (20.3 mmol) of 8-hydroxyquinoline in 100 mL of ethanol. Stir with a magnetic stir bar until fully dissolved. Gentle warming to 40-50 °C can expedite this process.

  • Copper Salt Solution Preparation: In a separate 250 mL beaker, dissolve 2.50 g (10.0 mmol) of copper(II) sulfate pentahydrate in 100 mL of deionized water. Stir until a clear, blue solution is obtained.

  • Precipitation: While stirring the copper sulfate solution vigorously, slowly add the 8-hydroxyquinoline solution dropwise using a dropping funnel over approximately 15-20 minutes.

  • Reaction: A greenish-yellow precipitate of CuQ₂ will form immediately.[7] After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel fitted with Whatman No. 1 filter paper.

  • Washing: Wash the collected solid on the filter paper with three successive portions of 50 mL deionized water. This step is crucial for removing unreacted copper sulfate and other water-soluble impurities. Follow with a final wash of 25 mL of cold ethanol to remove any excess unreacted 8-hydroxyquinoline.

  • Initial Drying: Allow the crude product to air-dry on the filter paper for 15-20 minutes by pulling a vacuum. The resulting solid is the crude CuQ₂ product.

ParameterValueMoles (mmol)Rationale
8-Hydroxyquinoline2.95 g20.32.03 equivalents (slight excess)
CuSO₄·5H₂O2.50 g10.01.0 equivalent (limiting reagent)
Theoretical Yield3.52 g10.0Based on the limiting copper salt
Typical Crude Yield~3.3-3.4 g-~94-97%
Protocol 2: Purification by Recrystallization

Recrystallization is a critical step to remove residual starting materials and any co-precipitated byproducts, yielding a product with high crystalline purity.

Causality Note: The choice of N,N-Dimethylformamide (DMF) as the recrystallization solvent is based on its ability to dissolve CuQ₂ at elevated temperatures while having lower solubility at room temperature, allowing for the recovery of purified crystals upon cooling.

  • Dissolution: Transfer the crude CuQ₂ product to a 250 mL Erlenmeyer flask. Add approximately 100-120 mL of DMF.

  • Heating: Gently heat the mixture on a hot plate with stirring to approximately 100-110 °C. (Caution: Perform in a well-ventilated fume hood as DMF has a high boiling point and is toxic). Continue heating until all the solid has dissolved, forming a dark, clear solution.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed Büchner funnel with filter paper to remove them. This step prevents premature crystallization and removes particulate matter.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the purified CuQ₂.

  • Final Collection: Collect the purified crystals by vacuum filtration. Wash the crystals sparingly with a small amount (10-15 mL) of cold DMF, followed by two washes with cold ethanol (20 mL each) to remove residual DMF.

  • Final Drying: Dry the final product in a vacuum oven at 110-120 °C for at least 4 hours or until a constant weight is achieved.[7] The final product should be a fine, olive-green to dark-green powder.

Characterization and Quality Control

To confirm the identity and purity of the synthesized complex, the following characterization techniques are recommended.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the coordination of the oxine ligand to the copper center. The spectrum of the complex should be compared to that of the free 8-hydroxyquinoline ligand.

VibrationExpected Wavenumber (cm⁻¹)Rationale for Confirmation
Phenolic O-H (of free ligand)~3400 cm⁻¹ (broad)Absence in the final product indicates deprotonation and coordination.[4]
Pyridine C=N Stretch~1580 cm⁻¹A shift to a lower frequency upon complexation confirms N-coordination.
Cu-N and Cu-O Stretches400-600 cm⁻¹Appearance of new bands in this region confirms metal-ligand bond formation.[4]
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides electronic information about the complex.

  • Sample Preparation: Prepare a dilute solution of the CuQ₂ complex in a suitable solvent (e.g., Chloroform or DMF).

  • Analysis: Scan the absorbance from 300 to 700 nm.

  • Expected Result: The spectrum should show characteristic absorption bands. For instance, a strong absorbance peak related to the ligand-to-metal charge transfer (LMCT) is typically observed around 420 nm.[8]

Elemental Analysis

Elemental analysis provides the ultimate confirmation of the compound's stoichiometry.

  • Formula: C₁₈H₁₂CuN₂O₂

  • Molecular Weight: 351.89 g/mol

  • Theoretical Composition: C, 61.45%; H, 3.44%; N, 7.96%; Cu, 18.06%

  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.[9]

Conclusion

The protocols described in this application note provide a reliable and reproducible method for synthesizing high-purity bis(8-hydroxyquinolinato)copper(II). By understanding the chemical principles behind each step—from the initial precipitation to the final purification and characterization—researchers can confidently produce material suitable for demanding applications in science and industry. The self-validating nature of the workflow, which concludes with rigorous analytical characterization, ensures the final product meets high standards of quality and purity.

References

  • American Wood Protection Association. (2022). Standard P37 for oxine copper (copper 8-quinolinolate or Cu8). [URL: https://www.awpa.com/images/standards/P37-22.pdf]
  • Zhejiang Rayfull Chemicals Co., Ltd. Oxine-copper. [URL: https://www.rayfull.com/product/oxine-copper]
  • Grapperhaus, C. A., et al. (2020). Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines. Inorganic Chemistry, 59(20), 14935–14948. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.0c02059]
  • Liang, X., et al. (2024). Study on luminescence characterization of physical vapor deposition-modified bis (8-hydroxyquinoline) copper. Journal of Materials Science. [URL: https://www.researchgate.net/publication/381643919_Study_on_luminescence_characterization_of_physical_vapor_deposition-modified_bis_8-hydroxyquinoline_copper]
  • U.S. Environmental Protection Agency. (2007). Copper 8-Quinolinolate Registration Review Decision. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2007-0510-0002]
  • CN1325625A - Application of oxine-copper in agricultural disinfectant and its product. Google Patents. [URL: https://patents.google.
  • BenchChem. (2025). A Technical Guide to Copper(II) 8-Hydroxyquinolate: History, Discovery, and Experimental Protocols. [URL: https://www.benchchem.com/product/bchem-bcp1578349/technical-guide]
  • Ward, J. E. H. (1987). Copper-8-Quinolinolate: A Review of its Toxic Impacts. B.C. Ministry of Environment and Parks. [URL: https://www2.gov.bc.ca/assets/gov/environment/waste-management/industrial-waste/industrial-waste/wood-waste/copper8qu.pdf]
  • AERU, University of Hertfordshire. Oxine-copper. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/1218.htm]
  • Ribeiro, C., et al. (2020). Bis(8‐hydroxyquinoline) Ligands: Exploring their Potential as Selective Copper‐Binding Agents for Alzheimer's Disease. Chemistry – A European Journal, 26(5), 1085-1093. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201904283]
  • Ribeiro, C., et al. (2022). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 233, 111849. [URL: https://www.sciencedirect.com/science/article/pii/S016201342200174X]
  • CN101899002B - Preparation method of oxine-copper and product thereof. Google Patents. [URL: https://patents.google.
  • US2721824A - Solubilization of copper-8-quinolinolate. Google Patents. [URL: https://patents.google.
  • Hazra, M., et al. (2014). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications, 2014, 104046. [URL: https://www.hindawi.com/journals/bca/2014/104046/]
  • CN104230800A - Preparation method of copper 8-hydroxyquinoline. Google Patents. [URL: https://patents.google.
  • Bikas, R., et al. (2016). Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Dalton Transactions, 45(44), 17796-17805. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/dt/c6dt03328a]
  • CN101899002A - Method for preparing oxine copper, and product of oxine copper. Google Patents. [URL: https://patents.google.
  • EP0024197B1 - Process for the preparation of copper quinolinate. Google Patents. [URL: https://patents.google.
  • Liang, X., et al. (2024). Study on luminescence characterization of physical vapor deposition-modified bis (8-hydroxyquinoline) copper. ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-structure-of-CuQ-2_fig1_381643920]
  • Gasińska, E., et al. (2023). Characterization of the Binding Modes of Cu2+ Ions with Tyrosine and Ado, AMP, ADP, and ATP: A Comprehensive Potentiometric, Spectroscopic, and Computational Approach. International Journal of Molecular Sciences, 24(7), 6791. [URL: https://www.mdpi.com/1422-0067/24/7/6791]
  • Le, K. N., et al. (2022). Synthesis and Characterization of Copper Complexes Featuring a Redox-Active ONO Ligand in Three Molecular Oxidation States. Molecules, 27(21), 7234. [URL: https://www.mdpi.com/1420-3049/27/21/7234]
  • BenchChem. Cunilate (Copper-8-Quinolinolate): Application Notes and Protocols for Analytical Chemistry. [URL: https://www.benchchem.
  • Tokyo Chemical Industry. Bis(8-quinolinolato)copper(II) (purified by sublimation). [URL: https://www.tcichemicals.com/US/en/p/B3834]
  • Wei, Y-L., et al. (2006). Solid-State Synthesis and Characterization of a Copper(II) Complex with o-Vanillin. Asian Journal of Chemistry, 18(1), 743-746. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=18_1_120]
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  • Hercheľ, R., et al. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. International Journal of Molecular Sciences, 23(23), 14811. [URL: https://www.mdpi.com/1422-0067/23/23/14811]

Sources

Application

Application Note: Advanced Formulation and Synthesis Techniques for Oxine-Copper in Wood Preservation

Introduction and Mechanistic Rationale Oxine-copper (bis(8-quinolinolato)copper(II), commonly referred to as Cu-8) is an organometallic coordination complex utilized extensively as a broad-spectrum wood preservative[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Oxine-copper (bis(8-quinolinolato)copper(II), commonly referred to as Cu-8) is an organometallic coordination complex utilized extensively as a broad-spectrum wood preservative[1]. Unlike traditional heavy-metal waterborne treatments (e.g., Chromated Copper Arsenate), oxine-copper exhibits exceptionally low mammalian toxicity. It is the only EPA-registered wood preservative permitted by the U.S. Food and Drug Administration (FDA) for the treatment of wood intended for incidental food contact, such as fruit baskets, transportation pallets, and commercial refrigeration liners[2].

The primary challenge in formulating oxine-copper is its inherent insolubility in both water and standard hydrocarbon solvents. This Application Note outlines the mechanistic basis of Cu-8, details advanced formulation strategies—including the synthesis of highly penetrative nanoparticulate suspensions—and provides self-validating protocols for efficacy testing and quality control.

Mechanism of Action

The fungicidal efficacy of oxine-copper is driven by the synergistic relationship between the cupric ion (Cu²⁺) and the 8-hydroxyquinoline ligand. Copper alone is susceptible to detoxification by copper-tolerant fungi (e.g., Rhodonia placenta), which excrete oxalic acid to precipitate copper as inert copper oxalate. The oxine ligand circumvents this resistance mechanism through two pathways:

  • Lipophilic Penetration: The bidentate oxine ligands neutralize the charge of the Cu²⁺ ion, creating a highly lipophilic complex that easily partitions across the fungal cell membrane.

  • Intracellular Disruption & Chelation: Once inside the fungal cell, the complex dissociates. The liberated Cu²⁺ binds to sulfhydryl (-SH) groups of essential respiratory enzymes, while the free 8-hydroxyquinoline acts as a potent chelator, sequestering essential trace metals (Fe, Zn) required for fungal metabolism.

MOA A Oxine-Copper Complex B Wood Matrix Fixation A->B Impregnation C Fungal Cell Penetration A->C Lipophilicity D Cu2+ & Oxine Dissociation C->D Intracellular E Enzyme Inhibition (SH-Groups) D->E Synergistic F Fungal Cell Death E->F Toxicity

Synergistic mechanism of oxine-copper complex in fungal enzyme inhibition.

Formulation Strategies

To overcome solubility limitations, formulation scientists employ three primary strategies:

  • Advanced Oil-Borne Systems: Dictated by AWPA Standard P37, early formulations required 10% nickel 2-ethylhexanoate as a solubilizing aid. Modern formulations use proprietary ester/surfactant blends to dissolve Cu-8 in low-aromatic hydrocarbon solvents (AWPA HSA/HSC) without heavy metal co-formulants[3].

  • Water-Borne Microemulsions: Utilizing dodecylbenzene sulfonic acid to create water-dilutable concentrates. While effective, these can be corrosive to metal fasteners if the pH is not strictly buffered[2].

  • Nanoparticulate Suspensions (Micronized Cu-8): Instead of dissolving the complex, Cu-8 is synthesized as nanoparticles (60–95 nm). These particles are small enough to physically travel through the bordered pits of the wood matrix, providing deep penetration without volatile organic compounds (VOCs)[4].

Quantitative Data Summary

Parameter / ApplicationStandard / ValueMechanistic Note
Above-Ground Retention 0.02 pcf (0.32 kg/m ³)Minimum AWPA U1 requirement for exposed softwood lumber[5].
Nanoparticle Size 60 – 95 nmRequired to prevent agglomeration and ensure penetration through wood tracheid bordered pits[4].
Target Fungi R. placenta, G. trabeumDemonstrates high efficacy against known copper-tolerant brown-rot strains[3].
Thermal Stability Heat SensitiveLimits the use of high-heat pressure treatments; requires cold vacuum-pressure cycles[5].

Experimental Protocols

Protocol A: Synthesis of Nanoparticulate Oxine-Copper (Urea-Assisted Precipitation)

Causality: Traditional direct precipitation yields large, agglomerated crystals (>10 μm) that cannot penetrate wood. This protocol utilizes urea as a homogeneous precipitant. Upon heating, urea slowly hydrolyzes to release ammonia, raising the pH gradually. Combined with a surfactant, this steric hindrance caps crystal growth strictly at the nanoscale[4].

Workflow Step1 Mix Cu-Salt & 8-Hydroxyquinoline Step2 Acidify to Clarification Step1->Step2 Step3 Add Urea & Surfactant Step2->Step3 Step4 Heat Preservation (80-100°C, 2-8h) Step3->Step4 Step5 Cooling & Aging Step4->Step5 Step6 Filter, Wash & Dry (Nano Cu-8) Step5->Step6

Urea-assisted homogeneous precipitation workflow for nanoparticulate Cu-8.

Step-by-Step Methodology:

  • Precursor Mixing: Dissolve Cupric Chloride (CuCl₂) in deionized water to achieve a 100 g/L copper concentration. Add 8-hydroxyquinoline hydrochloride at an exact 1:2 molar ratio (Cu:Oxine). Note: Stoichiometric precision prevents free Cu²⁺, which causes phytotoxicity.

  • Acidification: Add glacial acetic acid dropwise under continuous stirring until the solution becomes optically clear. This protonates the oxine ligand, preventing premature bulk precipitation.

  • Surfactant & Urea Addition: Add 300 g of urea and 2% (w/w of CuCl₂) of a non-ionic surfactant (e.g., Escin or Tween-80) to the clear solution[4].

  • Thermal Incubation: Heat the reactor to 85°C and maintain for 6 hours under continuous agitation.

  • Aging & Recovery: Allow the solution to cool to room temperature naturally, then age for 8 hours to stabilize the crystal lattice. Filter the emerald-green precipitate, wash thoroughly with deionized water, and air-dry.

  • Self-Validation System: Analyze the powder via Dynamic Light Scattering (DLS). A successful synthesis must show a narrow size distribution peaking between 60 nm and 95 nm. If DLS indicates particles >150 nm, the surfactant concentration in Step 3 must be increased.

Protocol B: Preparation of an AWPA P37 Oil-Borne Treatment Solution

Causality: To meet AWPA Standard P37 without using heavy-metal solubilizers, a highly calibrated solvent-surfactant matrix is required to force the lipophilic Cu-8 into a stable solution[3].

Step-by-Step Methodology:

  • Solvent Selection: Procure a low-aromatic hydrocarbon solvent conforming to AWPA HSA/HSC standards (e.g., dearomatized mineral spirits).

  • Concentrate Formulation: Blend the solvent with a proprietary ester-based solubilizing agent. Slowly fold in the micronized Cu-8 powder to achieve a 10% active ingredient concentrate. Stir at 40°C until the suspension clarifies into a true solution.

  • Dilution: Dilute the concentrate with the carrier solvent to a working strength of 0.12% to 1.8% elemental copper, depending on the target wood species' refractory nature.

  • Self-Validation System: Perform X-Ray Fluorescence (XRF) spectroscopy (per AWPA Standard A9) on the working solution. XRF response correlates linearly with Cu-8 concentration, ensuring the batch meets the 0.02 pcf retention requirement prior to wood impregnation[3].

Protocol C: Efficacy Validation via Modified AWPA E10 (Soil-Block Test)

Causality: Chemical retention does not guarantee biological efficacy if the formulation fails to penetrate the wood evenly. The soil-block test biologically validates the formulation's field readiness.

Step-by-Step Methodology:

  • Impregnation: Place southern pine sapwood cubes (19 mm³) in a vacuum chamber. Draw a vacuum of -80 kPa for 30 minutes to evacuate air from the wood cells. Flood the chamber with the Cu-8 working solution and apply 800 kPa of pressure for 1 hour.

  • Sterilization: Sterilize the treated blocks using ionizing radiation. Crucial: Do not autoclave, as oxine-copper is heat-sensitive and will degrade under high-pressure steam[5].

  • Inoculation & Incubation: Place the blocks into soil jars pre-colonized with Rhodonia placenta. Incubate at 25°C and 75% relative humidity for 8 to 12 weeks.

  • Self-Validation System: Calculate the dry mass loss of the blocks post-incubation. The assay is only valid if untreated control blocks exhibit >50% mass loss. A successful Cu-8 formulation will restrict mass loss in treated blocks to <2%.

References

1.[5] Title: Types of Wood Preservatives - NY.Gov Source: ny.gov URL:

2.[2] Title: A Guide to Wood Preservation - CEDengineering.com Source: cedengineering.com URL:

3.[3] Title: July 2022 Standard P37 for oxine copper Source: edaptivedocs.org URL:

4.[4] Title: CN101899002A - Method for preparing oxine copper, and product of oxine copper Source: google.com (Patents) URL:

5.[1] Title: Oxine-copper | C18H12CuN2O2 | CID 3032555 - PubChem Source: nih.gov URL:

Sources

Method

In Vitro Antifungal Assay Protocols for Oxine-Copper (Copper 8-Quinolinolate): Mechanistic Insights and Standardized Methodologies

Executive Summary Oxine-copper, chemically known as copper bis(quinolin-8-olate), is a broad-spectrum organocopper compound extensively utilized in agricultural crop protection, material preservation, and environmental t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxine-copper, chemically known as copper bis(quinolin-8-olate), is a broad-spectrum organocopper compound extensively utilized in agricultural crop protection, material preservation, and environmental toxicology research[1][2]. Unlike modern single-site inhibitors (e.g., azoles or echinocandins) which are prone to resistance, oxine-copper employs a multi-site mechanism of action, making it highly resilient against fungal adaptation[3][4]. This application note provides drug development professionals and agricultural scientists with a comprehensive, self-validating framework for conducting in vitro antifungal susceptibility testing using oxine-copper, grounded in established clinical and laboratory standards.

Mechanistic Rationale: The "Trojan Horse" Chelation Model

Understanding the mechanism of oxine-copper is critical for designing accurate in vitro assays. The compound operates via a "toxic chelate" hypothesis[3]. The lipophilic nature of the intact copper 8-quinolinolate complex allows it to efficiently penetrate the fungal cell membrane[5].

Once inside the intracellular environment, the complex dissociates due to competitive binding by intracellular proteins and the slightly acidic pH of the fungal cytosol[5]. This dissociation releases two toxic components:

  • Free Cu²⁺ Ions : Induce severe oxidative stress via Fenton-like reactions (generating reactive oxygen species) and irreversibly bind to the sulfhydryl (-SH) groups of essential metabolic enzymes[4][6].

  • Free Oxine : Acts as a potent intracellular chelator, stripping the cell of essential trace metals like Zn²⁺ and Fe²⁺, further paralyzing enzymatic function[3].

G OxCu Oxine-Copper (Cu-8-Q) Extracellular Complex Membrane Fungal Cell Membrane (Lipophilic Penetration) OxCu->Membrane Diffusion Intracellular Intracellular Environment (Protein Binding / Acidic pH) Membrane->Intracellular CuIon Free Cu2+ Ions Intracellular->CuIon Dissociation Oxine Free Oxine (8-Hydroxyquinoline) Intracellular->Oxine Dissociation ROS Fenton-like Reactions (ROS Generation) CuIon->ROS Enzyme Sulfhydryl (-SH) Enzyme Inhibition CuIon->Enzyme Chelation Intracellular Metal Chelation (Zn2+, Fe2+ Depletion) Oxine->Chelation Death Fungal Cell Death (Apoptosis / Necrosis) ROS->Death Enzyme->Death Chelation->Death

Diagram 1: The dual-action intracellular toxicity mechanism of oxine-copper.

Critical Experimental Parameters & Causality

To ensure reproducibility, the assay conditions must prevent artificial interactions with the copper ions.

  • Media Selection : Standard microbiological media (like Sabouraud Dextrose Broth) contain variable concentrations of divalent cations that can prematurely chelate oxine or compete with copper. Therefore, buffered to pH 7.0 with 0.165 M MOPS is strictly required[7][8]. MOPS provides robust buffering capacity without introducing chelating artifacts.

  • Solvent Causality : Oxine-copper is practically insoluble in water. Stock solutions must be prepared in 100% Dimethyl Sulfoxide (DMSO). However, the final concentration of DMSO in the assay wells must not exceed 1% (v/v). Higher DMSO concentrations alter fungal membrane permeability, artificially lowering the Minimum Inhibitory Concentration (MIC).

  • Inoculum Standardization : Fungal inoculum must be tightly controlled (0.4 × 10⁴ to 5 × 10⁴ CFU/mL)[7]. An excessive inoculum size triggers the "inoculum effect," where the sheer biomass sequesters all available free copper, resulting in false resistance profiles.

Protocol 1: Broth Microdilution Assay (Adapted from CLSI M38)

This protocol is designed for filamentous fungi (e.g., Aspergillus spp., Fusarium spp.)[7][9].

Step 1: Preparation of Oxine-Copper Stock and Working Solutions
  • Weigh exactly 10.0 mg of analytical-grade oxine-copper powder.

  • Dissolve in 1.0 mL of 100% DMSO to create a 10,000 µg/mL primary stock. Vortex vigorously until completely dissolved.

  • Perform a 2-fold serial dilution in DMSO to create 100X concentrated intermediate stocks (e.g., 1600, 800, 400... µg/mL).

  • Dilute each intermediate stock 1:50 in RPMI 1640 (MOPS buffered) to create 2X final working solutions (containing 2% DMSO).

Step 2: Inoculum Preparation
  • Subculture the target filamentous fungus on Potato Dextrose Agar (PDA) for 7 days at 35°C to induce sporulation[8].

  • Overlay the colonies with 5 mL of sterile 0.85% saline containing 0.05% Tween 20. (Causality note: Tween 20 reduces the surface tension of hydrophobic conidia, preventing clumping and ensuring accurate spectrophotometric quantification).

  • Gently scrape the surface with a sterile loop, aspirate the suspension, and allow heavy particles to settle for 5 minutes.

  • Transfer the supernatant to a sterile cuvette. Adjust the optical density (OD) at 530 nm to 0.09–0.11 (approx. 78–82% transmittance)[10].

  • Dilute this standardized suspension 1:50 in RPMI 1640 to achieve the final 2X inoculum (approx. 1 × 10⁴ to 5 × 10⁴ CFU/mL)[8].

Step 3: Microplate Inoculation and Self-Validating Controls
  • In a sterile 96-well flat-bottom microtiter plate, dispense 100 µL of the 2X oxine-copper working solutions into columns 1 through 10.

  • Add 100 µL of the 2X inoculum to all test wells. (Final volume = 200 µL; Final DMSO = 1%).

  • Self-Validating Systems (Mandatory) :

    • Column 11 (Growth Control): 100 µL RPMI (with 2% DMSO) + 100 µL 2X inoculum. Validates that 1% DMSO does not inhibit the specific fungal strain.

    • Column 12 (Sterility Control): 100 µL RPMI (with 2% DMSO) + 100 µL RPMI. Validates media sterility and checks for oxine-copper precipitation over time.

    • QC Strain: Run Candida krusei ATCC 6258 in parallel to ensure the assay falls within standard reference ranges[8].

Step 4: Incubation and Reading
  • Incubate the plates at 35°C in an ambient air incubator for 48 to 72 hours (depending on the species' growth rate).

  • Determine the MIC visually using a reading mirror. The MIC is defined as the lowest concentration of oxine-copper that produces a 100% inhibition of visible fungal growth compared to the growth control[11].

Workflow Prep 1. Inoculum Prep (Conidia + Tween 20) Inoculation 4. Microplate Inoculation (96-well) Prep->Inoculation Media 2. Media Prep (RPMI 1640 + MOPS) Dilution 3. Oxine-Copper Serial Dilution (DMSO) Media->Dilution Dilution->Inoculation Incubation 5. Incubation (35°C, 48-72h) Inoculation->Incubation Read 6. Visual/OD Reading (MIC Determination) Incubation->Read

Diagram 2: Step-by-step workflow for the broth microdilution antifungal assay.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

To distinguish whether oxine-copper is acting as a fungistatic or fungicidal agent against a specific isolate, an MFC assay must follow the MIC reading.

  • Identify the MIC well and all wells with concentrations higher than the MIC (showing no visible growth).

  • Agitate the wells to resuspend any settled conidia.

  • Aspirate 20 µL from each of these wells and spot them onto individual PDA plates.

  • Incubate the PDA plates at 35°C for 48 to 72 hours.

  • Interpretation : The MFC is defined as the lowest concentration of oxine-copper that results in a ≥99.9% reduction in viable CFU compared to the initial inoculum count (i.e., fewer than 3 colonies per spot)[12].

Quantitative Baselines: Expected Susceptibility Profiles

Based on comprehensive in vitro screening literature, oxine-copper exhibits potent activity across a diverse range of physiologically distinct fungi[3][11]. The table below summarizes the expected MIC and MFC ranges for common agricultural and clinical isolates. Deviations from these ranges should prompt a review of the self-validating control wells.

Fungal PathogenTarget ClassificationTypical MIC Range (µg/mL)Typical MFC Range (µg/mL)
Aspergillus flavusFilamentous Mold1.0 - 4.02.0 - 8.0
Sclerotinia sclerotiorumPlant Pathogen1.1 - 5.02.5 - 10.0
Fusarium oxysporumFilamentous Mold2.0 - 8.04.0 - 16.0
Candida albicansYeast0.5 - 2.01.0 - 4.0

Note: Oxine-copper generally displays MFC values that are within 1 to 2 dilution steps of the MIC, indicating a strong fungicidal (rather than merely fungistatic) mechanism of action.

References

  • [7] Clinical and Laboratory Standards Institute (CLSI). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI.org. URL:[Link]

  • [8] Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document). Journal of Clinical Microbiology. URL:[Link]

  • [5] Chen, X., et al. Double- or Triple-Tiered Protection: Prospects for the Sustainable Application of Copper-Based Antimicrobial Compounds for Another Fourteen Decades. International Journal of Molecular Sciences (via NIH PMC). URL:[Link]

  • [3] Fungitoxicity of oxine and copper oxinate: activity spectrum, development of resistance and synergy. Mycological Research (Cambridge University Press). URL:[Link]

  • [6] Oxine-copper. Zhejiang Rayfull Chemicals Co.,Ltd. URL:[Link]

  • [10] Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology (via NIH PMC). URL:[Link]

  • [4] Oxine-copper. AERU - University of Hertfordshire. URL:[Link]

  • [11] Chen, J., et al. Chelation of the Optimal Antifungal Pogostone Analogue with Copper(II) to Explore the Dual Antifungal and Antibacterial Agent. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • [12] Fungitoxicity of oxine and copper oxinate: Activity spectrum, development of resistance and synergy. ResearchGate. URL:[Link]

  • [2] U.S. Environmental Protection Agency (EPA). Copper 8-quinolinolate/PC 024002 Human Health and Ecological Draft Risk Assessment. Regulations.gov. URL:[Link]

Sources

Application

Application Notes and Protocols: Solvent Extraction of Copper Using 8-Hydroxyquinoline

Introduction 8-Hydroxyquinoline, also known as oxine, is a versatile bidentate chelating agent that forms stable complexes with a wide array of metal ions.[1][2] Its ability to form a neutral, lipophilic complex with cop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Hydroxyquinoline, also known as oxine, is a versatile bidentate chelating agent that forms stable complexes with a wide array of metal ions.[1][2] Its ability to form a neutral, lipophilic complex with copper(II) ions makes it an exemplary reagent for the selective extraction of copper from aqueous solutions into an immiscible organic solvent.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of using 8-hydroxyquinoline for the solvent extraction of copper. The protocols detailed herein are designed to be robust and adaptable for various applications, from analytical determinations to purification processes.

The underlying principle of this extraction method is the formation of a stable copper(II)-8-hydroxyquinolinate complex, which is then partitioned into an organic phase.[2] The efficiency of this process is governed by several key parameters, including pH, the concentration of the chelating agent, the choice of organic solvent, and the presence of any interfering ions. A thorough understanding and optimization of these factors are crucial for achieving quantitative and selective extraction.

Theoretical Background: The Chemistry of Extraction

The solvent extraction of copper(II) with 8-hydroxyquinoline (8-HQ) is a classic example of chelation-based separation. 8-HQ acts as a monoprotic, bidentate ligand, coordinating to the copper(II) ion through its nitrogen and oxygen atoms.[1] The reaction proceeds in the aqueous phase, where the deprotonated form of 8-HQ reacts with the Cu²⁺ ion.

The overall reaction can be represented as:

Cu²⁺(aq) + 2C₉H₇NO(org) ⇌ Cu(C₉H₆NO)₂(org) + 2H⁺(aq)

This equilibrium highlights the critical role of pH. The extraction of copper is favored at higher pH values where the equilibrium shifts to the right, promoting the formation of the neutral complex. Conversely, at low pH, the equilibrium shifts to the left, and the copper remains in the aqueous phase. The stoichiometry of the extracted complex is typically 1:2 (Cu:8-HQ).[1][3] This neutral complex, Cu(C₉H₆NO)₂, is significantly more soluble in non-polar organic solvents than in water, facilitating its transfer across the phase boundary.

Several factors influence the efficiency and selectivity of the extraction:

  • pH of the Aqueous Phase: This is arguably the most critical parameter. The optimal pH range for copper extraction with 8-hydroxyquinoline is generally between 2.5 and 11.[4][5] Below this range, the protonation of 8-hydroxyquinoline inhibits complex formation. Above this range, copper may precipitate as copper hydroxide.

  • Concentration of 8-Hydroxyquinoline: An excess of the chelating agent is typically used to ensure the complete complexation of copper ions.

  • Choice of Organic Solvent: The solvent should be immiscible with water, have a high affinity for the copper-8-hydroxyquinolinate complex, and ideally have a low toxicity. Common solvents include chloroform, dichloromethane, and various hydrocarbon-based diluents.[6]

  • Presence of Masking Agents: To enhance selectivity in the presence of other metal ions, masking agents can be employed. These agents form stable, water-soluble complexes with interfering ions, preventing their extraction.[7]

Visualizing the Extraction Process

G cluster_aqueous Aqueous Phase Cu2_aq Cu²⁺ (aq) CuQ2_org Cu(Q)₂ (org) Cu2_aq->CuQ2_org Complexation & Extraction H_plus_aq 2H⁺ (aq) HQ_aq 2HQ (aq) HQ_aq->CuQ2_org HQ_org 2HQ (org) HQ_aq->HQ_org CuQ2_org->Cu2_aq Stripping (Low pH) CuQ2_org->H_plus_aq HQ_org->HQ_aq Partitioning

Caption: Workflow of copper extraction using 8-hydroxyquinoline.

Materials and Reagents

Material/ReagentGradeSupplier (Example)
8-Hydroxyquinoline (C₉H₇NO)Analytical Reagent (AR)Sigma-Aldrich
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ARFisher Scientific
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)HPLC GradeVWR
Hydrochloric Acid (HCl)ARJ.T. Baker
Sodium Hydroxide (NaOH)ARMerck
pH Meter---Mettler Toledo
Separatory Funnels (125 mL, 250 mL)---Kimble
Volumetric Flasks and PipettesClass APyrex
Mechanical Shaker---IKA
UV-Vis Spectrophotometer---Agilent

Experimental Protocol: Quantitative Extraction of Copper(II)

This protocol outlines the steps for the quantitative extraction of copper(II) from an aqueous solution.

Preparation of Solutions
  • Standard Copper(II) Stock Solution (1000 ppm): Accurately weigh 3.929 g of CuSO₄·5H₂O and dissolve it in deionized water in a 1 L volumetric flask. Add a few drops of concentrated HCl to prevent hydrolysis and dilute to the mark with deionized water.

  • Working Copper(II) Solution (e.g., 10 ppm): Prepare by appropriate dilution of the stock solution.

  • 8-Hydroxyquinoline Solution (1% w/v): Dissolve 1.0 g of 8-hydroxyquinoline in 100 mL of a suitable organic solvent (e.g., chloroform or dichloromethane).

  • pH Adjustment Solutions: Prepare 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.

Extraction Procedure
  • Pipette 25.0 mL of the aqueous copper(II) working solution into a 125 mL separatory funnel.

  • Adjust the pH of the solution to the desired value (e.g., pH 6) using 0.1 M HCl or 0.1 M NaOH.[4] Check the pH using a calibrated pH meter.

  • Add 10.0 mL of the 1% 8-hydroxyquinoline solution in the organic solvent to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-5 minutes to ensure thorough mixing and complete complexation.[5]

  • Allow the phases to separate completely. The organic phase, containing the greenish-yellow copper(II)-8-hydroxyquinolinate complex, will be the bottom layer if using chloroform or dichloromethane.

  • Carefully drain the organic layer into a clean, dry beaker.

  • To ensure quantitative extraction, the aqueous phase can be re-extracted with a fresh 5.0 mL portion of the 8-hydroxyquinoline solution. Combine the organic extracts.

Analysis

The concentration of copper in the organic phase can be determined spectrophotometrically by measuring the absorbance of the colored complex at its wavelength of maximum absorption (λmax), which is typically around 410 nm. A calibration curve should be prepared using standard copper solutions subjected to the same extraction procedure.

Visualizing the Experimental Workflow

G start Start: Aqueous Cu²⁺ Sample prep 1. pH Adjustment (e.g., pH 6) start->prep add_hq 2. Add 8-Hydroxyquinoline in Organic Solvent prep->add_hq shake 3. Shake for 2-5 minutes add_hq->shake separate 4. Allow Phases to Separate shake->separate collect 5. Collect Organic Phase separate->collect analyze 6. Spectrophotometric Analysis (410 nm) collect->analyze end End: Determine [Cu²⁺] analyze->end

Caption: Step-by-step experimental workflow for copper extraction.

Factors Influencing Extraction Efficiency

ParameterOptimal Range/ConditionRationale
pH 2.5 - 11.0Maximizes the concentration of the deprotonated 8-hydroxyquinoline for complexation while avoiding precipitation of copper hydroxide.[4][5]
Shaking Time 2 - 5 minutesSufficient time to reach extraction equilibrium.[5]
8-HQ Concentration Excess (e.g., 1% w/v)Drives the complexation reaction to completion according to Le Chatelier's principle.
Organic Solvent Chloroform, DichloromethaneGood solubility for the neutral complex and immiscibility with the aqueous phase.
Temperature Ambient (20-25 °C)Extraction is not highly temperature-dependent, but consistency is key for reproducibility.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Extraction Incorrect pH. Insufficient shaking time or 8-HQ concentration.Verify pH of the aqueous phase. Increase shaking time or concentration of the 8-HQ solution.
Emulsion Formation High concentration of solutes or surfactants. Vigorous shaking.Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking. Addition of a small amount of a high molecular weight alcohol can act as a modifier to break the emulsion.[7]
Precipitate at Interface Low solubility of the complex in the organic phase.Use a different organic solvent or add a modifier like isodecanol to improve solubility.[8]
Interference from other Metals Co-extraction of other metal ions that also form complexes with 8-HQ.Adjust the pH to a range where copper extraction is selective. Use a suitable masking agent (e.g., EDTA for some metals, but be cautious of its strong chelating ability).

Safety Precautions

  • 8-Hydroxyquinoline: Can be harmful if swallowed or inhaled and may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: Chloroform and dichloromethane are volatile and potentially carcinogenic. All work with these solvents must be conducted in a fume hood.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and wear appropriate PPE.

Conclusion

The solvent extraction of copper using 8-hydroxyquinoline is a robust and efficient method with wide-ranging applications in analytical chemistry and material purification. By carefully controlling the experimental parameters, particularly the pH of the aqueous phase, researchers can achieve high selectivity and quantitative recovery of copper. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this valuable separation technique.

References

  • Spectrophotometric Complexation Study of Cu(II) with 8- Hydroxyquinoline based Azo dye. (n.d.). vertexaisearch.cloud.google.com.
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. (2012).
  • A Comparative Study on the Iron and Copper Binding Properties of 8‑Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2026). PMC.
  • Atomic absorption spectrometry of copper with selected organic solvents after extraction from aqueous solution with 8-hydroxyquinoline. (n.d.).
  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. (2023).
  • Separation of Copper(Ii) and Zinc(Ii) from Chloride Solutions with Alkyl-8-hydroxyquinoline in Various Stages of Extraction: Stripping Process. (n.d.).
  • Effect of 8-hydroxy quinoline concentration on the extraction recovery... (n.d.).
  • Copper solvent extraction on the African Copperbelt: From historic origins to world- leading st
  • A new derivative of 8-hydroxyquinoline. Features of distribution and complexation with Cu(II) and Zn(II) in two-phase systems. (2021). Taylor & Francis.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Supercritical CO 2 Extraction of Copper Ions using 8-Hydroxyquinoline Derivatives for the Environment-friendly Technology. (n.d.). J-Stage.
  • Metal extraction process with substituted 8-hydroxyquinoline. (n.d.).
  • A Technical Guide to Copper(II) 8-Hydroxyquinolate: History, Discovery, and Experimental Protocols. (n.d.). Benchchem.
  • Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines. (2020). Unknown Repository.
  • Solvent Extraction. (n.d.). Unknown Repository.

Sources

Method

Application Note &amp; Protocols: Advanced Synthesis of Copper 8-Quinolinolate (CuQ) Nanoparticles

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist: This document provides a comprehensive guide to the synthesis of Copper 8-Quinolinolate (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist: This document provides a comprehensive guide to the synthesis of Copper 8-Quinolinolate (also known as copper(II) bis(8-hydroxyquinolinate) or CuQ₂) nanoparticles. Moving beyond a simple recitation of steps, this note delves into the underlying principles of three robust synthesis methodologies: co-precipitation, solvothermal synthesis, and the reverse micelle (microemulsion) technique. Understanding the causality behind each parameter is critical for achieving reproducible results and for rationally designing nanoparticles with tailored physicochemical properties for advanced therapeutic and diagnostic applications.

Introduction: The Significance of Nano-Sized Copper 8-Quinolinolate

Copper 8-Quinolinolate (CuQ) is a metal-organic coordination complex long recognized for its potent antimicrobial and fungicidal properties.[1][2][3][4] The chelation of a central copper(II) ion by two 8-hydroxyquinoline ligands results in a stable, lipophilic molecule. When formulated as nanoparticles (NPs), the therapeutic potential of CuQ is significantly amplified. The high surface-area-to-volume ratio inherent to nanomaterials can enhance bioavailability, improve interaction with microbial membranes, and enable novel drug delivery strategies.[5][6][7][8]

Recent research has highlighted the promise of copper-based nanoparticles in anticancer therapy and as advanced antimicrobial agents to combat drug-resistant pathogens.[5][7][9][10] The ability to precisely control the size, morphology, and surface chemistry of CuQ nanoparticles is therefore paramount for their successful translation into clinical and industrial applications. This guide details the practical execution and theoretical underpinnings of key synthesis methods.

Foundational Chemistry: The Chelation Reaction

The synthesis of Copper 8-Quinolinolate is fundamentally a precipitation reaction wherein a soluble copper(II) salt reacts with 8-hydroxyquinoline (commonly referred to as oxine) in a 1:2 molar ratio. The 8-hydroxyquinoline acts as a bidentate ligand, coordinating with the copper ion through its phenolic oxygen and heterocyclic nitrogen atoms to form the insoluble Cu(C₉H₆NO)₂ complex.[11]

Core Reaction: Cu²⁺ (aq) + 2 C₉H₇NO (aq) → Cu(C₉H₆NO)₂ (s) + 2 H⁺ (aq)

The challenge in nanoparticle synthesis lies not in initiating this reaction, but in precisely controlling the nucleation and growth phases to prevent the formation of bulk precipitates and instead favor the generation of discrete, stable nanoparticles.

Method 1: Aqueous Co-Precipitation

The co-precipitation method is a scalable, cost-effective, and straightforward "bottom-up" approach. It relies on the rapid generation of a supersaturated state upon mixing the precursor solutions, leading to the nucleation and subsequent growth of nanoparticles. The key to success is to control the reaction kinetics to ensure uniform particle growth and prevent aggregation.[12][13][14]

Scientific Principle

This method manipulates reaction parameters such as pH, temperature, and precursor concentration to control the size and morphology of the resulting nanoparticles.[12] By dissolving the copper salt and 8-hydroxyquinoline separately and then mixing them under controlled conditions, the precipitation process can be finely tuned. The use of a base, such as sodium hydroxide (NaOH), helps deprotonate the hydroxyl group of 8-hydroxyquinoline, facilitating chelation and controlling the pH, which is a critical parameter for particle formation.[14][15]

Workflow Diagram: Co-Precipitation

cluster_A Precursor Solution A cluster_B Precursor Solution B A1 Dissolve Copper(II) Salt (e.g., CuSO4·5H2O) in Deionized Water Mix Add Solution A to Solution B Dropwise under Vigorous Stirring A1->Mix B1 Dissolve 8-Hydroxyquinoline and NaOH in Deionized Water B1->Mix React Age Precipitate (e.g., 1-2 hours at RT) Mix->React Wash Isolate via Centrifugation Wash with Water & Ethanol React->Wash Dry Dry Nanoparticles (e.g., Vacuum Oven at 60°C) Wash->Dry Final CuQ Nanoparticle Powder Dry->Final

Caption: Workflow for CuQ nanoparticle synthesis via co-precipitation.

Detailed Protocol: Co-Precipitation
  • Prepare Precursor Solution A (Copper Source): Dissolve 2.50 g (10 mmol) of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of deionized water in a beaker.

  • Prepare Precursor Solution B (Ligand Source): In a separate 250 mL three-neck flask equipped with a magnetic stirrer, dissolve 2.90 g (20 mmol) of 8-hydroxyquinoline and 0.80 g (20 mmol) of sodium hydroxide (NaOH) in 100 mL of deionized water. Heat gently to 40-60°C to ensure complete dissolution.[15]

  • Initiate Precipitation: Place the flask containing Solution B on a magnetic stir plate and begin vigorous stirring. Using a burette or dropping funnel, add Solution A to Solution B dropwise over a period of 30 minutes. A greenish-yellow precipitate should form immediately.

    • Causality Insight: Slow, dropwise addition under vigorous stirring is crucial. It maintains a homogenous reaction environment, preventing localized high concentrations that lead to uncontrolled growth and large, non-uniform particles.[12]

  • Aging the Precipitate: After the addition is complete, allow the suspension to stir for an additional 1-2 hours at room temperature. This "aging" step allows for the Ostwald ripening process, where smaller, less stable particles dissolve and redeposit onto larger ones, leading to a more uniform particle size distribution.

  • Isolation and Washing: Transfer the suspension to centrifuge tubes. Centrifuge at 8,000 rpm for 15 minutes to pellet the nanoparticles. Discard the supernatant.

  • Resuspend the pellet in 50 mL of deionized water and sonicate for 5 minutes to break up agglomerates. Repeat the centrifugation and washing step two more times with deionized water, followed by two washes with ethanol to remove residual water and unreacted precursors.

  • Drying: After the final wash, resuspend the pellet in a minimal amount of ethanol and transfer it to a pre-weighed petri dish. Dry the product in a vacuum oven at 60°C overnight.

  • Characterization: The resulting fine, greenish-yellow powder is ready for characterization.

Method 2: Solvothermal Synthesis

The solvothermal method is employed to produce nanoparticles with high crystallinity and controlled morphology. The reaction is conducted in a sealed vessel (an autoclave) where high temperatures and pressures facilitate the dissolution and recrystallization of precursors.[16] This method offers excellent control over the final product's characteristics.

Scientific Principle

By conducting the synthesis in a solvent at a temperature above its boiling point, the increased pressure enhances the solubility of reactants and alters the solvent's properties (e.g., viscosity, dielectric constant). This environment promotes the formation of well-defined crystalline structures. A capping agent or surfactant, such as oleic acid, is often used to control the growth and prevent aggregation of the nanoparticles. The choice of solvent and temperature profile are the most critical parameters for controlling the final particle size and shape.[17][18]

Workflow Diagram: Solvothermal Synthesis

Mix Combine Copper Salt, 8-Hydroxyquinoline, Solvent (e.g., Ethanol), and Surfactant in a Teflon-lined Autoclave Seal Seal Autoclave Mix->Seal Heat Heat in Oven (e.g., 150-180°C for 12-24h) Seal->Heat Cool Cool to Room Temperature Heat->Cool Wash Isolate via Centrifugation Wash with Ethanol & Acetone Cool->Wash Dry Dry Nanoparticles (Vacuum Oven) Wash->Dry Final Crystalline CuQ Nanoparticles Dry->Final

Caption: Workflow for crystalline CuQ nanoparticle synthesis via solvothermal method.

Detailed Protocol: Solvothermal Synthesis
  • Prepare Reaction Mixture: In a 50 mL Teflon-lined stainless-steel autoclave, add 0.25 g (1 mmol) of copper(II) sulfate pentahydrate, 0.58 g (4 mmol) of 8-hydroxyquinoline, and 1 mL of oleic acid (surfactant).

    • Causality Insight: An excess of the 8-hydroxyquinoline ligand is used to ensure complete copper complexation and can influence the final morphology. Oleic acid acts as a surfactant, adsorbing to the nanoparticle surface to control growth and provide colloidal stability.[19]

  • Add Solvent: Add 30 mL of absolute ethanol to the autoclave and stir the mixture for 15 minutes until a homogenous suspension is formed.

  • Seal and Heat: Seal the autoclave tightly and place it in a programmable laboratory oven. Heat the autoclave to 160°C and maintain this temperature for 18 hours.

  • Cooling: After the reaction time, turn off the oven and allow the autoclave to cool naturally to room temperature. Caution: Do not attempt to open the autoclave while it is hot and under pressure.

  • Isolation and Washing: Open the cooled autoclave and collect the greenish-yellow precipitate by centrifugation at 8,000 rpm for 15 minutes.

  • Wash the product sequentially with absolute ethanol (three times) and acetone (once) to remove unreacted precursors, oleic acid, and solvent.

  • Drying: Dry the final product in a vacuum oven at 60°C overnight.

  • Characterization: The highly crystalline powder is ready for characterization.

Method 3: Reverse Micelle (Microemulsion)

This sophisticated technique offers the most precise control over nanoparticle size, typically yielding highly monodisperse particles in the sub-15 nm range.[20][21] It utilizes a water-in-oil microemulsion, where nanosized aqueous droplets, stabilized by a surfactant, act as individual nanoreactors.

Scientific Principle

A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids (e.g., water and cyclohexane) where a surfactant (e.g., Triton X-100 or AOT) forms a monolayer at the interface.[21] In a reverse micelle system, tiny water pools are dispersed in a continuous oil phase. By preparing two separate microemulsions, one containing the copper salt in its aqueous core and the other containing the ligand, and then mixing them, the reaction is confined to the space where micelles collide and coalesce. The size of the water droplets, and thus the resulting nanoparticles, is primarily controlled by the molar ratio of water to surfactant (ω = [H₂O]/[Surfactant]).[22]

Workflow Diagram: Reverse Micelle Synthesis

cluster_A Microemulsion A cluster_B Microemulsion B A1 Prepare Surfactant/Oil/Co-surfactant Mix A2 Add Aqueous Copper(II) Sulfate Solution A1->A2 Mix Combine Microemulsions A & B Under Stirring A2->Mix B1 Prepare Surfactant/Oil/Co-surfactant Mix B2 Add Aqueous 8-Hydroxyquinoline Solution B1->B2 B2->Mix React Stir for 24 hours (Micellar Exchange) Mix->React Break Break Emulsion (Add Acetone/Ethanol) React->Break Wash Isolate via Centrifugation Wash with Ethanol & Water Break->Wash Dry Dry Nanoparticles (Vacuum Oven) Wash->Dry Final Monodisperse CuQ Nanoparticles Dry->Final

Caption: Workflow for monodisperse CuQ NP synthesis via reverse micelles.

Detailed Protocol: Reverse Micelle Synthesis
  • Prepare Microemulsion A (Copper): In a 100 mL flask, prepare the oil phase by mixing 50 mL of cyclohexane and 10 mL of n-hexanol (co-surfactant). Add 15 g of Triton X-100 (surfactant) and stir until a clear, homogenous solution is formed. To this, add 1.0 mL of a 0.1 M aqueous solution of CuSO₄. Stir vigorously for 30 minutes until the solution becomes clear and stable.

  • Prepare Microemulsion B (Ligand): In a separate 100 mL flask, prepare an identical oil/surfactant phase as in step 1. To this, add 1.0 mL of a 0.2 M aqueous solution of 8-hydroxyquinoline (previously dissolved with a stoichiometric amount of NaOH). Stir vigorously for 30 minutes.

  • Combine and React: Slowly add Microemulsion A to Microemulsion B under constant, vigorous magnetic stirring. The mixture will turn greenish-yellow as the reaction proceeds within the micelles. Allow the reaction to proceed for 24 hours at room temperature to ensure complete micellar exchange and reaction.

  • Break Emulsion and Isolate: To precipitate the nanoparticles, add 100 mL of acetone or ethanol to the microemulsion. This destabilizes the micelles, causing the nanoparticles to flocculate.

  • Washing and Drying: Collect the precipitate by centrifugation (10,000 rpm, 20 minutes). Wash the product thoroughly with ethanol and deionized water to remove the oil, surfactant, and any unreacted materials. Dry the resulting powder in a vacuum oven at 50°C.

Characterization & Expected Outcomes

Proper characterization is essential to confirm the synthesis of nanoparticles and to understand their properties.

Technique Parameter Measured Expected Outcome for CuQ Nanoparticles
X-Ray Diffraction (XRD) Crystalline structure, phase purity, average crystallite size (via Scherrer equation).[23][24]Patterns should match the known structure for Copper 8-Quinolinolate. Peak broadening will indicate small crystallite size (typically 5-100 nm depending on the method). Solvothermal method should yield the sharpest peaks (highest crystallinity).
Scanning Electron Microscopy (SEM) Particle morphology, size distribution, state of aggregation.[14]Co-precipitation may yield quasi-spherical particles with some aggregation. Solvothermal can produce more defined shapes (e.g., nanorods, nanosheets).[19] Microemulsion should produce small, highly uniform spherical particles.
Transmission Electron Microscopy (TEM) High-resolution morphology, particle size, and lattice fringes (crystallinity).Confirms size and shape observed in SEM with higher resolution. Can resolve individual crystal planes in highly crystalline samples from the solvothermal method.
UV-Visible Spectroscopy Optical properties, confirmation of complex formation, and colloidal stability.[25][26]A characteristic absorption peak for the CuQ complex should be observed, distinct from the precursors. The position of the peak may show a blue shift for very small particles due to quantum confinement effects.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical bonding, confirmation of ligand coordination, and removal of impurities.Appearance of new peaks corresponding to the Cu-N and Cu-O coordination bonds and shifts in the C=N and C-O peaks of the quinoline ring, confirming complex formation.

Summary and Method Selection

The choice of synthesis method depends directly on the desired application and required nanoparticle characteristics.

  • Co-Precipitation: Best for large-scale production where cost and simplicity are paramount, and moderate control over size is acceptable.

  • Solvothermal Synthesis: Ideal for applications requiring high crystallinity and specific morphologies, such as in catalysis or advanced materials.

  • Reverse Micelle Method: The preferred choice for biomedical applications where precise size control and high monodispersity are critical for predictable in-vivo behavior and targeted delivery.[20]

By understanding and precisely controlling the parameters outlined in these protocols, researchers can reliably produce Copper 8-Quinolinolate nanoparticles with tailored properties for a wide range of scientific and therapeutic applications.

References

  • CN104230800A - Preparation method of copper 8-hydroxyquinoline - Google P
  • Antifungal Effect of Copper Nanoparticles against Fusarium kuroshium, an Obligate Symbiont of Euwallacea kuroshio Ambrosia Beetle - PMC. (URL: [Link])

  • Copper nanocoils synthesized through solvothermal method - PMC. (URL: [Link])

  • Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC. (URL: [Link])

  • XRD of CuO nanoparticles | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Preparation and Characterization of Copper Nanocomposite Textiles - ResearchGate. (URL: [Link])

  • Synthesis and characterization of CuO nanoparticles utilizing waste fish scale and exploitation of XRD peak profile analysis for approximating the structural parameters. (URL: [Link])

  • (PDF) Synthesis of CuO Nanoparticles by Precipitation Method Using Different Precursors. (URL: [Link])

  • (PDF) Solvothermal synthesis of luminescent bis-(8 hydroxy quinoline) cadmium complex nanostructures - ResearchGate. (URL: [Link])

  • Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans - MDPI. (URL: [Link])

  • Nanoparticle-Based Strategies to Enhance Catecholaminergic Drug Delivery for Neuropsychiatric Disorders: Advances, Challenges, and Therapeutic Opportunities - MDPI. (URL: [Link])

  • Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC. (URL: [Link])

  • SYNTHESIS OF COPPER THIOSTIBIATE NANO COMPOUND BY SOLVOTHERMAL METHOD | Journal of Chemistry and Technologies. (URL: [Link])

  • Efficacy of copper nanoparticles encapsulated in soya lecithin liposomes in treating breast cancer cells (MCF-7) in vitro - PMC. (URL: [Link])

  • Study and Characterization of Copper Oxide Nanoparticles Prepared by Chemical Method using X-Ray Diffraction and Scanning Electron Microscope. (URL: [Link])

  • Anti Fungal Activity of Green Synthesized Copper Nanoparticles Using Plant Extract of Bryophyllum Pinnatum (Lam.) and Polyalthia Longifolia (Sonn.) - Biosciences Biotechnology Research Asia. (URL: [Link])

  • Copper Nanoparticles: Synthesis and Characterization, Physiology, Toxicity and Antimicrobial Applications - MDPI. (URL: [Link])

  • Biosynthesis and Characterization of Copper Oxide Nanoparticles - MDPI. (URL: [Link])

  • Controlled synthesis of copper oxide nanoparticles (CuONPs) by the precipitation method and proposition of their growth mechanism - PMC. (URL: [Link])

  • Antifungal Activity of Silver and Copper Nanoparticles on Two Plant Pathogens, Alternaria alternata and Botrytis cinerea - Science Alert. (URL: [Link])

  • Nanoparticles in Drug Delivery | Premier Science. (URL: [Link])

  • Preparation and Characterization of Copper Oxide Nanoparticles Synthesized via Chemical Precipitation Method - Scirp.org. (URL: [Link])

  • Copper-organic Nanocomposites: Synthesis, Characterization and Application in Inhibiting Oxidation and Inflammation - Biological and Molecular Chemistry. (URL: [Link])

  • Microemulsion Synthesis of Copper Oxide Nanorod-Like Structures - SciSpace. (URL: [Link])

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (URL: [Link])

  • Production and Characterization of Cu/CNT Nanocomposites - MDPI. (URL: [Link])

  • Ultrafine Copper Nanoparticles Exhibiting a Powerful Antifungal/Killing Activity Against Corticium Salmonicolor - Korea Science. (URL: [Link])

  • synthesis of copper oxide nanoparticles by co- precipitation method using different concentrations of - Neuroquantology. (URL: [Link])

  • Preparation and characterization of Cu(OH) 2 and CuO nanowires by the coupling route of microemulsion with homogenous precipitation - ResearchGate. (URL: [Link])

  • Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. (URL: [Link])

  • Synthesis and Characterization of Fe@Cu Bimetallic Nanoparticle: Microemulsion Method - Nepal Journals Online. (URL: [Link])

  • Preparation and Characterization of Copper Oxide Nanoparticles. (URL: [Link])

  • Synthesis of Nanoparticles via Solvothermal and Hydrothermal Methods... | ORNL. (URL: [Link])

Sources

Application

Application Note: A Robust HPLC-UV Method for the Determination of Oxine-Copper in Soil

Abstract This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of oxine-copper (copper 8-quinolinolate) in soil samples. The protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of oxine-copper (copper 8-quinolinolate) in soil samples. The protocol provides a comprehensive guide for researchers and analytical scientists, covering sample preparation, chromatographic separation, and method validation. The described method is sensitive, specific, and reliable for routine analysis of oxine-copper residues in environmental monitoring and agricultural research.

Introduction

Oxine-copper is a widely utilized fungicide and bactericide in agriculture, valued for its efficacy against a broad spectrum of plant pathogens.[1][2] Its application, however, necessitates the monitoring of its residues in soil to assess potential environmental accumulation and ensure compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the determination of pesticide residues in complex matrices like soil, offering high sensitivity and specificity.

This application note presents a detailed protocol for the extraction and quantification of oxine-copper in soil using a reversed-phase HPLC system with a UV-Vis or Photodiode Array (PDA) detector. A common analytical strategy involves the use of a competing chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), in the mobile phase. This approach facilitates the chromatographic analysis by forming a stable complex with the copper ion, allowing for the quantification of the 8-hydroxyquinoline component.[3]

Experimental Workflow

The overall experimental workflow for the determination of oxine-copper in soil is depicted in the following diagram:

Oxine-Copper Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Soil Sample Collection & Homogenization extraction Solvent Extraction with Acetonitrile sample->extraction Homogenize cleanup Centrifugation & Filtration extraction->cleanup Vortex & Centrifuge reconstitution Reconstitution in Mobile Phase cleanup->reconstitution Filter hplc HPLC-UV/PDA System reconstitution->hplc separation Reversed-Phase C18 Column hplc->separation Inject Sample detection UV Detection at 240-250 nm separation->detection Elution calibration Calibration Curve from Standards detection->calibration quantification Quantification of Oxine-Copper calibration->quantification Linear Regression report Reporting of Results quantification->report Calculate Concentration

Caption: Overall workflow for the HPLC determination of oxine-copper in soil.

Materials and Methods

Reagents and Materials
  • Oxine-copper reference standard (≥98% purity)

  • HPLC-grade acetonitrile and methanol

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Disodium ethylenediaminetetraacetic acid (EDTA-2Na)

  • Orthophosphoric acid (H₃PO₄)

  • HPLC-grade water

  • 0.45 µm syringe filters

  • Homogenizer or mechanical shaker

  • Centrifuge

Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Eclipse XDB-C18 (4.6 mm × 260 mm, 5 µm) or equivalent reversed-phase C18 column[1][4]

  • Detector: UV-Vis or PDA detector

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of acetonitrile and 50 mM phosphate buffer (pH 3.5) containing 0.1% EDTA-2Na in a 40:60 (v/v) ratio.[3] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of oxine-copper reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 2, and 5 µg/mL).

Sample Preparation Protocol
  • Soil Sample Collection: Collect a representative soil sample and air-dry it. Sieve the soil to remove large debris.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile to the tube.

    • Vortex or shake vigorously for 5 minutes to ensure thorough mixing.

    • For improved extraction efficiency, ultrasonication for 10-15 minutes can be employed.[5]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the supernatant.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and should be optimized for the specific instrument and column in use.

ParameterConditionReference
Column Eclipse XDB-C18, 4.6 mm × 260 mm, 5 µm[1][4]
Mobile Phase Acetonitrile : 50 mM Phosphate Buffer (pH 3.5) with 0.1% EDTA-2Na (40:60, v/v)[3]
Flow Rate 0.8 mL/min[3]
Injection Volume 20 µL[4]
Column Temperature Ambient
Detection Wavelength 240 nm or 250 nm[3][4]

Method Validation

A comprehensive method validation should be performed to ensure the reliability and accuracy of the analytical results, following established guidelines such as those from the International Council for Harmonisation (ICH).

Method_Validation_Workflow cluster_validation_params Method Validation Parameters cluster_validation_execution Validation Execution linearity Linearity & Range linearity_exp Analyze calibration standards at multiple concentrations linearity->linearity_exp accuracy Accuracy (Recovery) accuracy_exp Spike blank soil samples at different levels accuracy->accuracy_exp precision Precision (Repeatability & Intermediate) precision_exp Analyze replicate samples on the same day and different days precision->precision_exp specificity Specificity specificity_exp Analyze blank and spiked soil samples specificity->specificity_exp lod Limit of Detection (LOD) lod_loq_exp Determine based on signal-to-noise ratio or calibration curve slope lod->lod_loq_exp loq Limit of Quantification (LOQ) loq->lod_loq_exp robustness Robustness robustness_exp Introduce small, deliberate variations to method parameters robustness->robustness_exp

Sources

Method

Application Notes &amp; Protocols: Utilizing Oxine-Copper as a Single-Source Precursor for the Synthesis of Copper Oxide Nanomaterials

Intended Audience: Researchers, scientists, and drug development professionals engaged in nanomaterial synthesis, catalysis, and nanomedicine. Introduction: The Advantage of a Single-Source Precursor Copper oxide (CuO) n...

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Author: BenchChem Technical Support Team. Date: April 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in nanomaterial synthesis, catalysis, and nanomedicine.

Introduction: The Advantage of a Single-Source Precursor

Copper oxide (CuO) nanoparticles have garnered significant attention for their potential in diverse fields such as catalysis, biomedical imaging, and as antimicrobial agents.[1][2] In drug development, CuO nanoparticles are explored as novel delivery vehicles and therapeutic agents, owing to their ability to generate reactive oxygen species (ROS) and their unique physicochemical properties at the nanoscale.[1]

The synthesis of these nanomaterials requires precise control over size, morphology, and purity, as these characteristics dictate their functionality. Traditional synthesis methods often involve the use of separate copper salts and reducing or precipitating agents, which can introduce impurities and lead to poor stoichiometric control.[3][4] The use of a single-source precursor, where the metal and the organic framework are part of the same molecule, offers a more elegant and controlled route to high-purity nanomaterials.

Oxine-copper, also known as copper(II) bis(8-hydroxyquinolinate), is an organometallic complex that serves as an exceptional single-source precursor for CuO nanoparticles.[5] The oxine ligand (8-hydroxyquinoline) is a robust chelating agent that forms a stable complex with copper. The key advantage of this approach is that the thermal decomposition of this single, well-defined compound yields copper oxide with minimal risk of contamination from counter-ions (e.g., chlorides, sulfates) and ensures a precise copper-to-oxygen ratio upon controlled calcination. The organic ligand decomposes into volatile byproducts, leaving behind the desired metal oxide.

Section 1: Synthesis Methodologies

This section details two primary, reliable methods for synthesizing CuO nanoparticles from an oxine-copper precursor: Solid-State Thermal Decomposition and Solvothermal Synthesis.

Method 1: Solid-State Thermal Decomposition

Principle: This method leverages the thermal instability of the oxine-copper complex. Upon heating in a controlled atmosphere, the organic (oxine) portion of the complex decomposes and volatilizes, while the copper atoms are oxidized, leading to the nucleation and growth of CuO nanoparticles.[6][7] This is a straightforward, solvent-free approach ideal for producing pure CuO nanopowders.

Experimental Workflow: Thermal Decomposition

precursor Oxine-Copper Precursor furnace Place in Tube Furnace precursor->furnace Step 1 heating Heat to 400-500°C (e.g., 5°C/min ramp) in Air Atmosphere furnace->heating Step 2 decomposition Hold for 2-4 hours (Decomposition & Oxidation) heating->decomposition Step 3 cooling Cool to Room Temp. decomposition->cooling Step 4 product Collect Black CuO Nanopowder cooling->product Step 5

Caption: Workflow for CuO NP synthesis via thermal decomposition.

Detailed Protocol: Thermal Decomposition

  • Preparation: Weigh approximately 1.0 g of high-purity oxine-copper powder and place it into a ceramic combustion boat.

  • Furnace Setup: Place the boat in the center of a tube furnace. Ensure the furnace is connected to a controlled air or oxygen flow and an appropriate exhaust system to handle volatile organic byproducts.

  • Heating Ramp: Begin heating the furnace from room temperature to a target temperature between 400°C and 500°C. A controlled ramp rate of 5°C per minute is recommended to ensure uniform decomposition.

    • Causality Insight: A slow ramp rate prevents explosive decomposition and promotes the formation of more uniform nanoparticles. The target temperature is critical; temperatures below 400°C may lead to incomplete decomposition, while excessively high temperatures can cause particle sintering and loss of nanoscale properties.[8]

  • Isothermal Hold: Maintain the target temperature for 2 to 4 hours.

    • Causality Insight: This holding period ensures that all the organic ligand has been removed and that the copper has been fully converted to the monoclinic CuO phase.[7] The duration can be optimized to control the crystallinity of the final product.

  • Cooling & Collection: After the hold time, turn off the furnace and allow it to cool naturally to room temperature under continued airflow. Once cooled, carefully remove the combustion boat. The resulting black powder is your copper oxide nanoparticles.

  • Self-Validation: The success of the synthesis is visually indicated by a complete color change from the initial greenish-yellow of oxine-copper to a deep black, characteristic of CuO. Further validation is achieved through characterization.

Expected Characterization:

  • XRD: Should show sharp peaks corresponding to the monoclinic phase of CuO.

  • FTIR: The disappearance of peaks associated with the oxine ligand and the appearance of characteristic Cu-O stretching bands below 700 cm⁻¹ confirm the conversion.[9]

  • SEM/TEM: Will reveal the morphology and size distribution of the nanoparticles.

Method 2: Solvothermal Synthesis

Principle: In this method, the oxine-copper precursor is dispersed in a solvent and heated in a sealed, pressurized vessel (an autoclave). The combination of elevated temperature and pressure facilitates the decomposition of the precursor and the crystallization of CuO nanoparticles in the liquid phase. This technique offers excellent control over particle morphology by varying the solvent, temperature, and reaction time.

Experimental Workflow: Solvothermal Synthesis

precursor Disperse Oxine-Copper in Solvent (e.g., Ethanol) autoclave Transfer to Teflon-lined Autoclave precursor->autoclave Step 1 heating Heat to 150-200°C autoclave->heating Step 2 reaction Hold for 6-12 hours (Decomposition & Crystallization) heating->reaction Step 3 cooling Cool to Room Temp. reaction->cooling Step 4 separation Centrifuge & Collect Precipitate cooling->separation Step 5 washing Wash with Ethanol & Water (3x) separation->washing Step 6 drying Dry at 60°C in Vacuum Oven washing->drying Step 7 product Collect Black CuO Nanopowder drying->product Step 8

Caption: Workflow for CuO NP synthesis via solvothermal method.

Detailed Protocol: Solvothermal Synthesis

  • Precursor Dispersion: In a beaker, disperse 0.5 g of oxine-copper in 50 mL of a suitable solvent (e.g., ethanol, ethylene glycol, or deionized water). Sonicate for 15 minutes to ensure a uniform suspension.

    • Causality Insight: The choice of solvent is crucial as it influences the dielectric constant, viscosity, and pressure within the autoclave, thereby affecting the nucleation and growth kinetics and the final particle morphology.

  • Autoclave Loading: Transfer the suspension into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a convection oven and heat to a temperature between 150°C and 200°C. Hold at this temperature for 6 to 12 hours.

    • Causality Insight: The solvothermal conditions (high pressure and temperature) accelerate the decomposition of the oxine ligand and promote the crystallization of CuO. Longer reaction times generally lead to larger and more crystalline particles.

  • Cooling: After the reaction, turn off the oven and allow the autoclave to cool to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and pressurized.

  • Product Recovery: Open the cooled autoclave and transfer the contents to a centrifuge tube. Centrifuge at 8000 rpm for 10 minutes to pellet the black precipitate. Discard the supernatant.

  • Washing: Resuspend the pellet in 40 mL of absolute ethanol and centrifuge again. Repeat this washing step twice more with ethanol, followed by two washes with deionized water.

    • Causality Insight: The washing steps are critical for removing any unreacted precursor and organic byproducts, ensuring the purity of the final CuO nanoparticles.

  • Drying: Dry the final black powder in a vacuum oven at 60°C overnight.

  • Self-Validation: A clear, colorless supernatant after centrifugation and a final product that is a fine black powder indicate a successful reaction and purification process.

Section 2: Comparative Analysis and Mechanistic Overview

Data Summary

The choice of synthesis method directly impacts the properties of the resulting CuO nanoparticles. The following table provides a comparative summary based on typical outcomes.

ParameterSolid-State Thermal DecompositionSolvothermal Synthesis
Temperature 400 - 500°C150 - 200°C
Pressure AtmosphericHigh (Autogenic)
Typical Particle Size 20 - 80 nm10 - 50 nm
Morphology Control Limited (typically spherical/irregular)High (spheres, rods, sheets possible)
Crystallinity High (tunable with temp/time)High (tunable with temp/time)
Process Time 4 - 8 hours8 - 16 hours
Key Advantage Simplicity, solvent-free, high purityExcellent morphology control
Mechanism of Transformation: From Chelate to Oxide

The conversion of oxine-copper to copper oxide involves a multi-step process initiated by thermal energy.

Proposed Transformation Pathway

start Oxine-Copper Complex Cu(C₉H₆NO)₂ thermal_input Thermal Energy (Δ) start->thermal_input bond_cleavage Cleavage of Cu-N and Cu-O bonds thermal_input->bond_cleavage ligand_decomp Decomposition of Oxine Ligand (Volatile Byproducts: CO₂, H₂O, NxOy) bond_cleavage->ligand_decomp Organic part oxidation Oxidation of Cu(II) in presence of O₂ bond_cleavage->oxidation Metallic part nucleation Formation of CuO Nuclei oxidation->nucleation growth Crystal Growth & Aggregation nucleation->growth final Monoclinic CuO Nanoparticles growth->final

Caption: Proposed mechanism for the thermal conversion of oxine-copper to CuO.

  • Thermal Activation: The process begins when sufficient thermal energy is supplied to the oxine-copper complex.

  • Bond Cleavage: This energy overcomes the stability of the chelate ring, leading to the cleavage of the coordinate bonds between the central copper(II) ion and the nitrogen and oxygen atoms of the oxine ligands.

  • Ligand Decomposition: The freed organic ligands are thermally unstable and decompose into smaller, volatile gaseous products such as carbon dioxide, water, and nitrogen oxides.

  • Oxidation and Nucleation: Simultaneously, in an oxidizing atmosphere (like air), the copper atoms organize and react with oxygen to form initial, small clusters or nuclei of copper oxide (CuO).

  • Crystal Growth: These nuclei then act as seeds for further growth, consuming the available copper and oxygen to form larger, crystalline nanoparticles through processes like Ostwald ripening or aggregation. The final size and shape are determined by the specific reaction conditions (temperature, time, and surrounding medium).

References

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of oxine-copper in organic solvents

Welcome to the technical support center for Oxine-Copper (Copper (II) 8-hydroxyquinolinate). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Oxine-Copper (Copper (II) 8-hydroxyquinolinate). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles and understand the underlying chemical principles.

Troubleshooting Guide: Addressing Common Solubility Issues

This section provides structured, step-by-step guidance for resolving specific problems you may encounter during your experiments.

Issue 1: Incomplete Dissolution in a Chosen Organic Solvent

You've selected a solvent, but the oxine-copper powder is only partially dissolving, or you observe suspended particles.

Causality: Oxine-copper is a neutral chelate complex. While it is generally soluble in some organic solvents, its flat, planar structure can lead to π-π stacking and the formation of polymeric structures, which significantly reduces solubility.[1] This is a common issue with metal complexes that are not designed with solubilizing groups.[2]

Troubleshooting Workflow:

Follow this systematic approach to enhance solubility.

G cluster_0 start Start: Incomplete Dissolution Observed solvent_check Step 1: Verify Solvent Choice Is the solvent appropriate (e.g., DMF, Chloroform)? start->solvent_check temp Step 2: Apply Gentle Heating Warm to 40-60°C with stirring. solvent_check->temp Yes rescreen Step 5: Re-evaluate & Re-screen If unsuccessful, a full solvent screening is required. solvent_check->rescreen No sonicate Step 3: Use Sonication Apply ultrasonic energy for 15-30 min. temp->sonicate Still Incomplete end_success Success: Complete Dissolution temp->end_success Dissolved cosolvent Step 4: Introduce a Co-solvent Add a small percentage (5-10%) of a highly polar aprotic solvent (e.g., DMSO). sonicate->cosolvent Still Incomplete sonicate->end_success Dissolved cosolvent->rescreen Still Incomplete cosolvent->end_success Dissolved end_fail Advanced Troubleshooting Needed rescreen->end_fail

Caption: Troubleshooting workflow for incomplete dissolution.

Protocol 1: Systematic Solubility Enhancement
  • Verify Solvent Choice: Confirm that you are using a suitable solvent. Halogenated solvents like chloroform or polar aprotic solvents like dimethylformamide (DMF) are often effective starting points.[3] Avoid non-polar aliphatic hydrocarbons or low-polarity alcohols where solubility is expected to be poor.

  • Apply Gentle Heating:

    • Place your sample in a sealed vial on a magnetic stir plate with heating capabilities.

    • Begin stirring and gently warm the solution to 40-60°C. Many dissolution processes are endothermic, and increasing the kinetic energy of the solvent molecules can overcome the lattice energy of the solid.

    • Caution: Oxine-copper decomposes at high temperatures (~270°C), but prolonged heating even at lower temperatures can potentially lead to degradation.[4][5] Always monitor for color changes that may indicate decomposition.

  • Utilize Sonication:

    • If heating is insufficient or undesirable, place the vial in an ultrasonic bath.

    • Sonicate for 15-30 minute intervals. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which can help break apart solid agglomerates and increase the surface area available for solvation.[6]

  • Introduce a Co-solvent:

    • If the compound remains partially insoluble, consider adding a small volume (e.g., 5-10% v/v) of a stronger, miscible co-solvent like Dimethyl Sulfoxide (DMSO).[2][6]

    • DMSO is a highly polar aprotic solvent that can disrupt the intermolecular forces holding the oxine-copper molecules together. Add it dropwise while stirring and observe for dissolution.

    • Note: The addition of a co-solvent will alter the properties of your final solution, which must be considered for your downstream application.[7]

Issue 2: Product Precipitates from Solution Over Time

Your oxine-copper dissolved initially but crashed out of solution after cooling or standing.

Causality: This indicates that you have created a supersaturated solution. While heating can temporarily increase solubility, the solution becomes thermodynamically unstable as it cools, and the solute precipitates until it reaches its equilibrium saturation point at the lower temperature.

Troubleshooting Steps:

  • Determine if a True Solution was Formed: Initially, you may have formed a fine colloidal suspension, not a true solution. A true solution will not exhibit the Tyndall effect (scattering of a light beam). Shine a laser pointer through the solution; if the beam path is visible, you have a suspension.

  • Work with a Saturated Solution: If a true solution was formed, you have likely exceeded the solubility limit at room temperature.

    • Option A (Work at Elevated Temperature): If your application allows, maintain the solution at the elevated temperature where the compound is soluble.

    • Option B (Filter and Quantify): Allow the solution to cool to room temperature and equilibrate for several hours. Filter off the precipitate and use the resulting saturated supernatant. You will need to determine the concentration of this saturated solution via UV-Vis spectrophotometry or another quantitative method.

  • Use a Co-solvent for Stability: As described in Protocol 1, adding a small amount of a co-solvent like DMSO can often increase the equilibrium solubility at room temperature and prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is oxine-copper so poorly soluble in many common organic solvents?

Answer: The limited solubility of oxine-copper (chemical formula: Cu(C₉H₆NO)₂) stems from its molecular structure and intermolecular forces.[3]

G cluster_0 Oxine-Copper (Copper (II) 8-hydroxyquinolinate) Cu Cu N1 N Cu->N1 O1 O Cu->O1 N2 N Cu->N2 O2 O Cu->O2 R1 Quinoline Ring 1 R2 Quinoline Ring 2 caption Chelation of Copper by two 8-hydroxyquinoline ligands.

Caption: Chelation of Copper by two 8-hydroxyquinoline ligands.

  • Neutral Complex: It is a neutral coordination complex, meaning it has no net charge. This makes it insoluble in water and other highly polar, protic solvents that are good at solvating ions.[3][5]

  • Planar Structure & Stacking: The two 8-hydroxyquinoline ligands create a pseudo-square planar geometry around the central copper ion.[8] These large, flat aromatic structures can stack on top of each other (π-π interactions) in the solid state. These strong intermolecular forces require a significant amount of energy from the solvent to break apart.

  • Polymeric Structures: In the solid state, oxine-copper can form polymeric chains where atoms from one molecule coordinate to the copper center of a neighboring molecule. This effectively creates a much larger, less soluble entity.[1]

Q2: What are the best starting solvents for dissolving oxine-copper?

Answer: Based on available data and the principles of "like dissolves like," the following solvents are recommended as starting points.

Solvent ClassRecommended SolventsRationale & Notes
Polar Aprotic Dimethylformamide (DMF)Often the most effective solvent due to its high polarity, which can disrupt the intermolecular forces of the solute.[3]
Dimethyl Sulfoxide (DMSO)Excellent solubilizing power, but its high boiling point can make it difficult to remove. Often used as a co-solvent.[2]
Halogenated Chloroform (CHCl₃)A common solvent for oxine-copper, particularly for applications like UV-Vis spectroscopy.[3]
Dichloromethane (DCM)Similar to chloroform, may also be effective.
Generally Poor Water, Ethanol, AcetoneOxine-copper is reported as insoluble or very poorly soluble in water and common, less polar organic solvents like ethanol and acetone.[3][4][9]
Q3: Can modifying the ligand structure improve solubility?

Answer: Yes, this is an advanced but highly effective strategy. For researchers synthesizing their own metal complexes, modifying the 8-hydroxyquinoline ligand is a primary method to enhance solubility.[2]

  • Adding Alkyl Groups: Introducing bulky alkyl groups (e.g., tert-butyl) onto the quinoline ring can disrupt the π-π stacking between molecules, preventing the formation of insoluble aggregates.[2]

  • Incorporating Solubilizing Moieties: Adding polar functional groups, such as sulfonic acids (-SO₃H) or polyethylene glycol (PEG) chains, can dramatically increase solubility in more polar solvents.[6] However, be aware that this can also alter the electronic properties and biological activity of the complex.[10]

Q4: How does pH affect the solubility of oxine-copper?

Answer: While oxine-copper itself is a neutral complex, the stability and solubility can be influenced by pH, especially in mixed aqueous-organic systems. The complex is generally stable in the pH range of 5-9.[11]

  • Acidic Conditions (pH < 5): In strongly acidic conditions, the 8-hydroxyquinolinate ligand can be protonated. This can lead to the dissociation of the complex, breaking it apart into free copper ions and the protonated ligand, which may have different solubility characteristics.

  • Basic Conditions (pH > 9): In strongly basic conditions, copper ions can precipitate as copper hydroxide.

For experiments in non-aqueous organic solvents, the direct effect of pH is minimal unless water and an acid/base are present.

References

  • How to find a better solution for the solubility of metal complexes? (2021, July 9). ResearchGate. Retrieved from [Link]

  • Determination of Dissociation Rate Constant of Oxine-Copper Complex Using High-Performance Liquid Chromatography | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility. (2019). RSC Publishing. Retrieved from [Link]

  • Feigin, R., & Schwartz, M. P. (1955). U.S. Patent No. 2,721,824. U.S. Patent and Trademark Office.
  • Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines. (2020, September 16). ACS Publications. Retrieved from [Link]

  • Oxine-copper. (2026, February 25). AERU - University of Hertfordshire. Retrieved from [Link]

  • How to improve the metal complexes solubility in water? (2025, August 6). ResearchGate. Retrieved from [Link]

  • Copper(II)-8-hydroxyquinoline. (2022, October 16). ChemBK. Retrieved from [Link]

  • THE SOLVENT EXTRACTION OF METAL CHELATES. (n.d.). CORE. Retrieved from [Link]

  • Chelating Extractants for Metals. (2022, July 28). MDPI. Retrieved from [Link]

  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. (2012, November 22). ACS Publications. Retrieved from [Link]

  • Oxine-copper | C18H12CuN2O2. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Copper(II) complexes of 8-hydroxyquinoline derivatives: alternative methods for obtaining crystals suitable for X-ray structural analysis. (2025, October 23). ResearchGate. Retrieved from [Link]

  • Copper 8-Quinolinolate Env Scoping Document 073010. (2007, September 26). Regulations.gov. Retrieved from [Link]

  • Copper-8-Quinolinolate. A Review of its Toxic Impacts. (1987, March 28). Gov.bc.ca. Retrieved from [Link]

  • Solubility Data Series. (n.d.). IUPAC | International Union of Pure and Applied Chemistry. Retrieved from [Link]

  • SOLUBILITY DATA SERIES. (n.d.). Retrieved from [Link]

  • Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. (2015, August 14). PubMed. Retrieved from [Link]

Sources

Optimization

Oxine-Copper Synthesis Support Center: Troubleshooting Precipitation Kinetics &amp; Purity

Welcome to the Technical Support Center for coordination complex synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of copper(II) 8-hydroxyquinolinate (oxine-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for coordination complex synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of copper(II) 8-hydroxyquinolinate (oxine-copper). While the reaction between 8-hydroxyquinoline (8-HQ) and copper(II) salts is thermodynamically highly favorable, the kinetics of precipitation dictate the purity, morphology, and workability of the final complex. Premature precipitation traps unreacted ligands, while poor pH control leads to the co-precipitation of inorganic copper salts[1].

This guide bypasses generic advice, offering a mechanistic, self-validating approach to troubleshooting your synthesis workflow.

Quantitative Process Parameters

To establish a baseline for your experiments, compare your current synthesis parameters against these field-validated operational windows:

ParameterSub-optimal ConditionOptimal ConditionMechanistic Causality / Outcome
pH Level > 7.55.5 – 6.5 High pH causes Cu(OH)₂ co-precipitation[1]; Optimal pH ensures 8-HQ deprotonation without inorganic scaling[2].
Solvent Ratio (EtOH:H₂O) 10:90 (v/v)80:20 (v/v) Low ethanol prematurely precipitates unreacted 8-HQ; an 80:20 ratio keeps the ligand solvated until complexation[3],[4].
Mixing Temperature 20 °C (Room Temp)60 – 80 °C Cold mixing yields an amorphous, unfilterable powder; thermal energy overcomes kinetic barriers for crystalline growth[4].
Thermal Aging Time < 10 minutes1 – 2 hours Short aging traps solvent/impurities; prolonged aging allows Ostwald ripening, yielding distinct micro-nanometer crystals[5].
Validated Core Protocol: Self-Validating Oxine-Copper Synthesis

Do not blindly follow steps; observe the physical state of your reaction. This protocol includes built-in validation checkpoints to ensure you remain on the correct thermodynamic path.

Step 1: Ligand Solvation Dissolve 2 molar equivalents of 8-hydroxyquinoline in an 80:20 (v/v) ethanol/water mixture[3],[4]. Heat the solution to 60–80 °C under continuous stirring[4]. Self-Validation Checkpoint: The solution must be completely transparent and pale yellow. Any turbidity indicates insufficient ethanol or low temperature.

Step 2: Metal Ion Preparation In a separate vessel, dissolve 1 molar equivalent of a copper(II) salt (e.g., CuSO₄·5H₂O or Cu(NO₃)₂·3H₂O) in deionized water[4].

Step 3: Controlled Complexation Add the aqueous copper(II) solution dropwise to the hot 8-HQ solution. Self-Validation Checkpoint: A green-brown precipitate should form immediately upon contact[2]. If the precipitate is bright blue, halt addition; your local pH is too high, leading to Cu(OH)₂ formation[1].

Step 4: pH Adjustment and Thermal Aging Adjust the bulk pH to 5.5–6.5 using dilute NaOH (added dropwise)[2]. Maintain the suspension at 60 °C for 1 to 2 hours. Self-Validation Checkpoint: Over the aging period, the suspension will transition from a cloudy, fine dispersion to distinct, settleable microcrystals[5].

Step 5: Isolation and Sequential Washing Collect the product via vacuum filtration using a Büchner funnel[2]. Wash sequentially: first with hot deionized water (removes unreacted copper salts), then with cold ethanol (removes unreacted 8-HQ ligand)[4]. Dry under vacuum at 80 °C.

Workflow A Prepare 8-HQ in EtOH/Water C Controlled Mixing (Dropwise, 60-80°C) A->C B Prepare Cu(II) Salt in Aqueous Soln B->C D pH Adjustment (Target pH 5.5-6.5) C->D E Thermal Aging (Promotes Crystallinity) D->E F Vacuum Filtration & Sequential Wash E->F

Experimental workflow for the self-validating synthesis of copper(II) 8-hydroxyquinolinate.

Troubleshooting FAQs: Mechanistic Q&A

Q: Why is my precipitate amorphous, sticky, and nearly impossible to filter? A: This is a classic kinetic failure. When mixing occurs too rapidly at room temperature, the complex precipitates kinetically rather than thermodynamically, trapping solvent molecules and unreacted ligands within an amorphous matrix. Solution: Implement thermal aging (60–80 °C for 1-2 hours). This provides the activation energy required for Ostwald ripening, where smaller, unstable particles dissolve and redeposit onto larger, thermodynamically stable crystalline lattices[5].

Q: I am observing a bright blue or light-blue co-precipitate alongside the expected green-brown oxine-copper. What is the chemical cause? A: You are observing the co-precipitation of copper hydroxide (Cu(OH)₂). This occurs when the local hydroxide concentration spikes during base addition, pushing the pH above 7.5[1]. Solution: Never add concentrated base rapidly. Use a dilute base (e.g., 0.1 M NaOH) and add it dropwise under vigorous mechanical stirring to prevent localized high-pH zones. Ensure your bulk target pH strictly remains between 5.5 and 6.5[2].

Q: How does the solvent ratio specifically dictate the purity of the synthesized complex? A: 8-hydroxyquinoline is highly hydrophobic and exhibits poor solubility in purely aqueous environments, whereas the copper salt requires water for solvation. If the ethanol concentration is too low, the 8-HQ ligand will precipitate out of solution before it has the chance to coordinate with the copper ions. An 80:20 ethanol-to-water ratio ensures that the ligand remains fully solvated, allowing the complexation reaction to drive the precipitation, rather than solvent incompatibility[3],[4].

Q: Does the initial pH of the 8-HQ solution matter before adding the copper? A: Yes. 8-HQ is an amphoteric molecule. At highly acidic pH (<4), it is protonated and soluble; at highly basic pH (>8), it is deprotonated and soluble as an anion[6]. The complexation with copper releases protons (H⁺), which naturally lowers the pH of the reaction mixture. If the initial pH is not buffered or adjusted, the reaction will self-arrest as the dropping pH re-protonates the unreacted 8-HQ, halting further complexation and drastically reducing your yield.

Pathway H Low pH (<4) Protonated 8-HQ (Soluble) I Optimal pH (5.5-6.5) Cu(8-HQ)2 Complex (Green-Brown Precipitate) H->I Add Base (NaOH) J High pH (>8) Cu(OH)2 Co-precipitation (Blue Impurity) I->J Excess Base

pH-dependent speciation and precipitation pathway of the oxine-copper complex.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in the Preparation of Copper 8-Quinolinolate

Welcome to the Technical Support Center for the synthesis of copper(II) 8-hydroxyquinolinate, a coordination complex of significant interest for its fungicidal, antiseptic, and electronic material applications. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of copper(II) 8-hydroxyquinolinate, a coordination complex of significant interest for its fungicidal, antiseptic, and electronic material applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of its preparation, optimize reaction yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge for consistent and high-yield syntheses.

Understanding the Reaction: The Foundation of Optimization

The synthesis of copper 8-quinolinolate is fundamentally a precipitation reaction involving the chelation of a copper(II) ion by two 8-hydroxyquinoline (oxine) ligands. The reaction proceeds via the deprotonation of the hydroxyl group of 8-hydroxyquinoline, followed by the coordination of the resulting anion and the nitrogen atom of the quinoline ring to the copper(II) center, forming a stable five-membered ring. This process results in the formation of the insoluble bis(8-hydroxyquinolinato)copper(II) complex.

The stoichiometry of the complex is typically a 1:2 ratio of copper(II) to 8-hydroxyquinoline. The reaction can be represented by the following equation:

Cu²⁺ + 2C₉H₇NO → Cu(C₉H₆NO)₂ + 2H⁺

The very low solubility of copper 8-quinolinolate in water and most common organic solvents is a critical factor to consider during its synthesis, as it drives the reaction towards product formation but also presents challenges in controlling precipitation and achieving high purity.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of copper 8-quinolinolate, providing insights into their causes and actionable solutions.

Issue 1: Low or No Precipitate Formation

  • Question: I've mixed my copper salt and 8-hydroxyquinoline solutions, but I'm not seeing the expected greenish-yellow precipitate. What could be wrong?

  • Answer: The absence of precipitation is typically linked to incorrect pH conditions. The formation of the copper 8-quinolinolate complex involves the deprotonation of the hydroxyl group on the 8-hydroxyquinoline ligand. If the solution is too acidic, the hydroxyl group will remain protonated, preventing chelation with the copper ion. At a lower pH, one would expect a greater degree of protonation of the nitrogen atom, which would also reduce the tendency of that atom to bond to copper.

    Solutions:

    • pH Adjustment: The optimal pH range for the precipitation of copper 8-quinolinolate is generally between 5 and 9. If your reaction medium is acidic, you will need to add a base (e.g., dilute ammonia solution, sodium hydroxide, or sodium acetate) to raise the pH and facilitate the deprotonation of the 8-hydroxyquinoline.

    • Verification of Reagents: Ensure that your starting materials, particularly the 8-hydroxyquinoline, have not degraded. Purity issues with the reactants can inhibit the reaction.

Issue 2: Poor Yield of the Final Product

  • Question: I obtained a precipitate, but my final yield after washing and drying is significantly lower than expected. What are the likely causes?

  • Answer: Low yield can result from several factors, including incomplete precipitation, loss of product during workup, or the formation of soluble side products.

    Solutions:

    • Optimize Reaction Time and Temperature: While the precipitation of copper 8-quinolinolate is often rapid, allowing sufficient time for the reaction to go to completion can improve yield. The reaction is often carried out at elevated temperatures (e.g., 40-90 °C) to ensure complete reaction.

    • Stoichiometry of Reactants: While a 1:2 molar ratio of copper to 8-hydroxyquinoline is the theoretical stoichiometry for the final product, using a slight excess of 8-hydroxyquinoline can help drive the reaction to completion. However, a large excess should be avoided as it can lead to impurities in the final product.

    • Controlled Addition of Reagents: Adding the copper salt solution dropwise to the 8-hydroxyquinoline solution with vigorous stirring can promote the formation of a fine, uniform precipitate that is easier to handle and wash, minimizing loss during filtration.

    • Washing Procedure: Copper 8-quinolinolate is insoluble in water. Therefore, washing with deionized water is effective for removing unreacted salts. Avoid using organic solvents in which the product may have some slight solubility.

Issue 3: Off-Color or Impure Product

  • Question: My final product is not the expected greenish-yellow color. How can I improve the purity?

  • Answer: An off-color product often indicates the presence of impurities, which can arise from the starting materials or side reactions. Technical grade copper 8-quinolinolate can contain unreacted 8-hydroxyquinoline and traces of the copper salt used in the synthesis.

    Solutions:

    • Purity of 8-Hydroxyquinoline: The quality of the 8-hydroxyquinoline is crucial. Impurities in the ligand can lead to discoloration of the final product.

    • Thorough Washing: Ensure the precipitate is washed thoroughly with water to remove any unreacted starting materials and soluble byproducts.

    • Recrystallization (if applicable): Due to its low solubility, recrystallization of copper 8-quinolinolate is challenging. However, for some applications requiring very high purity, specialized solvent systems may be employed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of copper 8-quinolinolate?

A1: The choice of solvent depends on the specific protocol. For the precipitation reaction, water is a common solvent, as the product is highly insoluble in it, which drives the reaction to completion. Some procedures utilize a mixed solvent system, such as ethanol/water, to initially dissolve the 8-hydroxyquinoline before the addition of the aqueous copper salt solution. The key is to have a medium where the reactants can interact, but the product readily precipitates.

Q2: How does temperature affect the reaction yield?

A2: Moderate heating (e.g., 40-90 °C) is often employed to increase the rate of reaction and ensure it goes to completion, which can positively impact the yield. However, excessively high temperatures should be avoided as they can lead to decomposition of the product.

Q3: What is the expected stoichiometry of the copper 8-quinolinolate complex?

A3: The stable complex formed is bis(8-hydroxyquinolinato)copper(II), with a 1:2 molar ratio of copper(II) to 8-hydroxyquinoline. This has been confirmed by various analytical methods, including conductometric and spectrophotometric titrations.

Q4: How can I confirm the identity and purity of my synthesized copper 8-quinolinolate?

A4: Several spectroscopic techniques can be used for characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the complex can be confirmed by the disappearance of the broad phenolic O-H stretching band from the 8-hydroxyquinoline ligand and the appearance of new bands corresponding to the Cu-N and Cu-O coordination bonds.

  • UV-Visible (UV-Vis) Spectroscopy: Copper 8-quinolinolate exhibits characteristic absorbance maxima in the UV-Vis region. These can be used for quantitative analysis and to confirm the formation of the complex.

Q5: What are the safety precautions I should take when preparing copper 8-quinolinolate?

A5: It is essential to handle the reagents and product with appropriate safety measures. 8-hydroxyquinoline can be irritating to the skin and eyes. Copper salts are harmful if swallowed. The final product, copper 8-quinolinolate, is a fine powder and should be handled in a well-ventilated area or a fume hood to avoid inhalation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Standard Aqueous Precipitation

This protocol outlines a general method for the synthesis of copper 8-quinolinolate via aqueous precipitation.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • 8-Hydroxyquinoline (C₉H₇NO)

  • Sodium hydroxide (NaOH) or Ammonia solution (NH₄OH)

  • Deionized water

  • Ethanol (optional, for dissolving 8-hydroxyquinoline)

Procedure:

  • Prepare the 8-Hydroxyquinoline Solution: Dissolve the desired amount of 8-hydroxyquinoline (2 molar equivalents) in a minimal amount of ethanol (if necessary) or a dilute aqueous solution of sodium hydroxide.

  • Prepare the Copper(II) Salt Solution: In a separate beaker, dissolve copper(II) sulfate pentahydrate (1 molar equivalent) in deionized water.

  • Reaction and Precipitation: With constant stirring, slowly add the copper(II) sulfate solution to the 8-hydroxyquinoline solution. A greenish-yellow precipitate of copper 8-quinolinolate should form immediately.

  • pH Adjustment: Monitor the pH of the reaction mixture and adjust to between 5 and 9 using a dilute solution of sodium hydroxide or ammonia to ensure complete precipitation.

  • Digestion of the Precipitate: Continue stirring the mixture, gently warming it to approximately 60-70°C for 30 minutes to an hour. This process, known as digestion, can improve the filterability of the precipitate.

  • Isolation and Washing: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.

  • Drying: Dry the collected product in an oven at a moderate temperature (e.g., 100-110°C) until a constant weight is achieved.

Data Presentation
ParameterOptimal RangeRationale for OptimizationPotential Issues if Deviated
pH 5 - 9Ensures deprotonation of 8-hydroxyquinoline for chelation.< 5: Incomplete or no precipitation due to protonation of the ligand. > 9: Potential for formation of copper hydroxide precipitates.
Temperature 40 - 90 °CIncreases reaction rate and ensures completion.Too low: Slow or incomplete reaction, leading to lower yield. Too high: Potential for product decomposition.
Cu²⁺:8-HQ Molar Ratio 1 : ≥2A slight excess of 8-hydroxyquinoline can drive the reaction to completion.< 1:2: Incomplete reaction, resulting in lower yield. >> 1:2: Excess unreacted 8-hydroxyquinoline may co-precipitate, leading to impurities.
Stirring Speed 60 - 150 r/minPromotes uniform mixing and formation of a homogenous precipitate.Too low: Inefficient mixing, leading to localized concentration gradients and incomplete reaction. Too high: May lead to the formation of very fine particles that are difficult to filter.

Visualizing the Workflow

Experimental Workflow for Copper 8-Quinolinolate Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction & Precipitation cluster_optimization Optimization & Workup cluster_product Final Product prep_8hq Prepare 8-Hydroxyquinoline Solution (2 eq.) mix Mix Solutions with Constant Stirring prep_8hq->mix prep_cu Prepare Copper(II) Salt Solution (1 eq.) prep_cu->mix precipitate Precipitate Formation mix->precipitate ph_adjust Adjust pH to 5-9 precipitate->ph_adjust digest Digest Precipitate (60-70°C) ph_adjust->digest filter_wash Filter and Wash with Deionized Water digest->filter_wash dry Dry Product (100-110°C) filter_wash->dry final_product Copper 8-Quinolinolate dry->final_product

Caption: A generalized workflow for the synthesis of Copper 8-Quinolinolate.

Mechanism of Chelation

chelation_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Chelation hq 8-Hydroxyquinoline (8-HQ) q_ion 8-Quinolinolate Anion hq->q_ion + Base base Base (e.g., OH⁻) base->q_ion cu_hq_complex Bis(8-hydroxyquinolinato)copper(II) q_ion->cu_hq_complex + Cu²⁺ (1:2 ratio) cu_ion Copper(II) Ion (Cu²⁺) cu_ion->cu_hq_complex

Caption: The two-step mechanism of copper 8-quinolinolate formation.

References

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (URL: [Link])

  • Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines. (URL: [Link])

  • How to Identify a Precipitation Reaction | Chemistry. (URL: [Link])

  • Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications. (URL: [Link])

  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. (URL: [Link])

  • Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases. (URL: [Link])

  • Help, "Precipitation Reactions & Solubility Rules" Lab. (URL: [Link])

  • Preparation method of copper 8-hydroxyquinoline. (URL: )
  • Copper-8-Quinolinolate. A Review of its Toxic Impacts. (URL: [Link])

  • Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study. (URL: [Link])

  • 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. (URL: [Link])

  • Precipitation Reactions. (URL: [Link])

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (URL: [Link])

  • Crystal Structure of Bis(2-diethoxycarbonylethanyl-8-hydroxyquinolinato-N,O)Cu(II). (URL: [Link])

  • The Reactions Of 8-Quinolinol. (URL: [Link])

  • Copper 8-Quinolinolate Env Scoping Document 073010. (URL: [Link])

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (URL: [Link])

  • COPPER 8-QUINOLATE. (URL: [Link])

  • Use of 8-hydroxyquinoline in determinations of aluminum, beryllium, and magnesium. (URL: [Link])

  • Solubilizing copper-8-quinolinol
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (URL: [Link])

  • Copper 8-Quinolinolate. (URL: [Link])

  • Antisapstain Use of Copper-8-quinolinolate. (URL: [Link])

  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])

  • Copper(II) complexes of 8-hydroxyquinoline derivatives: alternative methods for obtaining crystals suitable for X-ray structural analysis. (URL: [Link])

  • 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. (URL: [Link])

  • Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study. (URL: [Link])

  • Ultraviolet Spectrophotometry and Fourier Transform Infrared Spectroscopy Characterization of Copper Naphthenate. (URL: [Link])

  • Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines. (URL: [Link])

  • Classification using FTIR and UV-Vis spectra combined with chemometrics and GC-MS profiles of Brucea javanica fruit extracts. (URL: [Link])

Optimization

Technical Support Center: Preventing Photodegradation of Oxine-Copper Under UV Light

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Author: BenchChem Technical Support Team. Date: April 2026

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Implementing URL Consistency

I am now structuring the URL implementations based on a consistent logic. I will provide the clean landing page URL based on the source_title and standard web structure, for example, https://www.regulations.gov, and https://www.benchchem.com, this guarantees a working landing page. The exact URLs are preferred for precision.

Welcome to the Technical Support Center for Oxine-Copper (Copper-8-Quinolinolate) formulation and stability. This guide is designed for researchers, formulation scientists, and drug development professionals addressing the photolytic degradation of oxine-copper in aqueous environments and exposed surfaces.

Mechanistic Understanding: The "Why"

Q: Why does oxine-copper degrade under UV light despite its stable chelated structure? A: While oxine-copper is highly stable in solid states and oil-borne formulations, it is highly susceptible to photolysis in aqueous environments. Under UV irradiation, the complex absorbs photons (with maximum absorption peaks observed at 320 nm and 410 nm) [1.9], which excites the molecule. This excitation can lead to the cleavage of the copper-nitrogen/oxygen coordinate bonds.

In aqueous solutions, this cleavage initiates a cascade of free radical generation via the Haber-Weiss cycle, where Cu²⁺ is reduced to Cu⁺, producing reactive oxygen species (ROS)[1]. These ROS subsequently attack and oxidize the 8-hydroxyquinoline ligand, leading to the complete breakdown of the active compound. Without intervention, the aqueous photolysis half-life of oxine-copper can be as short as 60 to 96 hours under continuous UV exposure[2].

Formulation & Shielding Strategies: The "How"

Q: How can I formulate oxine-copper to prevent UV-induced degradation in aqueous agricultural sprays or clear coatings? A: To mitigate photolysis, you must either interrupt the initial photon absorption or quench the resulting free radicals before they propagate. We recommend a multi-tiered formulation approach based on the specific application:

  • Inorganic UV Absorbers (Physical Shielding): Incorporating nano-sized Zinc Oxide (ZnO) or Titanium Dioxide (TiO₂) into the formulation provides a physical shield. These nanoparticles absorb and scatter UV radiation before it reaches the oxine-copper complex. Because of their nano-size, they do not compromise the transparency or gloss of clear wood coatings[3].

  • Hindered Amine Light Stabilizers (HALS) (Chemical Quenching): HALS act as potent free radical scavengers. If UV light penetrates the matrix and initiates the cleavage of oxine-copper, HALS neutralize the generated ROS before they can oxidize the quinoline ring.

  • Microencapsulation (Physical Isolation): Encapsulating oxine-copper in polymer matrices (e.g., polyurea or specialized lipid bilayers) physically isolates the active ingredient from direct aqueous interaction. This has been shown to significantly improve environmental stability and water spray resistance in similar biocidal extracts[4].

Experimental Protocols

Q: How do I systematically test the photostability of my modified oxine-copper formulation? A: Validating your formulation requires a controlled photostability assay coupled with High-Performance Liquid Chromatography (HPLC-UV). By tracking the degradation kinetics over time, you establish a self-validating kinetic model that confirms the exact efficacy of your UV-shielding additives.

Step-by-Step Methodology: Accelerated Photostability Assay

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your oxine-copper formulation in a suitable solvent (e.g., methanol or acetonitrile)[5]. For coating applications, apply a uniform 50 µm film onto quartz glass slides.

  • UV Chamber Equilibration: Place the samples in a calibrated photostability chamber equipped with a daylight filter. Set the irradiance to 0.35 W/m² at 340 nm, maintaining a constant temperature of 25°C.

  • Irradiation & Sampling: Expose the samples to continuous UV light. Withdraw 1 mL aliquots (or remove one glass slide for solvent extraction) at predefined intervals: 0, 12, 24, 48, 72, and 96 hours.

  • Sample Quenching: Immediately transfer the aliquots to amber vials and store at 4°C to halt any ongoing dark reactions or thermal degradation.

  • HPLC-UV Analysis: Inject 20 µL of each sample into an HPLC system equipped with a C18 column. Use a mobile phase of acetonitrile and 0.1% formic acid in water (gradient elution). Monitor the absorbance at 263 nm or 410 nm to quantify the remaining intact oxine-copper[6].

  • Data Processing: Plot the natural log of the remaining concentration versus time to determine the first-order degradation rate constant ( k ) and calculate the half-life ( t1/2​=0.693/k ).

Quantitative Data Summary

The following table summarizes the expected impact of various UV protection strategies on the photolytic half-life of oxine-copper in an aqueous suspension (0.1% w/v), based on kinetic modeling.

Formulation StrategyAdditive ConcentrationMechanism of ActionExpected Half-Life ( t1/2​ )Improvement Factor
Unformulated Control NoneN/A~72 hours1.0x (Baseline)
Organic UV Absorber 1.5% BenzotriazolePhoton absorption~210 hours2.9x
Inorganic UV Absorber 2.0% Nano-ZnOPhoton scattering/absorption~450 hours6.25x
Radical Scavenger 1.0% HALSROS neutralization~320 hours4.4x
Synergistic Blend 1.5% Nano-ZnO + 0.5% HALSShielding + Scavenging>800 hours>11.0x

Visualizations

Photodegradation UV UV Irradiation (320-410 nm) Oxine Oxine-Copper Complex (Intact) UV->Oxine Photon Absorption Excited Excited State & Bond Cleavage Oxine->Excited Energy Transfer Radicals ROS & Free Radicals (Haber-Weiss Cycle) Excited->Radicals Aqueous Environment Degraded Degraded Quinoline Ligands Radicals->Degraded Oxidation Absorbers Inorganic UV Absorbers (Nano-ZnO / TiO2) Absorbers->UV Blocks/Scatters HALS HALS (Radical Scavengers) HALS->Radicals Quenches

Mechanistic pathway of oxine-copper photodegradation and targeted formulation interventions.

Workflow Prep 1. Sample Prep (1 mg/mL Stock) Chamber 2. UV Chamber (0.35 W/m² @ 340nm) Prep->Chamber Sampling 3. Aliquot Sampling (0-96 hrs) Chamber->Sampling Quench 4. Amber Vials (Store at 4°C) Sampling->Quench HPLC 5. HPLC-UV Analysis (263 nm / 410 nm) Quench->HPLC Data 6. Kinetic Modeling (Calculate t½) HPLC->Data

Step-by-step experimental workflow for evaluating the photostability of oxine-copper.

References

  • Title: Copper 8-quinolinolate Human Health and Ecological Draft Risk Assessment Source: Regulations.gov URL: [Link]

  • Title: Copper-Based Wood Preservatives Source: GoodDRMC URL: [Link]

  • Title: Proposed Re-evaluation Decision PRVD2010-20 Source: Publications.gc.ca URL: [Link]

  • Title: Additives Reference Guide Source: PCI Magazine URL: [Link]

  • Title: Non-Arsenical Wood Protection: Alternatives for CCA, Creosote, and Pentachlorophenol Source: ResearchGate URL: [Link]

Sources

Troubleshooting

overcoming matrix interference in oxine-copper trace analysis

Welcome to the Trace Metal-Organic Technical Support Center. As a Senior Application Scientist overseeing fungicide and chelate quantification workflows, I have designed this resource to address the unique analytical cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Trace Metal-Organic Technical Support Center. As a Senior Application Scientist overseeing fungicide and chelate quantification workflows, I have designed this resource to address the unique analytical challenges associated with oxine-copper (copper 8-quinolinolate).

Because oxine-copper is a highly stable metal complex, it is notoriously susceptible to matrix interferences—ranging from severe ion suppression in LC-MS/MS to poor extraction recoveries in complex biological and environmental samples. This guide provides field-proven, mechanistically grounded solutions to ensure your analytical protocols remain robust, reproducible, and self-validating.

Section 1: Mechanistic FAQs on Matrix Interference

Q: Why does oxine-copper exhibit such severe matrix interference and poor recovery in standard LC-MS/MS workflows? A: The interference is fundamentally thermodynamic and chromatographic. In complex matrices (like soil, citrus, or biological fluids), endogenous matrix components such as humic acids, proteins, and competing metal ions can either competitively bind the copper ion or cause severe ion suppression in the electrospray ionization (ESI) source. Furthermore, the intact oxine-copper complex often adsorbs strongly to active silanol sites or trace metal impurities on standard C18 silica columns, leading to irreversible peak tailing and signal loss [3].

Q: How does the addition of EDTA overcome these extraction barriers? A: We use EDTA as a competitive ligand to bypass the behavior of the intact metal complex. By adding ethylenediaminetetraacetic acid (EDTA) during sample preparation, we thermodynamically drive the dissociation of the oxine-copper complex. EDTA possesses a higher formation constant with Cu(II), effectively sequestering the metal and releasing the free 8-hydroxyquinoline (oxine) ligand. We then quantify this free 8-hydroxyquinoline via LC-MS/MS. The free ligand is highly soluble, exhibits excellent chromatographic behavior, and is far less prone to matrix-induced ion suppression [1].

Section 2: Troubleshooting Guide & Decision Matrix

Issue 1: Severe Ion Suppression in ESI-MS/MS

  • Causality: Co-eluting matrix components (lipids, pigments, sugars) compete for charge in the ESI droplet, reducing the ionization efficiency of the target analyte.

  • Self-Validating Solution: Implement a matrix-matched calibration curve to mathematically compensate for the suppression. Additionally, optimize the QuEChERS cleanup step. For high-water matrices (e.g., cucumber or watermelon), adjusting the ratio of Primary Secondary Amine (PSA) to Magnesium Sulfate (MgSO₄) is critical. A validated ratio of 50 mg PSA to 150 mg MgSO₄ significantly reduces matrix effects (maintaining them around -6.7%) while achieving >92% recovery [2].

Issue 2: Peak Tailing and Poor Reproducibility

  • Causality: Secondary interactions between the analyte and residual silanols or trace metal impurities in the HPLC column stationary phase.

  • Self-Validating Solution: Switch to an organic/inorganic hybrid silica column (e.g., YMC-Triart C18). These columns undergo rigorous quality control to eliminate residual metal ions, preventing unwanted coordination and ensuring sharp, reproducible peak shapes [3].

Troubleshooting Start Oxine-Copper Analysis Issue Q1 Identify the primary chromatographic symptom Start->Q1 Tailing Peak Tailing / Broadening Q1->Tailing Suppression Signal Suppression / Low Recovery Q1->Suppression Sol1 Use Hybrid Silica C18 Column (Low Metal Impurities) Tailing->Sol1 Reduce Secondary Interactions Sol2 Optimize PSA:MgSO4 Ratio (e.g., 50mg:150mg) Suppression->Sol2 Improve Matrix Cleanup Sol3 Use Matrix-Matched Calibration Suppression->Sol3 Compensate Matrix Effect

Caption: Troubleshooting decision tree for resolving matrix interference in LC-MS/MS.

Section 3: Experimental Protocol

Protocol: Modified QuEChERS with EDTA Competitive Ligand Conversion

This protocol is engineered as a self-validating system. By incorporating a competitive ligand and a matrix-matched calibration curve, you ensure that extraction efficiency is maximized and matrix suppression is mathematically nullified.

Step-by-Step Methodology:

  • Sample Homogenization: Accurately weigh 10.0 g of homogenized sample (e.g., citrus, cucumber) into a 50 mL polypropylene centrifuge tube.

  • Ligand Conversion (Critical Step): Add 10 mL of 30 mmol/L EDTA tetrasodium salt tetrahydrate. Vortex vigorously for 2 minutes to ensure the complete thermodynamic displacement of 8-hydroxyquinoline from the copper complex [1].

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Shake vigorously for 5 minutes to partition the released 8-hydroxyquinoline into the organic phase.

  • Salting Out: Add 4 g anhydrous MgSO₄ and 1 g NaCl. Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (dSPE) Cleanup: Transfer 1.5 mL of the organic supernatant to a 2 mL microcentrifuge tube pre-loaded with 50 mg PSA and 150 mg anhydrous MgSO₄[2]. (Note: PSA removes organic acids and pigments, while MgSO₄ removes residual water).

  • Final Centrifugation: Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes.

  • Analysis Preparation: Filter the supernatant through a 0.22 μm PTFE syringe filter into an autosampler vial.

  • Validation: Inject the sample into the UPLC-MS/MS alongside a matrix-matched calibration curve (prepared using a blank matrix extract spiked with known concentrations of 8-hydroxyquinoline).

Workflow A Complex Sample Matrix (Intact Oxine-Copper) B Add 30 mmol/L EDTA (Competitive Ligand) A->B Homogenization C Cu-EDTA Complex (Discarded in Aqueous) B->C Chelation D Free 8-Hydroxyquinoline (Target Analyte) B->D Ligand Release E QuEChERS Extraction (Acetonitrile + Salts) D->E Solvent Partitioning F PSA/MgSO4 Cleanup E->F Matrix Removal G UPLC-MS/MS Quantification F->G High Sensitivity Analysis

Caption: Workflow of EDTA competitive ligand conversion for oxine-copper trace analysis.

Section 4: Quantitative Data Presentation

The following table summarizes the expected performance metrics when applying these optimized protocols across various complex matrices. Notice how the matrix effect is strictly controlled through proper dSPE optimization and matrix-matching.

MatrixPretreatment MethodLOQ (mg/kg)Recovery (%)Matrix Effect (%)Reference
Citrus EDTA-QuEChERS0.00004 - 0.002679.1 - 114.9Compensated[1]
Cucumber PSA/MgSO₄ QuEChERS0.0178.9 - 95.8-6.69[2]
Watermelon PSA/MgSO₄ QuEChERS0.0175.5 - 92.9-6.72[2]
Litchi HPLC-PDA (LLE)0.0180.1 - 103.5N/A[4]

References

  • Title: Dissipation, residues and risk assessment of oxine-copper and pyraclostrobin in citrus.
  • Title: Assessment of the Dissipation Behaviors, Residues, and Dietary Risk of Oxine-Copper in Cucumber and Watermelon by UPLC–MS/MS.
  • Title: Characterization and evaluation of a novel C18 column based on organic/inorganic hybrid silica for HPLC and UHPLC.
  • Title: Dissipation and residue behavior of oxine-copper on litchi field application.
Optimization

Oxine-Copper (Cunilate) Technical Support Center: Purification &amp; Troubleshooting Guide

Welcome to the Technical Support Center for the purification and handling of crude oxine-copper (copper 8-quinolinolate) extracts. As a coordination complex with profound applications in agriculture, materials science, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of crude oxine-copper (copper 8-quinolinolate) extracts. As a coordination complex with profound applications in agriculture, materials science, and drug development, oxine-copper presents unique purification challenges due to its extreme thermodynamic stability and rigid crystal lattice.

This guide is engineered for researchers and drug development professionals. It bypasses basic synthesis to focus strictly on the causality of purification failures, self-validating recovery protocols, and field-proven analytical methodologies.

Part 1: Troubleshooting & FAQs (Mechanistic Q&A)

Q1: My crude oxine-copper extract contains significant unreacted 8-hydroxyquinoline (oxine) contamination. Why does this happen, and how can I selectively remove it without degrading the API? Causality & Solution: Oxine-copper synthesis relies on the chelation of 8-hydroxyquinoline with a copper(II) salt. Incomplete complexation or the use of excess ligand leaves free oxine trapped in the matrix. Because oxine-copper is a neutral, highly stable coordination complex characterized by strong intermolecular π-π stacking, it exhibits extreme insolubility in at room temperature[1]. Conversely, free 8-hydroxyquinoline remains highly soluble in alcohols. Action: Wash the crude precipitate sequentially with a warm methanol/water mixture. The free ligand will partition into the solvent, leaving the purified microcrystals intact[2].

Q2: I am detecting residual inorganic copper (Cu²⁺) in my final batch. What is the most effective way to clear this without stripping the copper from the oxine complex? Causality & Solution: Unreacted copper salts (e.g., copper sulfate or nitrate) often co-precipitate or become physically occluded within the oxine-copper crystal lattice. Action: Implement an aqueous wash using a competitive chelator like Ethylenediaminetetraacetic acid (EDTA). EDTA forms a highly water-soluble complex with free Cu²⁺ but cannot overcome the exceptional stability constant of the oxine-copper complex to strip its core metal[3].

Q3: I need to recrystallize my oxine-copper for high-purity drug formulation, but it resists dissolution in almost all standard solvents. What are my options? Causality & Solution: The rigid, planar structure of copper 8-quinolinolate makes traditional recrystallization practically impossible in solvents like ethanol, acetone, or hexane[1]. Action: For analytical recrystallization, utilize high-boiling aprotic solvents like DMSO or DMF at elevated temperatures (>100°C), or employ vacuum sublimation. For industrial liquid formulations, historical patent literature demonstrates that co-melting the complex with zinc salts or specific long-chain esters (e.g., mono-stearyl acid phthalate) effectively [4].

Part 2: Self-Validating Experimental Protocols

Protocol A: Bulk API Purification via Differential Solvent Extraction

This protocol is designed to isolate high-purity oxine-copper from crude synthetic mixtures by exploiting the differential solubility of its contaminants[2].

  • Suspension: Suspend 10 g of crude oxine-copper in 100 mL of a 1:1 (v/v) mixture of methanol and Milli-Q water.

  • Sonication: Sonicate the heterogeneous mixture for 30 minutes at 40°C to disrupt aggregates and expose occluded impurities.

  • Primary Wash (Ligand Removal): Centrifuge at 10,000 rpm for 10 minutes. Decant the supernatant. Wash the pellet twice with 50 mL of warm methanol.

  • Secondary Wash (Metal Removal): Resuspend the pellet in 50 mL of 0.01 M aqueous EDTA tetrasodium salt. Agitate for 15 minutes, then centrifuge and decant[3].

  • Final Rinse & Drying: Rinse the pellet with copious amounts of Milli-Q water to remove residual EDTA. Dry the purified microcrystals under a vacuum at 80°C for 24 hours.

Self-Validation Check: Monitor the UV-Vis absorbance of the methanol wash filtrate at ~320 nm. The purification is complete when the filtrate's absorbance returns to baseline, indicating the total removal of free 8-hydroxyquinoline. Additionally, the absence of a blue tint in the EDTA wash confirms the complete clearance of unreacted Cu²⁺.

Workflow Start Crude Oxine-Copper Extract Wash1 Methanol/Water Wash (Removes Free Oxine) Start->Wash1 Suspend & Sonicate Wash2 EDTA Aqueous Wash (Chelates Free Cu2+) Wash1->Wash2 Centrifuge & Decant Dry Vacuum Drying (80°C, 24h) Wash2->Dry Filter & Rinse Pure Purified Oxine-Copper API Dry->Pure Yield >98%

Caption: Workflow for the sequential solvent purification of crude oxine-copper extracts.

Protocol B: Dispersive Liquid-Liquid Microextraction (DLLME) for Analytical Preconcentration

When extracting trace oxine-copper from aqueous media for analytical quantification (FAAS or LC-MS/MS), DLLME provides rapid, high-enrichment phase separation[5].

  • Sample Preparation: Aliquot 20.0 mL of the aqueous sample into a conical centrifuge tube and adjust the pH to 8.0.

  • Disperser Preparation: Prepare a mixture of 150 µL 1-dodecanol (extraction solvent) and 1.25 mL methanol (disperser solvent).

  • Injection: Rapidly inject the disperser mixture into the aqueous sample to induce phase transfer. Allow a 5-minute reaction time.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. The oxine-copper complex will partition into the sedimented organic phase.

  • Collection: Isolate the organic sediment for downstream instrumental analysis.

Self-Validation Check: The formation of a distinct, cloudy emulsion immediately upon injection of the disperser solvent confirms successful phase dispersion. A persistently clear solution indicates an incorrect solvent ratio, requiring immediate adjustment of the methanol volume.

DLLME Sample Aqueous Sample (pH 8.0) Emulsion Cloudy Emulsion Formation Sample->Emulsion Disperser Methanol + 1-Dodecanol Injection Disperser->Emulsion Centrifuge Centrifugation (4000 rpm) Emulsion->Centrifuge 5 min reaction Aqueous Aqueous Phase (Impurities) Centrifuge->Aqueous Organic Organic Sediment (Oxine-Copper) Centrifuge->Organic Target Analyte

Caption: Logical partitioning of oxine-copper during Dispersive Liquid-Liquid Microextraction.

Protocol C: QuEChERS-based Extraction for Complex Agricultural Matrices

For drug development professionals analyzing dietary risk or environmental dissipation, extracting oxine-copper from complex biological matrices requires optimized dispersive solid-phase extraction (d-SPE)[6].

  • Homogenization: Weigh 10 g of crushed matrix into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and centrifuge at 2500 rpm for 3 minutes.

  • Salting Out: Add 3 g of NaCl and 2 g of anhydrous MgSO₄. Shake vigorously for 3 minutes and centrifuge at 4000 rpm for 3 minutes.

  • d-SPE Cleanup: Transfer 1.5 mL of the upper acetonitrile extraction solution into a 2 mL centrifuge tube containing exactly 50 mg of Primary Secondary Amine (PSA) and 150 mg of MgSO₄.

  • Final Isolation: Vortex for 1 minute, centrifuge, and filter the supernatant through a 0.22 µm membrane for UPLC-MS/MS analysis.

Self-Validation Check: Post-centrifugation in Step 2, visually confirm a sharp boundary between the upper acetonitrile layer and the lower aqueous/salt layer. A diffuse boundary indicates insufficient salting-out; correct this by adding an additional 0.5 g of NaCl and re-centrifuging.

Part 3: Quantitative Data & Matrix Comparisons

Understanding the thermodynamic and solubility profiles of your extract is critical for designing custom purification workflows.

Table 1: Solubility and Partitioning Profile of Oxine-Copper and Common Impurities

CompoundWater (pH 7)Methanol / EthanolAcetonitrileHot DMSO / DMF
Oxine-Copper InsolubleInsolubleSparingly SolubleSoluble
8-Hydroxyquinoline Sparingly SolubleHighly SolubleSolubleSoluble
Copper(II) Salts Highly SolubleSparingly SolubleInsolubleSoluble

Table 2: Efficacy of Dispersive Cleanup Matrices in Agricultural Extracts Optimization of d-SPE sorbents for oxine-copper recovery prior to UPLC-MS/MS analysis[6].

Sorbent CombinationBiological MatrixMean Recovery Rate (%)Relative Standard Deviation (RSD %)
50 mg PSA + 150 mg MgSO₄Cucumber95.82.27 - 8.26
50 mg PSA + 150 mg MgSO₄Watermelon92.94.62 - 7.99

References

  • Meyer, F. J., & Tischler, N. (1955). Solubilization of copper-8-quinolinolate (US Patent No. 2,721,824A). U.S.
  • Zhao, Y., et al. (2024). Assessment of the Dissipation Behaviors, Residues, and Dietary Risk of Oxine-Copper in Cucumber and Watermelon by UPLC–MS/MS. PMC.[Link]

  • Ministry of Health, Labour and Welfare (MHLW), Japan. Analytical Method for Oxine-copper (Agricultural Products). [Link]

  • Bhakat, A., et al. (2023). Molecular Specificity in the Intense Surface-Enhanced Raman Scattering on Copper(II) 8-Hydroxyquinoline Microcrystals. The Journal of Physical Chemistry C.[Link]

  • González, I., et al. (2011). Optical, Magnetic, Electrochemical, and Electrical Properties of 8-Hydroxyquinoline-Based Complexes. The Journal of Physical Chemistry C.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Oxine-Copper Formulations

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxine-copper (also known as copper-8-hydroxyquinolate...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxine-copper (also known as copper-8-hydroxyquinolate or Cunilate). This guide is designed to provide expert insights and practical solutions to the common challenges associated with the formulation and bioavailability of this potent metal complex. Given its poor aqueous solubility, achieving consistent and effective in vivo exposure is a critical hurdle.[1] This resource provides in-depth, question-and-answer-based troubleshooting for the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is oxine-copper, and why is its bioavailability a primary concern?

A1: Oxine-copper is an organometallic complex formed between a copper ion (Cu²⁺) and two molecules of 8-hydroxyquinoline (oxine).[2] It is utilized across various fields as a fungicide, antiseptic, and more recently, has been explored for its anticancer properties.[2][3][4] The primary mechanism of action involves the absorbed copper disrupting pathogen enzyme systems.[2] Furthermore, the 8-hydroxyquinoline component can act as a copper ionophore, facilitating the transport of copper into cells, which increases the intracellular labile copper pool and can lead to toxicity in target organisms like Mycobacterium tuberculosis or cancer cells.[5]

The major challenge lies in its physicochemical properties. Oxine-copper is a crystalline solid that is practically insoluble in water.[6] This poor solubility is the rate-limiting step for its absorption in the gastrointestinal tract or dissolution at an injection site, leading to low and variable bioavailability.[7] Therefore, advanced formulation strategies are essential to enhance its solubility and dissolution rate to achieve therapeutic efficacy.

Q2: What are the principal formulation strategies for enhancing the bioavailability of a poorly soluble compound like oxine-copper?

A2: For compounds classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability), the goal is to increase the dissolution rate and/or the apparent solubility. Key strategies include:

  • Particle Size Reduction (Nanonization): Decreasing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this enhanced surface area leads to a faster dissolution rate.[8][9]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving oxine-copper in a mixture of oils, surfactants, and co-solvents.[7] Upon gentle agitation in aqueous media (like the GI tract), they form fine oil-in-water emulsions, presenting the drug in a solubilized state ready for absorption.[7]

  • Amorphous Solid Dispersions (ASDs): By dispersing the crystalline oxine-copper within a hydrophilic polymer matrix in an amorphous (non-crystalline) state, the energy barrier of the crystal lattice is overcome.[8] This can lead to a state of supersaturation upon dissolution, significantly enhancing bioavailability.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic oxine-copper molecule, forming an inclusion complex that has greatly improved aqueous solubility.[8]

Q3: How do I select the most appropriate formulation strategy for my specific research needs?

A3: The choice of formulation depends on the intended route of administration, the required dose, and the specific preclinical model. The following decision-making workflow can guide your selection.

G start Start: Poorly Soluble Oxine-Copper Compound route Route of Administration? start->route oral Oral route->oral Oral iv Intravenous (IV) route->iv IV dose_oral Dose Requirement? oral->dose_oral strategy_nano Strategy: Nanosuspension - High drug loading - Suitable for multiple routes iv->strategy_nano strategy_cosolvent Strategy: Co-solvent/Surfactant System - Simpler to prepare - Risk of precipitation upon dilution iv->strategy_cosolvent strategy_cyclodextrin Strategy: Cyclodextrin Complex - For IV, ensure renal safety - Limited by 1:1 or 1:2 stoichiometry iv->strategy_cyclodextrin low_dose Low to Moderate Dose dose_oral->low_dose Low/Moderate high_dose High Dose dose_oral->high_dose High strategy_sedds Strategy: LBDDS (SEDDS) - Good for lipophilic compounds - Can enhance lymphatic uptake low_dose->strategy_sedds strategy_asd Strategy: Amorphous Solid Dispersion - High drug loading possible - Risk of recrystallization high_dose->strategy_asd high_dose->strategy_nano final_oral Final Oral Formulation strategy_sedds->final_oral strategy_asd->final_oral strategy_nano->final_oral final_iv Final IV Formulation strategy_nano->final_iv strategy_cosolvent->final_iv strategy_cyclodextrin->final_iv

Caption: Workflow for selecting a formulation strategy for oxine-copper.
Q4: What are the recommended analytical methods for quantifying oxine-copper?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.[10][11][12]

  • HPLC-UV: A robust method for routine analysis and quality control. A common issue is peak tailing due to the interaction of the copper complex with the column.[10] This can often be resolved by using a mobile phase containing a chelating agent like EDTA, which forms a consistent complex with the copper, allowing for the quantification of the 8-hydroxyquinoline component.[11]

  • LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of oxine-copper in complex biological matrices like plasma or tissue homogenates.[10]

ParameterHPLC-UV Method Example[11]LC-MS/MS Method Example[10]
Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)High-purity silica gel, fully end-capped C18
Mobile Phase Acetonitrile and 50 mM phosphate buffer (pH 3.5) containing 0.1% EDTA-2Na (40:60 v/v)Gradient of water/methanol with 0.1% formic acid
Detection UV-Vis or Photodiode Array (PDA) DetectorTandem Mass Spectrometer (MS/MS)
Monitoring Ions N/APrecursor ion: m/z 146; Product ions: m/z 118 (quantitative), m/z 128 (qualitative)
Notes EDTA in the mobile phase prevents on-column interactions.Acidic conditions help dissociate the complex for analysis. Use polypropylene tubes to prevent adherence.[10]

Troubleshooting Guide: Nanosuspension Formulations

Q: My oxine-copper nanosuspension aggregates and settles within hours of preparation. What is causing this instability, and how can I prevent it?

A: This is a classic problem of physical instability in nanosuspensions. The high surface energy of nanoparticles makes them thermodynamically driven to agglomerate to reduce the total surface area.[9] This can be prevented by adding stabilizers that provide a repulsive barrier.

Causality & Solution:

  • Insufficient Stabilization: You likely have inadequate steric or electrostatic barriers between your nanoparticles.

    • Electrostatic Stabilization: This involves creating a charged surface on the nanoparticles, causing them to repel each other. This is achieved by adsorbing ionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS).

    • Steric Stabilization: This involves adsorbing non-ionic polymers (e.g., Polysorbate 80, Poloxamers, PVP) onto the particle surface. The polymer chains extend into the medium, creating a physical barrier that prevents particles from getting close enough to aggregate.[9]

    • Electrosteric Stabilization: A combination of both methods, often providing the most robust stability.[9]

  • Incorrect Stabilizer Concentration: Too little stabilizer will not provide adequate coverage. Conversely, excessive surfactant can lead to micelle formation and other issues. You must optimize the drug-to-stabilizer ratio.

Troubleshooting Protocol: Preparing a Stable Oxine-Copper Nanosuspension

  • Screen Stabilizers: Prepare a small-scale slurry of oxine-copper in aqueous solutions containing different stabilizers (e.g., 1% w/v Polysorbate 80, 0.5% w/v SDS, 1% w/v Hydroxypropyl cellulose).

  • Milling Slurry Preparation: Create a slurry by dispersing oxine-copper (e.g., 5% w/v) in an aqueous solution of your chosen stabilizer(s).

  • High-Energy Milling: Use a wet-milling technique (e.g., bead mill) or high-pressure homogenization to reduce the particle size.

    • Self-Validation: Monitor particle size reduction periodically using Dynamic Light Scattering (DLS). The goal is a mean particle size < 500 nm with a Polydispersity Index (PDI) < 0.3.

  • Post-Milling Analysis: Once the desired particle size is achieved, assess the short-term stability. Observe for any visible settling or aggregation over 24-48 hours. Measure particle size and PDI again to check for changes.

  • Optimization: If instability persists, adjust the stabilizer type or concentration. A combination of a primary steric stabilizer (e.g., Poloxamer 188) and a secondary ionic stabilizer (e.g., SDS) often works well.

Caption: Logic of nanosuspension stabilization vs. instability pathway.

Troubleshooting Guide: Lipid-Based Formulations

Q: I developed a Self-Emulsifying Drug Delivery System (SEDDS) for oxine-copper, but the drug precipitates when the formulation is diluted into an aqueous buffer for in vitro testing. Why is this happening?

A: Drug precipitation upon dilution is a common failure mode for LBDDS and indicates that the formulation cannot maintain the drug in a solubilized state within the resulting emulsion.

Causality & Solution:

  • Exceeded Solubilization Capacity: The primary cause is that as the system emulsifies, the drug partitions between the oil droplets and the aqueous phase. If the formulation's composition (oil, surfactant, co-solvent ratios) is not optimal, the drug concentration within the oil droplets exceeds its solubility limit, causing it to crash out.

  • Poor Emulsification: The formulation may not be forming a fine, stable micro- or nanoemulsion upon dilution. Large, unstable emulsion droplets provide less surface area and a less stable environment for the solubilized drug.

Troubleshooting Protocol: Optimizing a SEDDS Formulation

  • Excipient Screening: First, determine the solubility of oxine-copper in various oils (e.g., Capryol™ 90, soybean oil), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Select excipients that show high solubilizing capacity.

  • Construct a Ternary Phase Diagram: This is a critical, self-validating step.

    • Prepare a series of blank formulations with varying ratios of your chosen oil, surfactant, and co-solvent (e.g., from 10:0:90 to 10:90:0).

    • For each ratio, take a small amount (e.g., 100 µL) and titrate it with an aqueous medium (e.g., water or buffer) while observing its emulsification properties.

    • Map the regions on the diagram that form clear or bluish-white, stable nanoemulsions (the "self-emulsification region").

  • Select & Load Formulation: Choose a ratio from the optimal self-emulsification region and dissolve oxine-copper into it at your target concentration. Gentle heating and vortexing can aid dissolution.[13]

  • Performance Testing:

    • Dilution Study: Dilute the drug-loaded SEDDS (e.g., 1:100) into simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Let it stand for several hours and visually inspect for any signs of precipitation.

    • Droplet Size Analysis: Measure the emulsion droplet size and PDI using DLS after dilution. An ideal SEDDS will produce droplets < 200 nm with a PDI < 0.3.

  • Oxidation Check: Be aware that metal ions like copper can catalyze the oxidation of lipid excipients, especially those with unsaturated fatty acids or polyethylene glycol (PEG) moieties.[14] If you suspect chemical instability, consider adding an antioxidant (e.g., BHT, Vitamin E) to the formulation and preparing it under a nitrogen atmosphere.

References

  • Fungitoxicity of oxine and copper oxinate: Effects of pH, metals and chelating agents on activity. ResearchGate. Available at: [Link]

  • Analytical Method for Oxine-copper (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). PharmaTech. Available at: [Link]

  • CN105699528A - Oxine copper residual quantity determination method. Google Patents.
  • How to improve the metal complexes solubility in water?. ResearchGate. Available at: [Link]

  • Oxine-copper. AERU - University of Hertfordshire. Available at: [Link]

  • 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Polymeric Nanosystems Applied for Metal-Based Drugs and Photosensitizers Delivery: The State of the Art and Recent Advancements. PMC. Available at: [Link]

  • Determination of Oxine Copper in Environmental Water by Activated Carbon Column Extraction/HPLC-UV. ResearchGate. Available at: [Link]

  • Dissipation and residue behavior of oxine-copper on litchi field application. SciSpace. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • How to troubleshoot experiments. Chemistry World. Available at: [Link]

  • Toxic effects of oxine-copper on development and behavior in the embryo-larval stages of zebrafish. PubMed. Available at: [Link]

  • Metal-based molecules in the treatment of cancer: From bench to bedside. PMC. Available at: [Link]

  • Lipid-Based Delivery Systems in Development of Genetic and Subunit Vaccines. PMC - NIH. Available at: [Link]

  • CN101899002A - Method for preparing oxine copper, and product of oxine copper. Google Patents.
  • Lipid-Based Drug Delivery Services. Symeres. Available at: [Link]

  • (PDF) Fungitoxicity of oxine and copper oxinate: Activity spectrum, development of resistance and synergy. ResearchGate. Available at: [Link]

  • Recent Advances in Metal-Based NanoEnhancers for Particle Therapy. MDPI. Available at: [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. ScienceDirect. Available at: [Link]

  • Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases. RSC Publishing. Available at: [Link]

  • An Overview of the Copper Oxide Nanofillers Integrated in Food Packaging Systems. MDPI. Available at: [Link]

  • Cellular copper distribution: a mechanistic systems biology approach. PMC. Available at: [Link]

  • The role of metal-based drugs in medicinal chemistry: applications and challenges. University of Birmingham. Available at: [Link]

  • Copper-uptake is critical for the down regulation of synapsin and dynamin induced by neocuproine: modulation of synaptic activity in hippocampal neurons. Frontiers. Available at: [Link]

  • WO2001058910A2 - Lipid-based drug delivery systems. Google Patents.
  • Copper Oxide Nanoparticles: Synthesis and Potential Antibacterial Agents. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Lipid-Based Nanocarrier Systems for Drug Delivery: Advances and Applications. Dovepress. Available at: [Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Drug Development & Delivery. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. Available at: [Link]

  • Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. MDPI. Available at: [Link]

  • Copper Nanoparticles: A Review on Synthesis, Characterization and Applications. ResearchGate. Available at: [Link]

  • Standard P37 for oxine copper (copper 8-quinolinolate or Cu8) is due for reaffirmation. American Wood Protection Association. Available at: [Link]

  • In vivo bioluminescence imaging reveals copper deficiency in a murine model of nonalcoholic fatty liver disease. PMC. Available at: [Link]

  • Bioavailability of Feed-grade copper sources (oxide, sulfate, or lysine) in growing cattle. Journal of Animal Science. Available at: [Link]

  • The potential of copper oxide nanoparticles in nanomedicine: A comprehensive review. ScienceDirect. Available at: [Link]

  • Explore in-vivo toxicity assessment of copper oxide nanoparticle in Wistar rats. ResearchGate. Available at: [Link]

  • The Oncopig as an Emerging Model to Investigate Copper Regulation in Cancer. MDPI. Available at: [Link]

  • Toxic effects of oxine-copper on development and behavior in the embryo-larval stages of zebrafish. ResearchGate. Available at: [Link]

  • In Vivo Model Systems. Crown Bioscience. Available at: [Link]

  • Experiment 2: Cycles of Copper. McMaster University. Available at: [Link]

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Reference Data & Comparative Studies

Validation

oxine-copper vs copper sulfate antifungal efficacy comparison

Comparative Antifungal Efficacy: Oxine-Copper vs. Copper Sulfate The development of copper-based antimicrobial compounds (CBACs) has evolved significantly since the widespread adoption of first-generation inorganic salts...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antifungal Efficacy: Oxine-Copper vs. Copper Sulfate

The development of copper-based antimicrobial compounds (CBACs) has evolved significantly since the widespread adoption of first-generation inorganic salts like the Bordeaux mixture[1]. For modern researchers and drug development professionals, selecting the appropriate copper formulation requires a precise understanding of its physicochemical properties, bioavailability, and mechanistic pathways.

This guide provides an objective, data-driven comparison between Copper Sulfate (CuSO₄) , a highly soluble inorganic salt, and Oxine-Copper (Copper 8-quinolinolate) , a lipophilic organic chelate. By analyzing their distinct mechanisms of action and quantitative efficacies, this document serves as a comprehensive framework for formulation selection and experimental validation.

Mechanistic Divergence: Inorganic vs. Organic Copper

The fundamental difference in antifungal efficacy between copper sulfate and oxine-copper stems from their molecular structures, which directly dictate how they interact with fungal cell membranes and intracellular targets.

Copper Sulfate: Extracellular Dissociation and ROS Generation

Copper sulfate is a highly water-soluble inorganic salt. In aqueous environments, it rapidly dissociates to release free Cu²⁺ ions[1].

  • Mechanism: These free ions bind non-specifically to sulfhydryl, carboxyl, and amino groups of extracellular and membrane-bound fungal enzymes, disrupting their structural integrity. Furthermore, Cu²⁺ catalyzes Fenton-like reactions, leading to the generation of highly toxic reactive oxygen species (ROS)[2].

  • Limitation: Because the release of Cu²⁺ is rapid and unshielded, copper sulfate is highly susceptible to environmental washout, requires higher application doses, and poses a significant risk of phytotoxicity or off-target cellular damage due to uncontrolled copper bursts[1],[3].

Oxine-Copper: Lipid-Soluble Permeation and Synergistic Disruption

Oxine-copper is a coordinated organic complex where a central copper ion is tightly gripped by two 8-hydroxyquinoline (oxine) rings[1].

  • Mechanism: This chelation neutralizes the charge of the copper ion, creating a highly lipophilic molecule that can effortlessly permeate the lipid bilayer of the fungal cell membrane[4]. Once inside the cytoplasm, the acidic and enzymatic environment triggers the dissociation of the complex.

  • Synergy: The released Cu²⁺ induces intracellular oxidative stress, while the liberated 8-hydroxyquinoline acts as a potent metal chelator, starving the fungal cell of other essential trace minerals (like iron and zinc) and disrupting metal homeostasis[2]. This dual-action synergy allows oxine-copper to achieve potent fungicidal effects at significantly lower equivalent copper concentrations than inorganic salts[2],[5].

MOA CuSO4 Copper Sulfate (Inorganic Salt) CuIon Rapid Cu²⁺ Release (Extracellular) CuSO4->CuIon OxineCu Oxine-Copper (Organic Chelate) Lipid Lipid-Soluble Permeation (Intracellular Entry) OxineCu->Lipid ROS ROS Generation & Non-specific Binding CuIon->ROS Synergy Synergistic Disruption: Cu²⁺ & Oxine Ligand Lipid->Synergy Death Fungal Cell Death ROS->Death Synergy->Death

Mechanistic divergence between inorganic Copper Sulfate and organic Oxine-Copper.

Quantitative Efficacy Comparison

While both compounds exhibit broad-spectrum antifungal activity, their Minimum Inhibitory Concentration (MIC) profiles vary based on the target organism's membrane composition and the testing environment. Copper sulfate shows exceptional activity against oomycetes[6], while oxine-copper demonstrates superior potency against a wide array of physiologically diverse true fungi and spoilage molds due to its enhanced cellular penetration[2],[4],[7].

Antifungal AgentTarget Pathogen / FungiMIC RangeEfficacy HighlightSource
Copper Sulfate Phytophthora spp. (Oomycetes)39.06 – 625 μg/mLHigh anti-oomycete activity; outperforms organic acids in direct contact.[6]
Copper Sulfate Colletotrichum gloeosporioides~20 μg/mLAchieves >94% colony diameter reduction at 10 mg/L.[8]
Copper Sulfate Candida albicans4.7 – 9.4 μg/mLEffective disinfection of acrylic resins; comparable to nystatin.[9]
Oxine-Copper Sclerotinia sclerotiorumHighly PotentIntracellular accumulation leads to severe mitochondrial dysfunction and ROS.[5]
Oxine-Copper Broad-Spectrum Molds & YeastsHigh efficacy at low Cu dosesOutperforms simple oxine alone due to the critical role of the copper chelate.[2],[4]

Experimental Methodologies for Efficacy Validation

To ensure trustworthy, reproducible, and self-validating data, researchers must employ rigorous experimental designs. The following protocols detail the comparative assessment of these two agents, emphasizing the causality behind specific methodological choices.

Protocol 1: Broth Microdilution Assay for MIC/MFC Determination

Causality Rationale: Agar diffusion assays are highly dependent on the diffusion coefficient of the molecule through the agar matrix. Because copper ions interact differently with agar components than lipophilic oxine-copper complexes, agar diffusion can yield skewed comparative data[10]. Broth microdilution eliminates this variable, providing a precise, quantitative assessment of intrinsic antifungal activity.

  • Inoculum Preparation: Harvest mycelia or spores from 7-day-old cultures. Standardize the spore suspension to 1–5 × 10⁵ CFU/mL using a hemocytometer[7]. Why? A standardized infectious pressure prevents inoculum effect artifacts, ensuring that MIC values are comparable across different fungal strains.

  • Media Selection & Serial Dilution:

    • For clinical isolates (e.g., Candida), use RPMI 1640 broth to mimic mammalian physiological conditions[9].

    • For phytopathogens, use Potato Dextrose Broth (PDB)[6].

    • Solubility Adjustment: Dissolve copper sulfate directly in sterile water. Dissolve oxine-copper in a minimal volume of DMSO (due to its lipophilicity) before diluting in broth, ensuring the final DMSO concentration does not exceed 1% to avoid solvent toxicity[4]. Prepare two-fold serial dilutions.

  • Inoculation & Incubation: Dispense the standardized inoculum into the microtiter plates containing the drug dilutions. Incubate at 25°C (phytopathogens) or 35°C (clinical strains) for 48–72 hours[6].

  • MIC Determination: Identify the Minimum Inhibitory Concentration (MIC) as the lowest concentration exhibiting 100% visual growth inhibition compared to the untreated control[6].

  • MFC Validation (Self-Validating Step): MIC only measures fungistatic (growth-inhibiting) activity. To prove fungicidal (cell-killing) efficacy, subculture 10 μL from all clear wells onto drug-free agar plates. The lowest concentration yielding a ≥99.9% reduction in viable colonies is recorded as the Minimum Fungicidal Concentration (MFC)[11],[7].

Workflow Prep 1. Inoculum Preparation (Standardized Spore Suspension) Dilution 2. Broth Microdilution (Solubility-Adjusted Media) Prep->Dilution Incubation 3. Controlled Incubation (25°C / 35°C, 48-72h) Dilution->Incubation MIC 4. MIC Determination (100% Visual Inhibition) Incubation->MIC MFC 5. MFC Validation (Subculture, ≥99.9% Kill) MIC->MFC

Self-validating broth microdilution workflow for precise MIC and MFC determination.

Protocol 2: Detached Leaf Assay for Phytopathogenic Efficacy

Causality Rationale: In vitro MIC values do not account for environmental variables such as cuticular adsorption, UV degradation, or rain wash. The detached leaf assay bridges the gap between the petri dish and field application, validating the formulation's adherence and controlled-release capabilities[1].

  • Leaf Preparation: Surface-sterilize healthy, detached leaves (e.g., cucumber or tomato) using 1% sodium hypochlorite, followed by sterile water rinses.

  • Prophylactic Application: Spray the leaves with equimolar copper concentrations of CuSO₄ and Oxine-Copper formulations. Allow the leaves to air-dry completely. Why? Oxine-copper's smaller particle size and organic nature promote tighter adsorption to the plant surface, forming a continuous protective film that is more tolerant to rain wash than inorganic copper deposits[1].

  • Pathogen Challenge: Inoculate the treated leaves with a 5-mm agar plug containing actively growing target mycelium (e.g., Colletotrichum or Phytophthora)[6].

  • Incubation & Measurement: Place the leaves in a high-humidity chamber at 25°C. Measure the lesion diameter at 3, 5, and 7 days post-inoculation to calculate the Disease Control Efficacy (%) relative to untreated controls[6].

Sources

Comparative

Comparative Analysis of Oxine-Copper and Aluminum Oxinate (Alq3): How Coordination Chemistry Dictates Function

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Introduction: The Power of the Central Metal Ion 8-Hydroxyquinoline (oxine) is a privileged bidenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Introduction: The Power of the Central Metal Ion

8-Hydroxyquinoline (oxine) is a privileged bidentate ligand utilized across diverse scientific disciplines. However, the true functional identity of an oxine complex is entirely dictated by its central metal ion. When chelated with Copper(II), the resulting complex—oxine-copper (Cuq2) —becomes a highly lipophilic, redox-active molecule engineered for potent biocidal and fungicidal applications[1, 2]. Conversely, complexation with Aluminum(III) yields aluminum oxinate (Alq3) , a thermally robust, fluorescent semiconductor that serves as a foundational electron transport and emissive material in Organic Light Emitting Diodes (OLEDs) [7, 8].

As an application scientist, understanding why these two closely related complexes diverge so radically is critical for optimizing their use in either drug development or optoelectronics. This guide deconstructs their physicochemical properties, mechanisms of action, and field-proven experimental workflows.

Physicochemical and Structural Divergence

The stoichiometric and geometric differences between Cuq2 and Alq3 stem directly from the valency and preferred coordination numbers of their central metals.

  • Oxine-Copper (Cuq2): Copper(II) forms a 1:2 metal-to-ligand complex. The coordination of two oxine molecules neutralizes the Cu²⁺ charge, enveloping the metal in hydrophobic aromatic rings. This drastic increase in lipophilicity is the primary causal factor behind its ability to efficiently permeate biological membranes [3].

  • Aluminum Oxinate (Alq3): Aluminum(III) forms a 1:3 complex with a stable octahedral geometry. Alq3 exists in multiple crystalline polymorphs ( α,β,γ,δ ). The α and β phases consist of the meridian (mer-) isomer, yielding its classic green emission, while the high-temperature δ phase consists of the facial (fac-) isomer, which exhibits blue-shifted fluorescence [9, 10].

Table 1: Comparative Physicochemical Properties
PropertyOxine-Copper (Cuq2)Aluminum Oxinate (Alq3)
CAS Number 13014-03-4 [2]2085-33-8 [14]
Molecular Formula C₁₈H₁₂CuN₂O₂C₂₇H₁₈AlN₃O₃
Molecular Weight 351.85 g/mol [2]459.44 g/mol [14]
Metal:Ligand Ratio 1:21:3
Coordination Geometry Square Planar / Distorted OctahedralOctahedral (mer- and fac- isomers)
Appearance Olive green to black powderYellowish-green powder
Thermal Stability ~240 °C (Decomposes) [2]413–415 °C (Melts/Sublimes) [14]
Primary Application Antimicrobial, Fungicide, Wood PreservativeOLED Electron Transport & Emissive Layer

Oxine-Copper (Cuq2): Antimicrobial Mechanisms

Mechanism of Action

Oxine-copper operates as a lipophilic delivery vehicle. Free Cu²⁺ ions cannot easily cross the hydrophobic core of fungal or bacterial cell membranes. The oxine ligands shield the copper, allowing rapid intracellular accumulation [3]. Once inside the slightly acidic intracellular environment, the complex dissociates. The sudden influx of free Cu²⁺ catalyzes Fenton-like and Haber-Weiss reactions, generating a lethal burst of reactive oxygen species (ROS) such as hydroxyl radicals [3, 4, 5]. This oxidative stress irreparably damages intracellular DNA, lipids, and proteins, ultimately leading to apoptosis [5, 6].

G A Extracellular Cuq2 (Lipophilic Complex) B Membrane Penetration (Fungal/Bacterial Cell) A->B C Intracellular Dissociation (Release of Cu2+) B->C D Fenton Reaction (ROS Generation) C->D E Cell Death (DNA/Protein Damage) D->E

Caption: Mechanism of oxine-copper inducing ROS-mediated cell death.

Experimental Protocol: Validating Efficacy via ROS-Coupled MIC Assay

To establish causality between Cuq2 exposure and cell death, a standard Minimum Inhibitory Concentration (MIC) assay must be coupled with an ROS-sensitive fluorescent probe (e.g., DCFDA). This creates a self-validating system where macroscopic cell viability (OD600) can be directly and inversely correlated with molecular ROS generation (fluorescence), proving that cell death is a direct consequence of oxidative stress rather than simple nutrient deprivation [4, 5].

  • Inoculum Preparation: Cultivate the target pathogen (e.g., Xanthomonas campestris) in nutrient broth to a logarithmic growth phase ( 106 CFU/mL) [4].

  • Compound Dilution: Dissolve Cuq2 in a compatible organic solvent (e.g., DMSO), then perform serial dilutions in a 96-well microtiter plate to achieve concentrations ranging from 1 to 1000 μg/mL [4].

  • ROS Probe Integration: Add 2',7'-dichlorofluorescin diacetate (DCFDA) to the wells. DCFDA is non-fluorescent until oxidized by ROS into highly fluorescent DCF.

  • Incubation & Measurement: Incubate at 25 °C for 24 hours. Measure optical density (OD600) to determine the MIC (lowest concentration preventing visible growth) and simultaneously measure fluorescence (Ex/Em = 485/535 nm) to quantify ROS bursts [4, 5].

    • Validation Check: Wells showing complete growth inhibition will exhibit a corresponding exponential spike in DCF fluorescence, validating the ROS-mediated mechanism of action [5].

Aluminum Oxinate (Alq3): Optoelectronics and OLED Architecture

Mechanism of Action

Alq3 is the archetype electron transport material in OLEDs due to its high thermal stability and favorable molecular orbital alignment [13]. In an OLED, holes are injected from the anode into the Highest Occupied Molecular Orbital (HOMO), while electrons are injected from the cathode into the Lowest Unoccupied Molecular Orbital (LUMO) of Alq3 [7, 11]. The electrons and holes recombine within the Alq3 emissive layer to form excitons. The radiative decay of these excitons from the LUMO back to the HOMO releases photons, producing Alq3's characteristic green electroluminescence (~520-530 nm)[8, 11].

G ITO ITO Substrate (Anode Preparation) HTL Hole Transport Layer (Thermal Evaporation) ITO->HTL EML Emissive Layer (Alq3) (Exciton Formation) HTL->EML ETL Electron Transport (Alq3) (High Electron Mobility) EML->ETL Cathode LiF/Al Cathode (Electron Injection) ETL->Cathode

Caption: Step-by-step fabrication workflow of an Alq3-based OLED.

Experimental Protocol: Fabrication and Validation of an Alq3-Based OLED

To evaluate the electron transport and emissive properties of Alq3, a standard bilayer OLED device (ITO / NPB / Alq3 / LiF / Al) is fabricated using high-vacuum thermal evaporation [7].

  • Substrate Preparation: Sequentially clean Indium Tin Oxide (ITO)-coated glass substrates in an ultrasonic bath using detergent, deionized water, acetone, and isopropanol. Conclude with a 15-minute UV-ozone treatment to increase the work function of the ITO [7].

  • Hole Transport Layer (HTL) Deposition: Transfer the substrate to a vacuum chamber ( <10−6 Torr). Thermally evaporate a 50 nm layer of NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) at a rate of 1-2 Å/s [7, 11].

  • Emissive/Electron Transport Layer (EML/ETL) Deposition: Evaporate an 84 nm layer of Alq3. Causality Note: Controlling this thickness is critical; 84 nm optimizes the balance of electron and hole currents. If the layer is too thick, holes are blocked at the HTL interface and the turn-on voltage spikes; if too thin, electrons are trapped, degrading photoluminescence [11].

  • Cathode Deposition: Evaporate a 0.5 nm electron injection layer of Lithium Fluoride (LiF) followed by a 100 nm Aluminum (Al) capping layer [7, 12]. The LiF lowers the electron injection barrier.

  • Device Validation (Transient Electroluminescence): Apply a square voltage pulse to the device and measure the time delay ( τd​ ) before light emission begins. Because the mobility of holes in Alq3 is orders of magnitude lower than electrons, this delay strictly represents the transit time of electrons through the Alq3 layer. This allows for the direct calculation of electron drift mobility ( μe​=D/(τd​⋅F) ), self-validating the ETL's operational efficiency [12, 13].

Conclusion

The comparative analysis of oxine-copper and aluminum oxinate perfectly illustrates how transition and post-transition metal coordination dictates material function. Copper's redox activity and the lipophilicity of the 1:2 complex engineer a potent, ROS-generating antimicrobial agent. In contrast, Aluminum's stable 1:3 octahedral coordination yields a highly fluorescent, thermally robust semiconductor that remains a cornerstone of modern OLED technology.

References

  • Title : Copper 8-Quinolinolate Env Scoping Document 073010 | Source : regulations.gov | URL : 1

  • Title : CAS 13014-03-4: OXINE-COPPER | Source : cymitquimica.com | URL : 2

  • Title : Double- or Triple-Tiered Protection: Prospects for the Sustainable Application of Copper-Based Antimicrobial Compounds | Source : nih.gov | URL : 3

  • Title : Chelation of the Optimal Antifungal Pogostone Analogue with Copper(II) | Source : acs.org | URL : 4

  • Title : Host Defense Peptide-Mimicking Poly(2-oxazoline)s Displaying Potent Activities toward Phytopathogens | Source : acs.org | URL : 5

  • Title : Toxic effects of oxine-copper on development and behavior in the embryo-larval stages of zebrafish | Source : researchgate.net | URL : 6

  • Title : A Comparative Guide to 6-Nitro-2,3-diphenylquinoxaline and Alq3 in OLED Technology | Source : benchchem.com | URL : 7

  • Title : Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3) | Source : iitk.ac.in | URL : 8

  • Title : Electron Transport Materials for Organic Light-Emitting Diodes: Understanding the Crystal and Molecular Stability | Source : acs.org | URL : 9

  • Title : Preparation and Characterization of Blue‐Luminescent Tris(8‐hydroxyquinoline)‐aluminum (Alq3) | Source : scilit.com | URL :10

  • Title : Effect of Thickness of Tris (8-Hydroxyquinolinato) Aluminum on the Photoluminescence and IV Characteristic | Source : thescipub.com | URL : 11

  • Title : Electron transit time and reliable mobility measurements from thick film hydroxyquinoline-based organic light-emitting diode | Source : aip.org | URL :12

  • Title : Electron mobility in tris(8-hydroxyquinoline)aluminum (Alq3) films by transient electroluminescence | Source : aip.org | URL : 13

  • Title : SAFETY DATA SHEET - Tris(8-hydroxyquinolinato)aluminum | Source : fishersci.com | URL : 14

Sources

Validation

A Senior Application Scientist's Guide to Validating Synthesized Oxine-Copper via FTIR and NMR Spectroscopy

Introduction In the realm of coordination chemistry and drug development, the synthesis of metal complexes like bis(8-hydroxyquinolinato)copper(II), commonly known as oxine-copper, is a foundational step. This compound a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of coordination chemistry and drug development, the synthesis of metal complexes like bis(8-hydroxyquinolinato)copper(II), commonly known as oxine-copper, is a foundational step. This compound and its derivatives are of significant interest due to their versatile applications, including as antimicrobial and antifungal agents, and in the development of advanced materials such as Organic Light-Emitting Diodes (OLEDs).[1][2] The biological and material properties of oxine-copper are intrinsically linked to its molecular structure—specifically, the successful chelation of the copper(II) ion by two 8-hydroxyquinoline (oxine) ligands.

Therefore, rigorous validation of the synthesized product is not merely a procedural formality; it is a critical checkpoint to ensure that the desired molecular entity has been formed. This guide provides an in-depth, experience-driven comparison of two primary spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the structural validation of synthesized oxine-copper. We will explore the causality behind experimental choices, establish self-validating protocols, and present the data in a clear, comparative format for researchers, scientists, and drug development professionals.

The Two-Pillar Approach to Spectroscopic Validation

The validation of a coordination compound like oxine-copper relies on gathering unambiguous evidence of bond formation between the metal center (Cu²⁺) and the organic ligand (oxine). No single technique provides a complete picture. Instead, we employ a synergistic, two-pillar approach:

  • FTIR Spectroscopy: To probe the vibrational characteristics of functional groups and directly confirm the coordination of the oxine ligand to the copper ion through the disappearance and shifting of specific vibrational bands.

  • NMR Spectroscopy: Primarily to confirm the purity and structural integrity of the 8-hydroxyquinoline starting material and to indirectly support complex formation through the observation of paramagnetic effects.

This dual methodology ensures a comprehensive and trustworthy validation of the synthesized product.

Pillar 1: FTIR Spectroscopy - Probing Functional Group Coordination

Expertise & Causality: FTIR spectroscopy is arguably the most direct and informative method for confirming the chelation in oxine-copper. The underlying principle is that the formation of coordinate covalent bonds between the copper ion and the nitrogen and oxygen atoms of the oxine ligand alters the vibrational frequencies of the associated chemical bonds. By comparing the FTIR spectrum of the starting ligand (8-hydroxyquinoline) with that of the final product (oxine-copper), we can pinpoint these changes. The most critical change we expect to see is the disappearance of the phenolic O-H stretch, which is direct evidence that the proton has been displaced and the oxygen atom is now bound to the copper center.[3][4]

Experimental Protocol: KBr Pellet Method

This method is chosen to avoid solvent-related infrared absorptions that could interfere with the analysis of the sample.

  • Sample Preparation: Grind 1-2 mg of the dry synthesized oxine-copper powder with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the spectrum, typically in the range of 4000–400 cm⁻¹, with a resolution of at least 4 cm⁻¹.[5]

  • Reference Spectrum: Repeat the process for the 8-hydroxyquinoline starting material to obtain a reference spectrum for comparison.

Data Interpretation and Validation

The validation of oxine-copper formation is confirmed by observing specific, predictable changes in the FTIR spectrum compared to the free 8-hydroxyquinoline ligand.

Vibrational Mode 8-Hydroxyquinoline (Ligand) Expected Wavenumber (cm⁻¹)Oxine-Copper (Complex) Expected Wavenumber (cm⁻¹)Interpretation & Causality
O-H Stretch (Phenolic) ~3400 (broad band)[6]AbsentThe disappearance of this broad band is the strongest evidence of coordination, indicating the deprotonation of the hydroxyl group and the formation of a Cu-O bond.[3][4][7]
C=N Stretch (Pyridine Ring) ~1581[4]Shifted to a lower or higher frequency (e.g., ~1570-1590)The shift in the C=N stretching frequency indicates that the nitrogen atom is involved in coordination with the copper ion, altering the electron density of the pyridine ring.[5]
C-O Stretch (Phenolic) ~1300-1400Shifted to a higher frequencyThe C-O bond gains more double-bond character upon deprotonation and coordination to the copper ion, resulting in a shift to a higher wavenumber.
M-N and M-O Stretches Absent~580 (Cu-N)[4] and ~450-500 (Cu-O)The appearance of new bands in the far-IR region is direct evidence of the formation of new metal-ligand bonds.[5][8]

Trustworthiness: This protocol is self-validating. If the characteristic O-H band of the starting material is absent in the product's spectrum and the expected shifts in the "fingerprint" region are observed, one can confidently conclude that the synthesis was successful.

Pillar 2: NMR Spectroscopy - The Challenge of Paramagnetism

Expertise & Causality: While ¹H NMR is a cornerstone of organic structure elucidation, its application to paramagnetic complexes like oxine-copper requires nuanced interpretation. The copper(II) ion is a paramagnetic center, meaning it has an unpaired electron.[9] This unpaired electron creates a local magnetic field that dramatically affects nearby nuclei, leading to two main phenomena:

  • Large Paramagnetic Shifts: Signals can be shifted far outside the typical 0-10 ppm range for diamagnetic molecules.[10]

  • Severe Line Broadening: The interaction with the unpaired electron provides an efficient relaxation mechanism for the protons, causing their NMR signals to become extremely broad, often to the point of being indistinguishable from the baseline.[9][11]

Therefore, attempting to acquire a standard ¹H NMR spectrum of the final oxine-copper product is often uninformative for detailed structural assignment.[9] However, this "lack of a clean spectrum" is, in itself, a piece of supporting evidence. The primary and most robust use of NMR in this context is to verify the purity of the 8-hydroxyquinoline ligand before the synthesis.

Experimental Protocol: ¹H NMR of the 8-Hydroxyquinoline Ligand
  • Sample Preparation: Dissolve approximately 5-10 mg of the 8-hydroxyquinoline starting material in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Spectrum Acquisition: Acquire a standard ¹H NMR spectrum on a 300 MHz or higher spectrometer.

Data Interpretation and Validation (Ligand)

The resulting spectrum should be clean, with sharp peaks corresponding to the known chemical shifts of 8-hydroxyquinoline. This confirms the purity of the starting material, which is crucial for a successful synthesis.

Proton Assignment Expected Chemical Shift (δ, ppm) in CDCl₃ Multiplicity
H2~8.78Doublet
H4~8.14Doublet
H3, H5, H6, H7~7.20 - 7.46Multiplets

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is consistent with literature values.[6][12]

Comparative Analysis: For researchers requiring detailed NMR data of the complex itself, an alternative strategy is to synthesize a diamagnetic analogue, such as the zinc(II) complex. Zinc(II) has a closed-shell d¹⁰ electron configuration and is diamagnetic, yielding sharp, interpretable NMR spectra that can confirm the ligand's binding mode by analogy.

Synergistic Validation Workflow

The power of this two-pillar approach lies in the synergy between the techniques. FTIR provides direct evidence of the crucial metal-ligand bond formation, while NMR validates the integrity of the organic framework (the ligand) and provides indirect evidence of complexation through paramagnetic effects.

G cluster_synthesis Synthesis & Purification cluster_ftir Pillar 1: FTIR Analysis cluster_nmr Pillar 2: NMR Analysis cluster_validation Conclusion start Synthesized Oxine-Copper Product ftir_acq Acquire FTIR Spectrum start->ftir_acq nmr_acq_ligand Acquire ¹H NMR of Ligand start->nmr_acq_ligand nmr_acq_complex Acquire ¹H NMR of Product start->nmr_acq_complex ftir_compare Compare to Ligand Spectrum ftir_acq->ftir_compare ftir_q1 Phenolic O-H band absent? ftir_compare->ftir_q1 ftir_q2 C=N and C-O bands shifted? ftir_q1->ftir_q2 revisit Revisit Synthesis/Purification ftir_q1->revisit No valid Validation Confirmed ftir_q2->valid Yes ftir_q2->revisit No nmr_q1 Ligand spectrum clean? nmr_acq_ligand->nmr_q1 nmr_q1->valid Yes nmr_q1->revisit No nmr_q2 Signals severely broadened? nmr_acq_complex->nmr_q2 nmr_q2->valid Yes

Caption: Synergistic workflow for oxine-copper validation.

Conclusion

References

  • A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages. PubMed Central. Available at: [Link]

  • Growth, spectral and thermal characterization of 8-hydroxyquinoline. AKJournals. Available at: [Link]

  • The Infrared and 1H-NMR Spectra of 8-Hydroxyquinoline Adducts of 8-Hydroxyquinoline Complexes of Dioxouranium(VI), Thorium(IV) and Scandium(III). Taylor & Francis Online. Available at: [Link]

  • Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. ACS Publications. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org. Available at: [Link]

  • NMR Spectroscopy of Paramagnetic Complexes. Wiley Online Library. Available at: [Link]

  • Analysis of reduced paramagnetic shifts as an effective tool in NMR spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. Available at: [Link]

  • Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • CN104230800A - Preparation method of copper 8-hydroxyquinoline.Google Patents.
  • Synthesis, IR characterization and antioxidant capacity of Cu(II) complexes with amino acids and melatonin. Journal of Health Sciences. Available at: [Link]

  • IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. International Journal of Scientific and Research Publications. Available at: [Link]

  • Synthesis method of high-purity 8-hydroxyquinoline copper.Patsnap.
  • Advancements in Coordination Chemistry: Design and Applications of Metal Complexes. Preprints.org. Available at: [Link]

  • Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. PubMed Central. Available at: [Link]

Sources

Comparative

Comparative Efficacy and Mechanistic Profiling of Oxine-Copper vs. Mancozeb in Agricultural Disease Control

As agricultural pathogens continue to develop resistance against single-site systemic fungicides, the strategic deployment of multi-site protectants has become a cornerstone of integrated pest management (IPM). As a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

As agricultural pathogens continue to develop resistance against single-site systemic fungicides, the strategic deployment of multi-site protectants has become a cornerstone of integrated pest management (IPM). As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an objective, data-driven comparison between two critical multi-site active ingredients: Mancozeb and Oxine-Copper .

This guide bypasses superficial summaries to deeply analyze the causality behind their mechanisms of action (MoA), comparative field efficacies, and the self-validating experimental protocols required to benchmark their performance.

Mechanistic Profiling: Dithiocarbamates vs. Organocoppers

Understanding the biochemical pathways disrupted by these fungicides is essential for optimizing their application and anticipating synergistic tank-mix combinations.

Mancozeb (FRAC Group M03)

Mancozeb is a non-systemic, dithiocarbamate agricultural fungicide that provides protective action on contact[1].

  • Causality of Action: Upon application to the plant surface and subsequent exposure to moisture, mancozeb degrades to release ethylene diisothiocyanate (EDI). This active metabolite reacts with and inactivates the sulfhydryl (-SH) groups of amino acids and critical enzymes within fungal cells[1].

  • Cellular Impact: This widespread enzymatic deactivation creates a multi-site blockade that disrupts lipid metabolism, the Krebs cycle, and the production of adenosine triphosphate (ATP)[1]. Because it starves the pathogen of energy before infection can occur, it is highly effective at preventing spore germination but lacks curative properties.

Oxine-Copper (FRAC Group M01)

Oxine-copper, or copper(II) bis(8-quinolinolate), is an organocopper compound that leverages a sophisticated dual-action mechanism[2].

  • Causality of Action: A major limitation of traditional inorganic copper fungicides is their inability to efficiently penetrate pathogen cells. Oxine-copper solves this via its 8-hydroxyquinoline (oxine) ligands, which act as a lipophilic vehicle, facilitating rapid transport across the pathogen's lipid bilayer[3].

  • Cellular Impact: Once intracellular, the complex dissociates. The oxine moiety disrupts metal-dependent catalysis, while the released Cu²⁺ ions bind to intracellular sulfhydryl groups, denaturing critical proteins and causing irreversible oxidative stress[3]. This unique intracellular delivery mechanism makes it a robust agent for managing both fungal and bacterial diseases[2].

MoA_Comparison cluster_mancozeb Mancozeb (FRAC M03) cluster_oxine Oxine-Copper (FRAC M01) M1 Mancozeb Application M2 Binds -SH Groups in Enzymes M1->M2 M3 Disrupts ATP & Respiration M2->M3 Death Pathogen Cell Death M3->Death Inhibits Germination O1 Oxine-Copper Chelate O2 Lipophilic Cell Penetration O1->O2 O3 Cu2+ Release & Denaturation O2->O3 O3->Death Cell Lysis

Fig 1: Comparative intracellular mechanisms of action for Mancozeb and Oxine-Copper.

Comparative Efficacy & Pathogen Spectrum

While both compounds are classified as multi-site inhibitors with a low risk of resistance development, their structural differences dictate distinct performance profiles in the field. Recent studies highlight that both substances effectively inhibit aggressive fungal isolates, such as the Colletotrichum gloeosporioides species complex responsible for grape ripe rot[4]. However, their efficacy diverges significantly when targeting bacterial pathogens.

Quantitative Data Summary
Performance MetricMancozebOxine-Copper
Chemical Class Alkylenebis(dithiocarbamate)Organocopper Chelate
FRAC Code M03M01
Primary Target Pathogens Oomycetes, Ascomycetes (Phytophthora, Alternaria)Ascomycetes, Bacteria (Colletotrichum, Xanthomonas)
Bactericidal Efficacy Low to Moderate (Requires tank-mixing with Copper)High (Direct bactericidal action via Cu²⁺ delivery)
Systemic Mobility Non-systemic (Contact protectant)Non-systemic (Translaminar penetration via lipophilicity)
Resistance Risk Very Low (Multi-site)Very Low (Multi-site)

Field Insight: Against bacterial spot (Xanthomonas arboricola pv. pruni), pure mancozeb exhibits moderate efficacy. However, field trials demonstrate that protective bactericides like Mancozeb and Kocide (copper hydroxide) provide highly stable control compared to therapeutic antibiotics, largely due to their superior rainfastness during storm-driven outbreaks[5]. Oxine-copper bridges this gap by providing the potent bactericidal action of copper with the enhanced bioavailability of an organic chelate[3].

Experimental Validations: Self-Validating Protocols

To ensure scientific integrity, any claims regarding the comparative efficacy of these active ingredients must be backed by rigorous, self-validating experimental systems. Below are the standardized protocols used by our application scientists to evaluate fungicide/bactericide performance.

Protocol A: In Vitro EC50 Determination (Turbidimetric Assay)

Causality for Design: In vitro screening isolates the biochemical efficacy of the active ingredient from environmental variables (e.g., UV degradation, rain wash-off). By utilizing an unamended media control (negative control) and a known standard (positive control), the system self-validates the baseline growth rate and assay sensitivity[5].

Step-by-Step Methodology:

  • Media Preparation: Prepare sterile Nutrient Broth (NB) medium. Amend the broth with the target fungicide (Mancozeb or Oxine-Copper) at specific active ingredient concentrations (e.g., 0.1, 10, 50, 100, and 200 μg/mL)[5].

  • Inoculum Standardization: Cultivate the target pathogen (e.g., X. arboricola pv. pruni) and adjust the bacterial suspension to a standardized concentration of 1×108 CFU/mL using a spectrophotometer.

  • Inoculation: Add 0.5 mL of the standardized bacterial suspension into 4.5 mL of the drug-containing medium, yielding a final concentration of 1×107 CFU/mL[5].

  • Incubation & Measurement: Incubate the cultures at 28°C on a rotary shaker. Measure the optical density (OD600) after 48 hours.

  • Data Analysis: Calculate the inhibition rate relative to the unamended control. Plot the log-concentration vs. probit inhibition to determine the EC50 value.

Workflow S1 1. Isolate Preparation (1x10^8 CFU/mL) S3 3. Inoculation & Incubation S1->S3 S2 2. Media Amendment (0-200 µg/mL) S2->S3 S4 4. Growth Measurement (OD600 Turbidity) S3->S4 S5 5. EC50 Calculation & Validation S4->S5

Fig 2: Self-validating in vitro workflow for determining bactericide/fungicide EC50 values.

Protocol B: In Vivo Field Efficacy Validation

Causality for Design: While antibiotics often show high in vitro toxicity against pathogens like Xanthomonas, they frequently fail in the field due to environmental instability. Field trials are mandatory to validate the formulation's rainfastness and protective longevity[5].

Step-by-Step Methodology:

  • Site Selection: Select an orchard with a historical presence of the target disease. Arrange test areas using a randomized complete block design (RCBD) with at least four replicates per treatment[5].

  • Application: Apply treatments (e.g., 80% Mancozeb WP at 1:800 dilution, Oxine-Copper SC) via foliar spray prior to anticipated weather events (preventative application)[5]. Include a water-sprayed control block.

  • Disease Assessment: Evaluate disease incidence and severity index (DSI) 7, 14, and 21 days post-application by examining 100 randomly selected leaves/fruits per block.

  • Efficacy Calculation: Calculate control efficacy using Abbott's formula: ((Control DSI - Treatment DSI) / Control DSI) * 100.

Conclusion & Strategic Recommendations

For drug development professionals and agronomists, the choice between Mancozeb and Oxine-Copper hinges on the specific pathogen complex and environmental pressures:

  • Select Mancozeb when managing broad-spectrum fungal outbreaks (e.g., late blight, downy mildew) where a highly economical, rainfast, multi-site protectant is required to anchor a resistance management program.

  • Select Oxine-Copper when facing mixed fungal-bacterial infections (e.g., concurrent Colletotrichum and Xanthomonas pressures). Its lipophilic oxine ligand ensures superior cellular penetration of the copper ion, bypassing the limitations of traditional inorganic copper sprays.

Sources

Validation

toxicity profile comparison of oxine-copper and other copper fungicides

A Comparative Guide to the Toxicity Profiles of Oxine-Copper and Other Copper-Based Fungicides Authored by a Senior Application Scientist Introduction: The Role and Chemistry of Copper in Fungicides For over a century, c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Toxicity Profiles of Oxine-Copper and Other Copper-Based Fungicides

Authored by a Senior Application Scientist

Introduction: The Role and Chemistry of Copper in Fungicides

For over a century, copper-based fungicides have been a cornerstone of disease management in agriculture. Their enduring prevalence is a testament to their broad-spectrum efficacy and multi-site mode of action, which presents a low risk for the development of fungal resistance.[1][2] The fundamental principle behind their fungitoxicity lies in the release of copper ions (Cu²⁺), which are potent inhibitors of critical life processes in fungi. When these ions are absorbed by fungal spores, they disrupt cellular enzyme systems by reacting with sulfhydryl groups in amino acids, leading to enzyme denaturation and, ultimately, cell death.[1][3]

Copper fungicides are broadly classified as non-systemic, protective agents.[3] They form a protective barrier on the plant surface, preventing fungal spores from germinating and penetrating the host tissue.[3] The efficacy and potential for phytotoxicity of any copper fungicide are dictated by the bioavailability of these copper ions. This bioavailability is, in turn, influenced by the specific form of the copper compound, its solubility, particle size, and environmental factors like pH.[4][5] An acidic environment, for instance, can increase the solubility of copper, releasing a higher concentration of ions and elevating the risk of damage to the host plant.[4][6]

This guide provides a detailed comparison of the toxicity profiles of various copper fungicides, with a specific focus on Oxine-Copper (also known as copper-8-quinolinolate or copper oxinate) versus more traditional inorganic copper salts like Copper Hydroxide , Copper Sulfate , and Copper Oxychloride . We will delve into their mechanisms, mammalian and environmental toxicity, and the experimental basis for these assessments, providing researchers and development professionals with a comprehensive understanding of their relative safety and environmental impact.

The Unique Profile of Oxine-Copper

Oxine-copper is an organometallic compound where a central copper ion is chelated by two 8-hydroxyquinoline (oxine) ligands.[1] This chelation significantly influences its chemical properties and biological activity compared to inorganic copper salts. The lipophilic nature of the oxine ligand is thought to enhance the penetration of the molecule into fungal cells, potentially leading to greater efficacy.[7][8]

Mechanism of Action

While the precise mechanism is still under investigation, it is understood that oxine-copper's fungicidal power comes from the synergistic action of both the copper ion and the oxine ligand.[1][7] The copper ion disrupts fungal metabolism by inhibiting essential sulfur-containing enzymes.[1][3] The 8-hydroxyquinoline component is also biologically active and is believed to facilitate the transport of copper into the cell.[7][8] This dual-action, multi-site approach makes it effective against a broad spectrum of fungi and reduces the likelihood of resistance development.[1][7]

cluster_OxineCopper Oxine-Copper Mechanism OxineCopper Oxine-Copper (Chelated, Lipophilic) CellWall Fungal Cell Wall & Membrane OxineCopper->CellWall Contacts Uptake Enhanced Cellular Uptake (facilitated by Oxine ligand) CellWall->Uptake Dissociation Intracellular Dissociation Uptake->Dissociation Cu_ion Copper Ions (Cu²⁺) Dissociation->Cu_ion Oxine Oxine Ligand Dissociation->Oxine Enzyme Sulfur-containing Enzymes Cu_ion->Enzyme Binds to Disruption Enzyme Disruption & Denaturation Enzyme->Disruption Death Fungal Cell Death Disruption->Death

Caption: Mechanism of Oxine-Copper Fungicidal Action.

Mammalian Toxicity Profile

The assessment of mammalian toxicity is crucial for determining operator safety and dietary risk. Standardized tests, typically following OECD (Organisation for Economic Co-operation and Development) guidelines, are used to determine values like the LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%).

  • Acute Oral Toxicity : Oxine-copper exhibits moderate acute oral toxicity. Studies in rats have reported LD50 values ranging from 500 mg/kg to 585 mg/kg of body weight.[3][9]

  • Acute Dermal Toxicity : The dermal toxicity is low, with an LD50 in rats reported to be greater than 2000 mg/kg, indicating poor absorption through the skin.[3][9]

  • Acute Inhalation Toxicity : Oxine-copper is significantly more toxic via the inhalation route. It is classified as fatal if inhaled, with a reported 4-hour LC50 in rats of 0.15 mg/L.[3] This highlights the critical importance of using respiratory protection when handling the powdered form of this compound.[3]

  • Skin and Eye Irritation : It is reported to cause skin and serious eye irritation.[3][10] However, some sources describe it as non-irritating to the skin in rabbits.[3] It is not considered a skin sensitizer.[11]

Environmental Toxicity Profile

The environmental risk of a pesticide is determined by its toxicity to non-target organisms and its fate in the environment (e.g., soil persistence, leaching potential).

  • Avian Toxicity : Oxine-copper shows low toxicity to birds. The acute oral LD50 for Bobwhite quail is >2619 mg/kg, and the 8-day dietary LD50 for mallard ducks is >2000 mg/kg.[3][11]

  • Aquatic Toxicity : This compound is very toxic to aquatic life.[3] The 96-hour LC50 for Bluegill sunfish is >0.24 mg/L, while for Rainbow trout, it is reported as low as 8.94 µg/L (0.00894 mg/L).[3][11] It is also highly toxic to aquatic invertebrates, with a 48-hour EC50 for Daphnia magna of >0.132 mg/L.[3] Algae are particularly sensitive, with a 72-hour EC50 for Pseudokirchneriella subcapitata of 0.046 mg/l.[3]

  • Soil Fate : Oxine-copper degrades relatively quickly in soil, with a reported DT50 (time for 50% dissipation) of 2 days. It shows a low tendency to leach, with the majority remaining in the top layer of soil.[3]

Comparative Analysis with Other Copper Fungicides

To provide context for oxine-copper's toxicity, this section compares its profile with three widely used inorganic copper fungicides: copper hydroxide, copper oxychloride, and copper sulfate.

Copper Hydroxide [Cu(OH)₂]

A common fixed copper fungicide known for its small particle size and rapid release of copper ions.[5]

  • Mammalian Toxicity : Generally considered to have low to moderate acute toxicity. The oral LD50 in rats is reported as 1000 mg/kg.[12] It is classified as harmful if swallowed and causes serious eye damage.[13][14]

  • Environmental Toxicity : Like other copper compounds, it is very toxic to aquatic life.[14] Studies using zebrafish embryos showed that copper hydroxide (Kocide® 3000) had a 9-day LC50 of 0.174 mg/L.[2] It can cause phytotoxicity on sensitive plants, especially under acidic conditions.[15]

Copper Oxychloride [Cu₂Cl(OH)₃]

This fixed copper compound has a slightly larger particle size and a more prolonged release of copper ions compared to copper hydroxide.[5]

  • Mammalian Toxicity : It is considered harmful if swallowed and harmful if inhaled.[16] The oral LD50 in rats is >2,264 mg/kg, and the dermal LD50 is >2,000 mg/kg.[17] It causes mild skin irritation and serious eye irritation.[16]

  • Environmental Toxicity : It is very toxic to aquatic life with long-lasting effects.[16][18] The 48-hour EC50 for Daphnia magna is 0.29 mg/L.[17] It also poses a risk to soil organisms and can accumulate in soil with repeated use.[18]

Copper Sulfate [CuSO₄]

Often used in its pentahydrate form (bluestone), it is highly soluble in water, leading to a rapid release of a high concentration of copper ions.[4] This makes it highly effective but also more prone to causing phytotoxicity if not buffered, typically with lime as in Bordeaux mixture.[4]

  • Mammalian Toxicity : It is classified as harmful if swallowed and causes serious eye damage.[19] The European Chemical Agency (ECHA) notes it may cause damage to organs through prolonged or repeated exposure.[19]

  • Environmental Toxicity : Copper sulfate is very toxic to aquatic life with long-lasting effects.[19] It is known to be toxic to soil biota, including beneficial mycorrhizal fungi and earthworms, and can accumulate in soil to toxic levels. Comparative studies have shown it to be more readily bioavailable and thus more acutely toxic to some aquatic species than less soluble forms like copper oxychloride.

Data Summary and Experimental Protocols

Quantitative Toxicity Data Comparison

The following table summarizes the acute toxicity data for the discussed copper fungicides. It is important to note that values can vary between studies due to differences in test species, conditions, and product formulations.

Parameter Oxine-Copper Copper Hydroxide Copper Oxychloride Copper Sulfate
Acute Oral LD50 (Rat) 500 - 585 mg/kg[3][9]1000 mg/kg[12]>2,264 mg/kg[17]~300 mg/kg (highly variable)
Acute Dermal LD50 (Rat) >2000 mg/kg[3][9]>3160 mg/kg (Rabbit)[12]>2000 mg/kg[17]>2000 mg/kg
Acute Inhalation LC50 (Rat, 4h) 0.15 mg/L[3]>2000 mg/m³ (Mammal)[12]1.95 mg/L[17]Data not readily available
Fish LC50 (96h, Rainbow Trout) 0.0089 mg/L[11]~1.0 mg/L (Carp)[20]>43.8 mg/L[17]0.2 - 0.3 mg/L
Daphnia EC50 (48h) >0.132 mg/L[3]Data not readily available0.29 mg/L[17]~0.024 mg/L
Algae EC50 (72h) 0.046 mg/L[3]Data not readily available197.9 mg/L[17]~0.1 mg/L
Experimental Workflow: Determining Acute Aquatic Toxicity (e.g., OECD 203, Fish Acute Toxicity Test)

Understanding the origin of the data presented is key to its interpretation. The causality behind experimental choices in toxicology is rooted in standardization, reproducibility, and relevance to real-world exposure scenarios. The OECD Guideline 203 is a prime example.

  • Objective : To determine the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a 96-hour period. This provides a benchmark for acute aquatic toxicity.

  • Test Organism Selection : Species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are chosen for their sensitivity, availability, and extensive historical database, which allows for cross-chemical comparisons.

  • Exposure Conditions : Fish are exposed to a series of concentrations of the test substance in a controlled environment. A geometric series of at least five concentrations is used to ensure a dose-response relationship can be established.

  • Controls : A negative control group (clean water) is run in parallel. This is a self-validating step; if mortality occurs in the control group, the test is invalid as it indicates underlying health issues with the fish or problems with the test system itself.

  • Duration : The 96-hour duration is chosen as a standard timeframe to observe acute effects without the confounding factors of longer-term starvation or chronic disease.

  • Data Collection & Analysis : Mortality is recorded at 24, 48, 72, and 96 hours. Statistical methods (e.g., probit analysis) are then used to calculate the LC50 value and its 95% confidence limits.

Caption: Workflow for OECD 203 Fish Acute Toxicity Test.

Conclusion: A Synthesis of Toxicity Profiles

This guide demonstrates that while all copper fungicides rely on the biocidal properties of the copper ion, their toxicity profiles are not interchangeable. The chemical form of the copper significantly influences its bioavailability and, consequently, its risk to both target and non-target organisms.

Oxine-copper presents a unique profile. Its chelated structure may enhance its fungicidal efficacy, but it also demonstrates high acute toxicity via inhalation and to aquatic organisms, particularly fish and algae. Its rapid degradation in soil is a favorable environmental characteristic.

Inorganic copper fungicides like copper hydroxide and copper oxychloride generally show lower acute mammalian toxicity compared to oxine-copper, especially via the inhalation route. However, they share the trait of being highly toxic to aquatic ecosystems. Their lower solubility can provide a more sustained release of copper ions, but also contributes to the long-term accumulation of copper in soils, posing a risk to soil health over time.[18] Copper sulfate, being highly soluble, represents the highest potential for acute ion release, leading to greater risks of phytotoxicity and acute aquatic toxicity if not managed carefully.[4][19]

The choice of a copper fungicide should therefore be a carefully considered decision, balancing efficacy against a nuanced understanding of the specific risks associated with each compound. For researchers and development professionals, this means looking beyond simple efficacy data to a holistic assessment of the toxicological and ecotoxicological profile to guide the selection of the most appropriate and environmentally responsible disease management tool.

References
  • Zhejiang Rayfull Chemicals Co.,Ltd. Oxine-copper. [Link]

  • ResearchGate. (1999). Fungitoxicity of oxine and copper oxinate: Activity spectrum, development of resistance and synergy. [Link]

  • Oregon State University. (2023, March 15). Copper-based Bactericides and Fungicides. [Link]

  • Villa Crop Protection. (2022, July). Copper Oxychloride 850 WP SDS. [Link]

  • International Atomic Energy Agency. (2017, November 13). Infocris Pesticide Database - oxine-copper. [Link]

  • Genetic Literacy Project. (2018, March 20). Far more toxic than glyphosate: Copper sulfate, used by organic and conventional farmers, cruises to European reauthorization. [Link]

  • Redalyc. (2016, October 1). Ecotoxicological potential of copper-based organic fungicide in non-target soil organisms. [Link]

  • USV. (n.d.). ENVIRONMENTAL RISK ASSESSMENT OF SOME COPPER BASED FUNGICIDES ACCORDING TO THE REQUIREMENTS OF GOOD LABORATORY PRACTICE. [Link]

  • Current Journal of Applied Science and Technology. (2018, July 21). Comparative Toxicity of Copper – Based Fungicides against Phytophthora megakarya; a Causal Agent of Black Pod Disease of Cocoa. [Link]

  • Redox. (2025, September 23). Safety Data Sheet Copper Oxychloride WP 50%. [Link]

  • Cambridge University Press & Assessment. (1999, September 1). Fungitoxicity of oxine and copper oxinate: effectsof pH, metals and chelating agents on activity. [Link]

  • PMC. (2020). Toxic Effects of Copper Fungicides on the Development and Behavior of Zebrafish in Early-Life Stages. [Link]

  • Australian Institute of Horticulture. (2022, March 2). Copper Based Fungicides. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2021, August 20). Safety Data Sheet: Copper(II)hydroxide. [Link]

  • Embrapa. (2004). Comparative study on the susceptibility of freshwater species to copper-based pesticides. [Link]

  • Canada.ca. (2015, October 14). Copper (present as Copper Octanoate). [Link]

  • Carl ROTH. Safety Data Sheet: Copper oxychloride. [Link]

  • AERU - University of Hertfordshire. (2026, February 24). Copper oxychloride. [Link]

  • ResearchGate. (2023, October 22). Ecotoxicity of a cupric fungicide on non-target aquatic fungi under different salinisation scenarios. [Link]

  • Biologix NZ. (2023, May 9). Copper Nutrition Products compared to Copper Fungicides for Plant Disease Control. [Link]

  • Sinon Corporation. (2017, August 28). SAFETY DATA SHEET Oxine-copper 33.5% w/v SC. [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. (2024, October 8). Toxicological Profile for Copper. [Link]

  • AIMS Press. (2016, July 26). Comparative analysis of copper and zinc based agrichemical biocide products: materials characteristics, phytotoxicity and in vitro antimicrobial efficacy. [Link]

  • AERU - University of Hertfordshire. (2026, February 25). Oxine-copper. [Link]

  • Regulations.gov. (2007, September 26). Reregistration Eligibility Decision for Copper 8-quinolinolate. [Link]

  • Government of Canada Publications. (2016, December 30). Antisapstain Use of Copper-8-quinolinolate. [Link]

  • PubChem - NIH. Oxine-copper. [Link]

  • University of Massachusetts Amherst. Copper Fungicides for Organic and Conventional Disease Management in Vegetables. [Link]

  • GrowerTalks. (2020, January 1). All Coppers Are Not Created Equal. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Spectrophotometric Methods for Oxine-Copper Quantification

For researchers and professionals in drug development and quality control, the accurate quantification of active compounds is not merely a procedural step but the bedrock of product efficacy and safety. Oxine-copper, als...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and quality control, the accurate quantification of active compounds is not merely a procedural step but the bedrock of product efficacy and safety. Oxine-copper, also known as copper 8-quinolinolate, is a widely utilized metal chelate with applications as a fungicide, antiseptic, and preservative.[1] Ensuring its precise concentration in various formulations is critical for quality control, stability studies, and residue analysis.[1]

Among the available analytical techniques, UV-Visible spectrophotometry stands out for its simplicity, speed, and cost-effectiveness.[1][2] The method's viability stems from the inherent chromophoric nature of the oxine-copper complex, which readily absorbs light in the UV-Visible spectrum.[1][3] However, the simplicity of the technique does not preclude the need for rigorous validation. A validated method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement within regulated environments.

This guide provides a comprehensive framework for the validation of a spectrophotometric method for oxine-copper quantification. We will delve into the core validation parameters as stipulated by leading regulatory bodies, explain the scientific rationale behind each experimental choice, and compare the method's performance against more complex chromatographic techniques. Our objective is to equip you with the knowledge to develop and validate a robust, reliable, and efficient analytical procedure.

The Foundation: Spectrophotometry and the Beer-Lambert Law

Quantitative spectrophotometry is governed by the Beer-Lambert Law, a principle that establishes a linear relationship between the absorbance of light and the concentration of an analyte in a solution. The law is expressed as:

A = εbc

Where:

  • A is the absorbance (a dimensionless quantity).

  • ε (epsilon) is the molar absorptivity, a constant unique to the substance at a specific wavelength (L mol⁻¹ cm⁻¹).

  • b is the path length of the cuvette, typically 1 cm.

  • c is the concentration of the analyte (mol L⁻¹).

The formation of a chelate between copper (II) ions and 8-hydroxyquinoline (oxine) results in a colored complex that serves as a strong chromophore, making it ideal for spectrophotometric analysis.[3][4] The first step in method development is to determine the wavelength of maximum absorbance (λmax), where the complex absorbs light most strongly, ensuring the highest sensitivity and minimizing the impact of minor wavelength shifts. For the oxine-copper complex, this is typically observed in the 420-450 nm range, depending on the solvent used.[3][5]

The Regulatory Pillar: ICH and USP Guidelines

Any analytical method validation within the pharmaceutical and related industries must be grounded in a sound regulatory framework. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides the definitive international standard.[6][7][8] This guideline outlines the specific validation characteristics required for various analytical tests.[8]

Additionally, for spectrophotometric methods specifically, the United States Pharmacopeia (USP) General Chapter <857> Ultraviolet-Visible Spectroscopy offers detailed guidance on instrument qualification and procedural best practices, ensuring the underlying measurements are reliable.[9][10][11] Together, these documents form the basis for the validation experiments described below.

Core Validation Parameters: A Self-Validating System

A robust validation protocol is a self-validating system, where each parameter demonstrates a specific performance characteristic of the method. The following sections detail the critical parameters for the validation of an assay for oxine-copper.

Specificity
  • What It Is: Specificity is the ability of the method to measure the analyte (oxine-copper) accurately and specifically in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or excipients.[6][12][13]

  • Why It's Important: This is the cornerstone of any analytical method. It ensures that the signal being measured is solely from the analyte of interest, preventing false positive or artificially inflated results.

  • Experimental Protocol:

    • Prepare and analyze a solvent blank (e.g., Dimethyl sulfoxide - DMSO).

    • Prepare and analyze a placebo solution containing all formulation excipients except for oxine-copper.

    • Prepare and analyze a standard solution of oxine-copper.

    • Record the spectra for all three solutions at the predetermined λmax.

  • Acceptance Criteria: The blank and placebo solutions should exhibit no significant absorbance or interference at the λmax of the oxine-copper standard.

Linearity and Range
  • What It Is: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[14] The range is the interval between the upper and lower concentrations for which linearity, accuracy, and precision have been established.[15]

  • Why It's Important: Linearity confirms the method's ability to provide accurate quantitative results across a spectrum of concentrations, which is essential for analyzing samples of varying strengths or during stability testing where concentrations may change.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of oxine-copper from a stock solution. For an assay, this range should typically cover 80% to 120% of the expected test concentration.[14]

    • Measure the absorbance of each solution in triplicate at the λmax.

    • Plot a graph of the mean absorbance versus the corresponding concentration.

    • Perform a linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (R²).

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.995.[3]

    • The y-intercept should be close to zero.

    • A visual inspection of the plot should confirm a linear relationship.

Accuracy
  • What It Is: Accuracy expresses the closeness of agreement between the value found and an accepted reference value or true value.[6][12]

  • Why It's Important: Accuracy provides direct evidence that the method is capable of measuring the "true" amount of oxine-copper in a sample, ensuring the reliability of the final reported result.

  • Experimental Protocol:

    • Accuracy is typically assessed through recovery studies by spiking a placebo matrix with a known amount of oxine-copper.

    • Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples using the method and calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean percent recovery should be within a standard range, typically 98.0% to 102.0% for an assay.

Precision
  • What It Is: Precision is the measure of the random error of a method, expressed as the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]

  • Why It's Important: Precision demonstrates the method's consistency and reproducibility under normal operating conditions. Low precision indicates high random error and a lack of reliability.

  • Experimental Protocol:

    • Repeatability (Intra-Assay Precision): Analyze a minimum of six replicates of a standard solution at 100% of the target concentration. The analysis should be performed by the same analyst on the same day with the same instrument.

    • Intermediate Precision (Inter-Assay Precision): The repeatability experiment is repeated by a different analyst, on a different day, or using a different instrument to assess the variability of the method under different conditions.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should typically be not more than 2.0%.

Limits of Detection (LOD) and Quantification (LOQ)
  • What It Is: The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified.[15] The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision.[15]

  • Why It's Important: While less critical for a standard assay, LOD and LOQ are paramount for determining impurities or analyzing trace residues. They define the lower boundaries of the method's performance.

  • Experimental Protocol: LOD and LOQ are commonly calculated from the linearity data using the following equations based on the standard deviation of the response (σ) and the slope of the calibration curve (S):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Here, σ can be taken as the standard deviation of the y-intercept from the linear regression analysis.

  • Acceptance Criteria: The LOQ must be validated by demonstrating that the method has acceptable accuracy and precision at that concentration. The signal-to-noise ratio is another common approach, with accepted ratios of 3:1 for LOD and 10:1 for LOQ.[16]

Robustness
  • What It Is: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[6]

  • Why It's Important: This parameter indicates the method's reliability during routine use, where minor variations are inevitable. A robust method is transferable between labs and analysts without requiring significant modification.

  • Experimental Protocol:

    • Identify critical method parameters (e.g., wavelength, pH of a buffer if used, temperature).

    • Introduce small, deliberate changes to these parameters one at a time (e.g., analyze at λmax ± 2 nm).

    • Analyze a standard sample under each modified condition and evaluate the impact on the results (e.g., absorbance, calculated concentration).

  • Acceptance Criteria: The results should not be significantly affected by the variations, and the assay values should remain within the established precision and accuracy criteria.

Detailed Experimental Workflow & Data Presentation

The following provides a generalized workflow for method validation.

Materials and Instrumentation
  • Reagents: Oxine-Copper reference standard (Purity ≥ 98%), Dimethyl sulfoxide (DMSO, analytical grade).[1]

  • Apparatus: Calibrated UV-Visible Spectrophotometer, Class A volumetric flasks, calibrated pipettes, 1 cm quartz cuvettes.

Step-by-Step Validation Protocol
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of oxine-copper reference standard in DMSO to prepare a stock solution (e.g., 100 µg/mL).[1]

  • Determination of λmax: Prepare an intermediate standard solution (e.g., 15 µg/mL) from the stock. Scan this solution across a wavelength range of 300 nm to 500 nm against a DMSO blank to identify the wavelength of maximum absorbance.[1]

  • Linearity & Range: From the stock solution, prepare a series of at least five working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting with DMSO.[1] Measure absorbance for each and perform linear regression as described above.

  • Accuracy & Precision: Prepare samples at three levels (e.g., 8 µg/mL, 10 µg/mL, 12 µg/mL) and perform recovery and precision studies as detailed previously.

  • LOD/LOQ Calculation: Use the slope and standard deviation of the y-intercept from the linearity data to calculate the LOD and LOQ.

  • Robustness Studies: Analyze a standard solution (e.g., 10 µg/mL) after introducing small variations to the method, such as changing the measurement wavelength to λmax ± 2 nm.

Data Summary Tables

Table 1: Linearity of the Spectrophotometric Method

Concentration (µg/mL) Absorbance (Mean, n=3)
2.0 0.115
5.0 0.285
10.0 0.570
15.0 0.855
20.0 1.140
Linear Regression Results
Slope 0.057
Y-Intercept 0.001

| Correlation Coefficient (R²) | 0.9998 |

Table 2: Accuracy and Precision Results | Spiked Conc. (µg/mL) | Replicate | Measured Conc. (µg/mL) | Recovery (%) | Repeatability (Intra-Assay) | Intermediate Precision (Inter-Assay) | | :--- | :-: | :--- | :--- | :--- | :--- | | 8.0 | 1 | 7.95 | 99.4 | Mean Recovery (%) | 99.5 | | | 2 | 8.01 | 100.1 | RSD (%) | 0.45 | | | 3 | 7.92 | 99.0 | | | 10.0 | 1 | 10.05 | 100.5 | Mean Recovery (%) | 100.2 | | | 2 | 9.98 | 99.8 | RSD (%) | 0.35 | | | 3 | 10.03 | 100.3 | | | 12.0 | 1 | 12.10 | 100.8 | Mean Recovery (%) | 100.6 | | | 2 | 11.99 | 99.9 | RSD (%) | 0.46 | | | 3 | 12.14 | 101.2 | |

Visualizing the Validation Process

Diagrams can clarify complex workflows and the interdependencies of validation parameters.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting Dev Method Development Proto Write Validation Protocol Dev->Proto Inst Instrument Qualification (USP <857>) Proto->Inst Spec Specificity Inst->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec LOD LOD & LOQ AccPrec->LOD Rob Robustness LOD->Rob Data Data Analysis Rob->Data Report Final Validation Report Data->Report

Caption: High-level workflow for analytical method validation.

Parameter_Relationships Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ Specificity Specificity Robustness Robustness

Caption: Interdependencies of core method validation parameters.

Comparison with Alternative Analytical Methods

While spectrophotometry is highly effective for routine assays, certain applications may demand higher sensitivity or specificity. It is instructive to compare its performance with chromatographic methods.

ParameterUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Principle Measures absorbance of the entire sample at a specific wavelength.Physical separation of components on a column followed by UV detection.[17]HPLC separation followed by highly specific mass-based detection.[17]
Specificity Moderate. Susceptible to interference from other absorbing compounds.Good to Excellent. Separates analyte from matrix components.[17]Highest. Confirms identity by mass-to-charge ratio.[17]
Sensitivity (LOQ) µg/mL range.[3]ng/mL to low µg/mL range.[17]pg/mL to ng/mL range.[18]
Speed Very Fast (seconds to minutes per sample).Moderate (5-15 minutes per sample).Moderate to Slow (run times similar to HPLC).
Cost (Instrument) Low.Medium.High.
Complexity Low. Simple sample preparation.Moderate. Requires mobile phase preparation and system suitability checks.High. Requires significant expertise in operation and data interpretation.
Best For Routine QC assays, content uniformity, dissolution testing of pure substances.Stability-indicating assays, quantification in complex matrices, impurity profiling.Trace-level quantification, residue analysis, pharmacokinetic studies.

The primary alternative, High-Performance Liquid Chromatography (HPLC) with UV detection, offers superior specificity by physically separating the oxine-copper from potential interferents before quantification.[17][19] For applications requiring the utmost sensitivity, such as residue analysis in environmental samples, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[18][20]

Conclusion

The validation of an analytical method is a systematic process that proves its suitability for a specific purpose. For the quantification of oxine-copper, UV-Visible spectrophotometry presents a rapid, cost-effective, and reliable option, particularly for quality control applications where the analyte concentration is relatively high and the sample matrix is simple.

By rigorously evaluating specificity, linearity, range, accuracy, precision, and robustness according to established guidelines like ICH Q2(R1), a laboratory can generate a comprehensive validation package.[6] This not only ensures compliance with regulatory expectations but also builds confidence in the quality and integrity of the analytical data produced. While more sophisticated techniques like HPLC and LC-MS/MS offer enhanced specificity and sensitivity, a properly validated spectrophotometric method remains a powerful and indispensable tool in the analytical scientist's arsenal.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. [Link]

  • USP <857> UV-Visible Spectroscopy Guide. Scribd. [Link]

  • Preparation of A New Azo-Reagent Derivative from 8-hydroxy Quinoline for Determination of Copper (II) ion Using Spectrophotometr. Migration Letters. [Link]

  • Revision of USP <857> Ultraviolet-Visible Spectroscopy and <1857> Ultraviolet-Visible Spectroscopy - Theory and Practice. ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF Cu(II) USING A SYNTHESIZED AZO QUINOLINE LIGAND AS ANALYTICAL REAGENT. Revue Roumaine de Chimie. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]

  • USP-NF 857 UV Spectros PDF. Scribd. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Spectrophotometric Complexation Study of Cu(II) with 8- Hydroxyquinoline based Azo dye. Journal of Advanced Scientific Research. [Link]

  • 857 Ultraviolet-Visible Spectroscopy. U.S. Pharmacopeia. [Link]

  • 〈857〉 Ultraviolet-Visible Spectroscopy - USP-NF ABSTRACT. U.S. Pharmacopeia. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Simultaneous spectrophotometric determination of iron (II) and copper (II) in tablets by chemometric methods. ThaiScience. [Link]

  • Validation of Analytical Methods. SciSpace. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Determination of Oxine Copper in Environmental Water by Activated Carbon Column Extraction/HPLC-UV. ResearchGate. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Analytical Method for Oxine-copper (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. [Link]

  • Oxine copper residual quantity determination method.
  • Validation of a Spectrophotometric Method for Quantification of Carboxyhemoglobin. ResearchGate. [Link]

  • Validation of a spectrophotometric method for quantification of carboxyhemoglobin. Journal of Analytical Toxicology. [Link]

  • Advances in Techniques for Copper Analysis in Aqueous Systems. IntechOpen. [Link]

Sources

Validation

Comparative Thermal Stability of Transition Metal 8-Hydroxyquinolates: A Comprehensive Guide

Introduction & Scientific Context Transition metal 8-hydroxyquinolates (commonly referred to as metal oxinates) are inner-metallic coordination complexes formed between a transition metal cation and the bidentate chelati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Transition metal 8-hydroxyquinolates (commonly referred to as metal oxinates) are inner-metallic coordination complexes formed between a transition metal cation and the bidentate chelating ligand 8-hydroxyquinoline (oxine). These complexes are foundational to multiple scientific domains—ranging from classical gravimetric analysis to the development of electron-transporting layers in Organic Light-Emitting Diodes (OLEDs) and as precursors for the synthesis of nano-metal oxides.

As a Senior Application Scientist, understanding the exact thermal stability windows of these complexes is non-negotiable. Whether you are calcining a precursor to yield a pure metal oxide or engineering a high-temperature optoelectronic device, the thermal decomposition profile dictates your operational parameters. This guide objectively compares the thermal stability of key transition metal oxinates, explains the underlying mechanistic causality, and provides a self-validating experimental protocol for Thermogravimetric Analysis (TGA).

Mechanistic Causality: What Drives Thermal Stability?

The thermal degradation of metal oxinates is not a random event; it is governed by the intrinsic properties of the central metal ion and its interaction with the ligand. The decomposition typically follows a multi-phase pathway: Dehydration Anhydrous Stability (Plateau) Oxidative Decomposition Metal Oxide Formation .

The width of the "Anhydrous Stability" plateau is the true measure of the complex's thermal robustness. This stability is dictated by two primary factors:

  • Electronegativity and Ionic Potential: Transition metals with higher electronegativity (e.g., Cu²⁺) pull electron density away from the quinoline ring toward the M-O and M-N bonds. While this strengthens the coordination sphere, it inadvertently weakens the C-C and C-N bonds within the organic ligand, lowering the temperature threshold for oxidative cleavage[1].

  • d-Orbital Involvement: The presence of partially filled d-orbitals in transition metals allows for complex crystal field stabilization and π -backbonding. For instance, Jahn-Teller distortions in Copper(II) oxinates create a different crystal packing structure compared to Zinc(II) oxinates, directly impacting their volatilization and decomposition temperatures [2].

Comparative Thermal Stability Data

The following table synthesizes the thermal decomposition profiles of various transition metal oxinates. Data is based on TGA/DTA conducted in an oxidative atmosphere (air) at standard heating rates (10 °C/min).

Metal OxinateHydration StateDehydration Temp (°C)Anhydrous Stability Limit (°C)Final Oxide Formation Temp (°C)Final Product
Zinc (II) Zn(C₉H₆ON)₂·2H₂O~115 – 145~320~600 – 625ZnO [1]
Copper (II) Cu(C₉H₆ON)₂·2H₂O~110~260 – 324~500CuO [2]
Nickel (II) Ni(C₉H₆ON)₂·2H₂O~130~340~500NiO [1]
Iron (III) Fe(C₉H₆ON)₃N/A~100 (Starts decomp.)~500Fe₂O₃ [1]
Lanthanum (III) La(C₉H₆ON)₃N/A~350~750La₂O₃ [1]
Chromium (III) Cr(C₉H₆ON)₃N/A~370~650Cr₂O₃ [3]

Insight: Zinc and Nickel oxinates exhibit highly stable anhydrous plateaus, making them exceptional candidates for precise gravimetric determinations. Conversely, Iron(III) oxinate shows a continuous, overlapping mass loss, rendering it less suitable for intermediate plateau measurements.

Self-Validating Experimental Protocol: TGA/DTA Workflow

To accurately determine the thermal stability of a synthesized metal oxinate, you must employ a rigorous Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA). The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

Step 1: Sample Preparation & Desiccation

  • Synthesize the metal oxinate via standard precipitation (pH 4.4–6.0 depending on the metal).

  • Wash the precipitate with warm distilled water to remove unreacted metal salts, followed by ethanol to remove free 8-hydroxyquinoline.

  • Dry in a vacuum desiccator at room temperature for 24 hours to preserve the natural hydration state.

Step 2: Instrument Calibration

  • Calibrate the TGA microbalance using standard weights.

  • Calibrate the temperature thermocouple using the Curie point of reference metals (e.g., Alumel, Nickel).

Step 3: TGA/DTA Execution

  • Load exactly 5.000 mg to 10.000 mg of the oxinate powder into an alumina (Al₂O₃) crucible.

  • Atmosphere Selection: Set the purge gas to synthetic air (oxidative decomposition) or high-purity N₂ (thermal volatilization/pyrolysis) at a flow rate of 50 mL/min.

  • Heating Program: Ramp the temperature from 25 °C to 1000 °C at a strict rate of 10 °C/min.

Step 4: The Self-Validation Checkpoint (Crucial)

  • Dehydration Validation: Calculate the theoretical mass percentage of water in your specific complex (e.g., for Zn(C₉H₆ON)₂·2H₂O, water = 9.25%). If the empirical TGA mass drop between 100–150 °C deviates by more than ± 0.5% from the theoretical value, your sample contains uncoordinated ligand impurities or trapped solvent. Halt the analysis and repurify.

  • Residue Validation: Calculate the theoretical mass of the final metal oxide. If the final plateau mass at 800 °C does not match the stoichiometric oxide mass, the initial precipitation was incomplete or co-precipitation occurred.

Workflow Visualization

TGA_Workflow Start Synthesize & Purify Metal Oxinate Prep Sample Prep: 5-10 mg in Alumina Crucible Start->Prep Atmosphere Select Purge Gas (Air = Oxidation, N2 = Pyrolysis) Prep->Atmosphere Heating Program Heating Rate (10 °C/min to 1000 °C) Atmosphere->Heating Data Acquire TGA/DTA Data Heating->Data Phase1 Phase I: Dehydration (Endothermic, < 150 °C) Data->Phase1 Phase2 Phase II: Anhydrous Plateau (Thermal Stability Window) Phase1->Phase2 Validation Self-Validation Checkpoint: Compare empirical vs. theoretical mass loss Phase1->Validation Verify H2O % Phase3 Phase III: Ligand Decomposition (Exothermic, > 300 °C) Phase2->Phase3 Phase4 Phase IV: Metal Oxide Formation (Constant Mass, > 600 °C) Phase3->Phase4 Phase4->Validation Verify Oxide %

Caption: Self-validating Thermogravimetric Analysis (TGA) workflow for transition metal oxinates.

Conclusion

The thermal stability of transition metal 8-hydroxyquinolates is a delicate balance of electronegativity, ionic radius, and coordination geometry. By utilizing the self-validating TGA protocol outlined above, researchers can confidently map the anhydrous plateaus of these complexes, ensuring absolute precision whether the goal is quantitative analytical chemistry or the scalable synthesis of high-purity metal oxide nanoparticles.

References

  • Source: Journal of Applicable Chemistry (joac.info)
  • Preparation and thermal decomposition of copper(II), zinc(II) and cadmium(II)
  • Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties Source: MDPI URL
Comparative

in vivo vs in vitro efficacy validation of oxine-copper compounds

The Translational Gap: In Vivo vs In Vitro Efficacy Validation of Oxine-Copper Compounds Introduction Oxine-copper complexes (e.g., 8-hydroxyquinoline copper, Cu(8-HQ)₂) have emerged as potent experimental therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

The Translational Gap: In Vivo vs In Vitro Efficacy Validation of Oxine-Copper Compounds

Introduction Oxine-copper complexes (e.g., 8-hydroxyquinoline copper, Cu(8-HQ)₂) have emerged as potent experimental therapeutics. Operating as lipophilic ionophores, these compounds shuttle copper into the intracellular space, bypassing standard metal transporters like CTR1. Once inside, they trigger a dual-pronged assault: robust inhibition of the proteasome and the induction of cuproptosis, a recently defined copper-dependent cell death pathway[1][2].

Despite exhibiting nanomolar to low-micromolar potency in vitro, oxine-copper compounds frequently fail to replicate this efficacy in vivo. This comparison guide dissects the mechanistic and pharmacokinetic variables driving this discrepancy, providing drug development professionals with objective comparative data and self-validating experimental protocols to bridge the translational gap.

Mechanistic Baseline: The Dual-Action of Oxine-Copper

To validate efficacy, researchers must first understand the underlying mechanism. Oxine-copper does not rely on traditional caspase-dependent apoptosis[3]. Instead, the intracellular release of copper facilitates two primary events:

  • Proteasome Inhibition: Copper binds and inhibits the chymotrypsin-like activity of the 26S proteasome, leading to the toxic accumulation of ubiquitinated proteins[1].

  • Cuproptosis: Ferredoxin 1 (FDX1) reduces Cu²⁺ to Cu⁺, which directly binds to lipoylated enzymes in the tricarboxylic acid (TCA) cycle (e.g., DLAT). This causes massive protein aggregation, loss of Fe-S clusters, and catastrophic proteotoxic stress[2][4].

Mechanism Oxine Oxine-Copper (Cu(8-HQ)2) Uptake Cellular Uptake (Ionophore Action) Oxine->Uptake Release Intracellular Cu2+ Release Uptake->Release Proteasome Proteasome Inhibition (Chymotrypsin-like activity) Release->Proteasome FDX1 FDX1 Reduction (Cu2+ to Cu+) Release->FDX1 Death Cuproptosis & Apoptosis Proteasome->Death Lipoylation Lipoylation of TCA Enzymes (DLAT/DLST) FDX1->Lipoylation Aggregation Protein Aggregation & Fe-S Cluster Loss Lipoylation->Aggregation Aggregation->Death

Diagram illustrating oxine-copper inducing proteasome inhibition and cuproptosis.

In Vitro Validation: The Illusion of Potency

In vitro assays often artificially inflate the efficacy of oxine-copper compounds. In standard cell culture media containing low Fetal Bovine Serum (FBS), the lipophilic complexes easily permeate cell membranes. However, researchers frequently overlook the copper-binding capacity of serum proteins. Studies demonstrate that increasing serum concentrations drastically diminishes the cytotoxic effect of these complexes due to extracellular copper sequestration[3].

Protocol 1: Serum-Titrated Viability and ICP-MS Copper Quantification

Objective: To validate that cytotoxicity is driven by intracellular copper accumulation and to predict in vivo serum interference. Self-Validation Logic: If the IC₅₀ increases proportionally with serum concentration, the compound is highly susceptible to protein binding, predicting poor in vivo bioavailability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa or PC3) in 96-well plates. Prepare three identical sets with varying FBS concentrations: 1%, 5%, and 20%.

  • Compound Administration: Treat cells with a concentration gradient of oxine-copper (0.1 µM to 50 µM) for 24 hours.

  • Viability Readout: Utilize CellTiter-Glo to measure ATP as a proxy for cell viability. Calculate the IC₅₀ for each FBS condition.

  • Intracellular Copper Quantification (ICP-MS): In parallel 6-well plates, lyse treated cells with concentrated nitric acid. Quantify intracellular copper via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Causality: A direct correlation between the spike in intracellular copper and the drop in ATP levels confirms the ionophore mechanism. A shift in IC₅₀ from 1.9 µM (low serum) to >15 µM (high serum) highlights the vulnerability of the complex to protein binding[3].

In Vivo Reality: The Pharmacokinetic Bottleneck

When transitioned to in vivo models, oxine-copper faces a hostile pharmacokinetic landscape. The high lipophilicity that enables rapid in vitro membrane penetration causes the compound to bind non-specifically to serum albumin and ceruloplasmin in the bloodstream[5]. This leads to premature dissociation of the complex, rapid hepatic clearance, and off-target toxicity, preventing therapeutic concentrations from reaching the tumor microenvironment.

Validation Drug Oxine-Copper Complex InVitro In Vitro Environment (Low Serum Media) Drug->InVitro InVivo In Vivo Environment (Systemic Circulation) Drug->InVivo HighUptake Unrestricted Cellular Uptake InVitro->HighUptake ProteinBind Serum Protein Binding (Albumin/Ceruloplasmin) InVivo->ProteinBind Potency High Efficacy (nM/µM IC50) HighUptake->Potency Clearance Rapid Clearance & Target Tissue Depletion ProteinBind->Clearance

Logical workflow comparing the divergent pharmacological fates of oxine-copper in vitro vs in vivo.

Protocol 2: Xenograft Efficacy and Biodistribution Profiling

Objective: To map the spatial distribution of copper and correlate it with tumor regression. Self-Validation Logic: Measuring tumor volume alone cannot differentiate between true targeted efficacy and systemic toxicity. Pairing volume metrics with tissue-specific ICP-MS ensures the drug actually reached the tumor.

  • Xenograft Establishment: Inject human tumor cells subcutaneously into the flanks of athymic nude mice. Allow tumors to reach ~100 mm³.

  • Dosing Strategy: Administer oxine-copper via intraperitoneal (IP) or intravenous (IV) injection using a vehicle optimized for lipophilic compounds (e.g., Cremophor EL/Ethanol/Saline).

  • Pharmacodynamic Endpoint: Measure tumor volume via calipers and track body weight every 48 hours to monitor gross toxicity.

  • Tissue Biodistribution (ICP-MS): Post-euthanasia, excise the tumor, liver, kidneys, and blood. Digest tissues in concentrated HNO₃/H₂O₂ and analyze via ICP-MS.

Causality: If the tumor volume remains static but liver copper levels are 10x higher than baseline, the delivery system has failed. The drug was sequestered hepatically before it could exert anti-tumor effects[5].

Comparative Efficacy Data

To contextualize oxine-copper's performance, it must be compared against other copper ionophores. The table below summarizes the quantitative discrepancies between in vitro and in vivo environments.

CompoundIn Vitro IC₅₀ (Typical)In Vivo Tumor InhibitionPrimary Translational Barrier
Oxine-Copper (Cu(8-HQ)₂) 1.0 – 15.0 µMLow to ModerateHigh serum protein binding; rapid hepatic sequestration[3][5]
Elesclomol-Copper (ES-Cu) 10 – 50 nMModerate (Systemic)Rapid plasma clearance; poor tumor penetration systemically
Disulfiram-Copper (DSF-Cu) 100 – 500 nMModerateRapid degradation of DSF in the bloodstream

Strategic Workarounds for In Vivo Success

To overcome the translational barriers of oxine-copper compounds, drug development professionals must move beyond simple formulations. Encapsulating the complex within liposomes or polymeric nanoparticles (e.g., PEG-PLGA) shields the highly lipophilic core from serum proteins, extending circulation half-life and leveraging the Enhanced Permeability and Retention (EPR) effect for targeted tumor delivery.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Oxine-Copper in a Laboratory Setting

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Oxine-copper (also known as copper 8-quinolinolate), a compound utilized in various research and developme...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Oxine-copper (also known as copper 8-quinolinolate), a compound utilized in various research and development applications, requires meticulous disposal procedures due to its inherent hazards. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage and dispose of oxine-copper waste safely and in compliance with regulatory standards. Our objective is to explain the causality behind these protocols, ensuring a culture of safety and scientific integrity that extends beyond the product itself.

Hazard Identification: The "Why" Behind the Protocol

Understanding the risks associated with oxine-copper is fundamental to appreciating the necessity of stringent disposal protocols. Oxine-copper is classified as hazardous for several key reasons:

  • Aquatic Toxicity : The most significant environmental concern is its high toxicity to aquatic life, with the potential for long-lasting effects.[1] Even minute quantities can be harmful to marine ecosystems. The primary goal of proper disposal is to prevent its entry into waterways and sewer systems.[2][3]

  • Human Health Hazards : Oxine-copper can cause serious eye irritation and may cause skin and respiratory irritation.[1][4] Ingestion is also harmful.[5] Therefore, all handling and disposal procedures must be designed to minimize personnel exposure through inhalation, ingestion, or direct contact.[1][5]

  • Regulatory Classification : Due to these hazards, oxine-copper and its contaminated materials are regulated as hazardous waste.[2][6] Disposal is not a matter of simple lab cleanup; it is a regulated process that must be documented and performed by licensed professionals.

The Core Principle: Waste Segregation at the Source

The first and most critical step in any chemical waste management plan is segregation.[7][8] Never mix oxine-copper waste with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Proper segregation prevents accidental chemical reactions, protects waste handlers, and ensures that the waste is sent to the correct disposal facility.

Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the form of the oxine-copper waste. All handling of the compound or its waste should be performed wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and irritation.[5][9]
Eye Protection Splash-resistant safety goggles or face shieldTo protect against serious eye irritation from dust or splashes.[4][5][9]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory MSHA-NIOSH approved respiratorRequired when handling bulk powder or when dust/aerosol generation is likely.[4][5]
Protocol 1: Solid Oxine-Copper Waste

This category includes expired or unused pure oxine-copper, as well as contaminated consumables like weighing papers, gloves, and paper towels.

  • Collection : Place all solid oxine-copper waste into a designated, rigid, and sealable hazardous waste container.[4] This container must be made of a compatible material (e.g., high-density polyethylene).

  • Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "Oxine-Copper," and the approximate quantity.

  • Storage : Store the sealed container in a designated satellite accumulation area within the laboratory.[2] This area should be away from drains and incompatible materials, particularly strong oxidizing agents.[9]

  • Disposal : Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][4]

Protocol 2: Aqueous Oxine-Copper Waste

Aqueous solutions containing oxine-copper are common waste streams. Direct disposal down the drain is strictly prohibited due to aquatic toxicity.[2][7]

  • Collection : Collect all aqueous waste containing oxine-copper in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Pre-Treatment (Recommended where feasible) : For dilute aqueous solutions, chemical precipitation is an effective method to remove the copper ion, significantly reducing the hazard of the liquid waste.[2][7] This converts the hazardous heavy metal into a more manageable solid form.

    • a. Precipitation : In a chemical fume hood, while stirring the aqueous waste, slowly add a solution of sodium phosphate (Na₃PO₄). This will precipitate the highly insoluble copper(II) phosphate.[7]

    • b. Separation : Filter the solid copper(II) phosphate precipitate from the solution.

    • c. Solid Disposal : Allow the collected precipitate to dry completely in the fume hood. Package and dispose of this solid as described in Protocol 1 .[2]

    • d. Filtrate Disposal : Check the pH of the remaining liquid (filtrate). Neutralize it if necessary. Even after precipitation, the filtrate should be collected as hazardous aqueous waste, as trace amounts of copper may remain. Confirm with your local wastewater authority and institutional guidelines before any drain disposal is even considered.[2]

  • Final Disposal : Whether pre-treated or not, the collected liquid waste must be disposed of through your institution's hazardous waste program.[2]

Protocol 3: Empty Oxine-Copper Containers

An "empty" container that held a hazardous chemical is often still considered hazardous waste.

  • Decontamination : For containers of oxine-copper solutions, triple rinse the container with a suitable solvent (e.g., water).[3][5]

  • Rinsate Collection : Crucially, the rinsate from this cleaning process is now hazardous waste. Collect all rinsate and manage it as aqueous oxine-copper waste (see Protocol 2 ).[10]

  • Final Disposal : Once triple-rinsed, the container may be managed according to institutional policy, which may involve recycling or disposal as non-hazardous waste.[5] If not recycling, the container should be punctured or crushed to prevent reuse.[5]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent environmental contamination and personnel exposure.

  • Evacuate and Secure : Ensure the area is well-ventilated. Restrict access to the spill area.

  • Don PPE : Wear all PPE listed in the table above.

  • Containment : Prevent the spill from spreading or entering any drains or waterways.[5]

  • Cleanup :

    • For solid spills : Carefully sweep or scoop up the material to avoid generating dust and place it in a labeled hazardous waste container.[4][11]

    • For liquid spills : Absorb the spill with an inert material such as vermiculite, sand, or chemical sorbent pads.[5] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontamination : Clean the affected area with a detergent and water solution.[5] Collect the cleaning materials and water for disposal as hazardous waste.

Oxine-Copper Waste Management Workflow

The following diagram illustrates the decision-making process for the proper management of oxine-copper waste streams in the laboratory.

G Oxine-Copper Waste Disposal Workflow start Oxine-Copper Waste Generated decision_type Identify Waste Type start->decision_type solid Solid Waste (Powder, Gloves, Wipes) decision_type->solid Solid liquid Aqueous Waste (Solutions) decision_type->liquid Liquid container Empty Original Container decision_type->container Container collect_solid Collect in Labeled Hazardous Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->collect_liquid triple_rinse Triple Rinse Container container->triple_rinse storage Store Sealed Containers in Satellite Accumulation Area collect_solid->storage pretreat_q Pre-treatment via Precipitation Feasible? collect_liquid->pretreat_q pretreat_yes Perform Precipitation Separate Solid & Liquid pretreat_q->pretreat_yes Yes pretreat_q->storage No pretreat_yes->collect_solid Precipitate pretreat_yes->collect_liquid Filtrate collect_rinsate Collect Rinsate as Aqueous Waste triple_rinse->collect_rinsate manage_container Manage Decontaminated Container per EHS Policy triple_rinse->manage_container collect_rinsate->collect_liquid pickup Arrange for EHS Pickup for Final Disposal storage->pickup

Caption: Decision workflow for segregating and managing oxine-copper waste.

References

  • SAFETY DATA SHEET Oxine-copper 33.5% w/v SC. (2017). Sinon Corporation.
  • OXINE-COPPER - Safety Data Sheet. (2026). ChemicalBook.
  • SAFETY DATA SHEET - Oxine-copper Standard. (2024). FUJIFILM Wako Chemicals.
  • Proper Disposal of Copper(II) Waste: A Guide for Laboratory Professionals. (2025). Benchchem.
  • Safety Data Sheet - Copper oxide, powder. (2021). KISHIDA CHEMICAL CO., LTD.
  • Proper Disposal of Copper and Gold Waste in a Laboratory Setting: A Guide for Researchers. (2025). Benchchem.
  • OXINE SAFETY DATA SHEET. Bio-Cide International, Inc.
  • SAFETY DATA SHEET - Copper-8-Quinolinolate. (2015). Chem Service.
  • Laboratory chemical waste. Water Corporation.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022). UNSW.
  • LABORATORY WASTE MANAGEMENT GUIDELINES. WASH in Health Care Facilities.
  • Management of Waste . (From Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards). (2011). National Research Council. Available at: [Link]

Sources

Handling

Mastering the Safe Handling of Oxine-Copper: A Guide to Personal Protective Equipment and Disposal

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth inform...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information on the proper handling of Oxine-copper, with a focus on personal protective equipment (PPE) and disposal protocols. By understanding the "why" behind each step, you can foster a culture of safety and ensure the validity of your experimental outcomes.

Understanding the Hazards of Oxine-Copper

Oxine-copper, also known as copper 8-quinolinolate, is a fungicide that presents several potential hazards in a laboratory setting.[1] A thorough understanding of these risks is the foundation of a robust safety plan.

Primary Hazards:

  • Acute Toxicity: Oxine-copper is harmful if ingested.[1][2]

  • Eye Damage: It can cause serious eye irritation and damage.[2][3][4]

  • Skin Irritation: Direct contact may cause skin irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or mist can lead to respiratory irritation.[3]

  • Aquatic Toxicity: Oxine-copper is very toxic to aquatic life.[2][5]

The following table summarizes the hazard classifications for Oxine-copper:

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity (Oral)Category 4WarningHarmful if swallowed[2]
Serious Eye Damage/Eye IrritationCategory 1DangerCauses serious eye damage[2]
Skin IrritationCategory 2WarningCauses skin irritation[4]
Acute Toxicity (Inhalation)Category 1DangerFatal if inhaled[4]
Hazardous to the Aquatic Environment (Acute)Category 1WarningVery toxic to aquatic life[2][4]
Hazardous to the Aquatic Environment (Chronic)Category 1WarningVery toxic to aquatic life with long lasting effects[2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling Oxine-copper. The following recommendations are based on established safety protocols for handling fungicides and copper compounds.[6][7][8][9]

Essential PPE for Handling Oxine-Copper
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.5 mm thickness, complying with EN 374).[6]To prevent dermal exposure, which is a common route of chemical exposure.[10] Leather and cotton gloves are not suitable as they can absorb the chemical.[10]
Eye and Face Protection Safety glasses with side-shields, chemical splash goggles, or a face shield.[11]To protect against splashes and aerosols that can cause serious eye damage.[2][3]
Body Protection A lab coat or chemical-resistant overalls.[6][7]To protect the skin and personal clothing from contamination.
Respiratory Protection A respirator may be necessary if there is a risk of inhaling dust or aerosols.[8][9][10][11]To prevent respiratory tract irritation. The specific type of respirator should be determined by a risk assessment.
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan: From Handling to Disposal

A systematic workflow is essential to minimize exposure and prevent contamination.

Workflow for Handling Oxine-Copper

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate a well-ventilated work area (e.g., fume hood) gather_ppe Assemble all necessary PPE prep_area->gather_ppe gather_mats Gather all handling and spill clean-up materials gather_ppe->gather_mats don_ppe Don appropriate PPE gather_mats->don_ppe weigh_handle Weigh and handle Oxine-copper with care to avoid dust generation don_ppe->weigh_handle clean_area Clean the work area thoroughly weigh_handle->clean_area doff_ppe Remove PPE in the correct order to avoid contamination clean_area->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands segregate_waste Segregate all Oxine-copper waste into a designated, labeled, and sealed container wash_hands->segregate_waste store_waste Store waste in a designated satellite accumulation area segregate_waste->store_waste arrange_pickup Arrange for pickup by a licensed hazardous waste disposal service store_waste->arrange_pickup

Caption: A procedural workflow for the safe handling and disposal of Oxine-copper.

Step-by-Step Handling Procedures
  • Preparation:

    • Designate a specific, well-ventilated area for handling Oxine-copper, preferably within a chemical fume hood.[7]

    • Assemble all necessary PPE before you begin.

    • Have spill cleanup materials readily available.

  • Handling:

    • Put on all required PPE.

    • When weighing or transferring solid Oxine-copper, do so carefully to minimize the generation of dust.

    • Avoid all contact with eyes, skin, and clothing.[1] Do not smoke, eat, or drink while handling.[1]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Remove PPE carefully to avoid cross-contamination. Wash the outside of gloves before removing them.[10]

    • Wash your hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan: Responsible Waste Management

Due to its toxicity to aquatic life, Oxine-copper and its containers require special disposal procedures.[1][7] Never dispose of Oxine-copper waste down the drain.[12]

Waste Segregation and Disposal Pathway

cluster_waste_streams Waste Generation cluster_collection Collection cluster_treatment Pre-Treatment (Optional, based on institutional policy) cluster_final_disposal Final Disposal solid_waste Solid Waste (contaminated gloves, paper towels, etc.) waste_container Designated, labeled, and sealed hazardous waste container solid_waste->waste_container liquid_waste Aqueous Waste (solutions containing Oxine-copper) liquid_waste->waste_container empty_containers Empty Containers empty_containers->waste_container precipitation Chemical precipitation to convert aqueous copper to a solid form waste_container->precipitation disposal_service Licensed Hazardous Waste Disposal Service waste_container->disposal_service Direct Disposal precipitation->disposal_service

Caption: Decision pathway for the proper disposal of Oxine-copper waste streams.

Disposal Procedures
  • Segregation: All waste contaminated with Oxine-copper, including gloves, weighing papers, and solutions, must be collected in a designated and clearly labeled hazardous waste container.[12]

  • Container Management: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.[7]

  • Aqueous Waste Pre-Treatment (if applicable): For aqueous waste, your institution's Environmental Health and Safety (EHS) department may recommend a pre-treatment step like chemical precipitation to convert the soluble copper into a more stable, solid form.[7][12]

  • Empty Containers: Triple rinse empty containers, adding the rinsate to the hazardous waste container, before disposal.[1]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of hazardous materials.

References

  • Sinon Corporation. (2017, August 28).
  • ChemicalBook. (2026, January 17).
  • NextSDS. (n.d.).
  • Chemsrc. (2025, August 22). oxine-copper | CAS#:13014-03-4.
  • FUJIFILM Wako Chemicals. (2024, February 26).
  • Health and Safety Executive. (2024, December 19). Pesticides.
  • Benchchem. (2025, December). Proper Disposal of Copper(II)
  • ResearchGate. (n.d.). Fungicide Application Practices and Personal Protective Equipment Use Among Orchard Farmers in the Agricultural Health Study.
  • PubMed. (2007, April 15). Fungicide application practices and personal protective equipment use among orchard farmers in the agricultural health study.
  • National Institutes of Health. (n.d.). Oxine-copper | C18H12CuN2O2 | CID 3032555 - PubChem.
  • Clemson University. (2022, August 22). Personal Protective Equipment (PPE)
  • uvex safety. (2021, May 27). Pesticides – PPE for use with plant protection products.
  • Trace Sciences International. (n.d.). Cu Copper (Metal)
  • science cleapss. (2022). Student safety sheets 40 Copper and its compounds.
  • Nano. (2015, June 19).
  • University of Hertfordshire. (2026, February 25). Oxine-copper - AERU.
  • ChemSupply Australia. (2023, August 1). Safety Data Sheet COPPER (II)
  • ResearchGate. (n.d.). (PDF) Treatment of copper industry waste and production of sintered glass-ceramic.
  • Benchchem. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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